2,3,4-Trimethoxybenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTUXUGXIFRVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062179 | |
| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white powder; [Acros Organics MSDS] | |
| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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CAS No. |
2103-57-3, 54061-90-4 | |
| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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| Record name | Trimethoxybenzaldehyde (mixed isomers) | |
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| Record name | Benzaldehyde, 2,3,4-trimethoxy- | |
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| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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| Record name | 2,3,4-trimethoxybenzaldehyde | |
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| Record name | Trimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.574 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIMETHOXYBENZALDEHYDE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern makes it a crucial intermediate in the synthesis of various organic molecules, most notably the anti-anginal drug Trimetazidine (B612337). This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of this compound. Detailed experimental protocols for its synthesis and its role in drug development are presented, along with a summary of its known biological activities.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern enhances its reactivity and solubility in various organic solvents, making it a valuable building block in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.20 g/mol | [1][3] |
| CAS Number | 2103-57-3 | [1][3] |
| Appearance | White to creamish crystalline powder | [1] |
| Melting Point | 38-43 °C | [1] |
| Boiling Point | 168-170 °C at 12 mmHg | [3] |
| Solubility | Soluble in methanol | [1] |
| Storage | Store at 0-8 °C under an inert atmosphere | [1][2] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Summary of Spectral Data for this compound
| Technique | Key Data | References |
| ¹H NMR (in CDCl₃) | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons. | [1] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aldehyde C-H and C=O stretching, as well as aromatic C-H and C-O stretching. | [5] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. | [4][6] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[7][8]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene (B147658)
This protocol describes the synthesis of this compound from 1,2,3-trimethoxybenzene.
Materials:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (B1210297)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in DMF, add phosphorus oxychloride (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture for 6.5 hours at room temperature.
-
Add a solution of sodium acetate (5.6 equivalents) in water at 0 °C and stir for 10 minutes.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain this compound.[9]
Caption: Synthesis of this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of Trimetazidine, an anti-anginal agent.[3][10]
Experimental Protocol: Synthesis of Trimetazidine from this compound
This protocol outlines the reductive amination of this compound with piperazine (B1678402) to form Trimetazidine.
Materials:
-
This compound
-
Piperazine
-
Formic acid
-
Solvent (e.g., ethanol)
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Xylene
-
Anhydrous magnesium sulfate
Procedure:
-
In a reactor, combine this compound and piperazine in a suitable solvent such as ethanol.
-
Add formic acid to the mixture.
-
Heat the reaction mixture to 85-110 °C for 3-5 hours.[11]
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the reaction liquid to 11-13 with a sodium hydroxide solution.[11]
-
Perform reflux, followed by acidification with hydrochloric acid.[11]
-
Extract the aqueous phase with an organic solvent like ethylene (B1197577) dichloride.
-
Adjust the pH of the aqueous phase to 11 with sodium hydroxide.
-
Extract the product with xylene.
-
Dry the organic layer with anhydrous magnesium sulfate and remove the solvent by rotary evaporation to obtain Trimetazidine.[11]
Caption: Synthesis of Trimetazidine from this compound.
Biological Activity
Recent studies have begun to explore the direct biological effects of this compound. It has demonstrated anti-Candida activity, with a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 0.25 and 0.5 mg/mL, respectively.[12] Furthermore, it has been shown to inhibit the adhesion and morphogenesis of Candida albicans.[12][13] The compound is also studied for its potential antioxidant properties.[2]
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined properties. Its primary importance lies in its role as a precursor to the cardiovascular drug Trimetazidine. The synthetic routes to this compound are well-established, with the Vilsmeier-Haack reaction being a prominent method. Emerging research into its biological activities, particularly its antifungal properties, suggests potential for new applications. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its effective use in synthesis and drug discovery.
References
- 1. This compound(2103-57-3) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2103-57-3 [chemicalbook.com]
- 4. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(2103-57-3) IR Spectrum [m.chemicalbook.com]
- 6. Benzaldehyde, 2,3,4-trimethoxy- [webbook.nist.gov]
- 7. One moment, please... [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde (B140358) is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern imparts unique chemical and physical properties, making it a valuable intermediate in the synthesis of a variety of organic compounds. Its applications span across the pharmaceutical, fragrance, and fine chemical industries. In medicinal chemistry, it serves as a crucial building block for the synthesis of biologically active molecules, including certain neurological drugs.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic data for researchers and professionals in related fields.
Chemical Structure and Properties
This compound is a white to creamish crystalline powder.[1] The presence of the aldehyde and methoxy groups makes it a versatile reagent in organic synthesis.
dot graph "2_3_4_Trimethoxybenzaldehyde_Structure" { graph [rankdir="LR", size="4,2", maxwidth="760px"]; node [shape=plaintext, fontname="Arial", fontsize=12];
} Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Appearance | White to creamish crystalline powder | [1] |
| Melting Point | 36 - 43 °C | [1] |
| Boiling Point | 168-170 °C at 12 mmHg | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. | |
| CAS Number | 2103-57-3 | [1][2] |
Spectroscopic Data
The following tables summarize the essential spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.5 | Doublet | 1H | Aromatic (Ar-H) |
| ~6.8 | Doublet | 1H | Aromatic (Ar-H) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are approximate and may vary slightly based on experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~189 | Aldehyde Carbonyl (C=O) |
| ~158 | Aromatic Carbon (C-O) |
| ~155 | Aromatic Carbon (C-O) |
| ~142 | Aromatic Carbon (C-O) |
| ~125 | Aromatic Carbon (C-CHO) |
| ~108 | Aromatic Carbon (C-H) |
| ~107 | Aromatic Carbon (C-H) |
| ~62 | Methoxy Carbon (-OCH₃) |
| ~61 | Methoxy Carbon (-OCH₃) |
| ~56 | Methoxy Carbon (-OCH₃) |
Solvent: CDCl₃. Chemical shifts are approximate and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Medium | C-H stretch (alkane) |
| ~2840, ~2730 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1280, ~1100 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 196 | High | [M]⁺ (Molecular ion) |
| 181 | High | [M-CH₃]⁺ |
| 153 | Medium | [M-CH₃-CO]⁺ |
| 125 | Medium | |
| 97 | Low |
Ionization method: Electron Ionization (EI). Fragmentation patterns are proposed based on typical fragmentation of similar molecules.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658).[3][4]
dot graph "Vilsmeier_Haack_Synthesis" { graph [rankdir="LR", size="7.6, 3", maxwidth="760px", label="Synthesis of this compound", labelloc="t", fontname="Arial", fontsize=14]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: Vilsmeier-Haack synthesis of this compound.
Materials:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
10% aqueous sodium hydroxide (B78521) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, add 1,2,3-trimethoxybenzene and DMF.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-85 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with toluene.
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane to yield this compound as a white to creamish crystalline solid.[4]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Hexane (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the hot solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Applications in Research and Development
This compound is a versatile intermediate with several applications:
-
Pharmaceutical Synthesis: It is a key precursor in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders.[1]
-
Fragrance Industry: Due to its pleasant aroma, it is used as an ingredient in perfumes and flavorings.[1]
-
Organic Synthesis: It serves as a building block for the creation of more complex organic molecules.
-
Biological Research: The compound and its derivatives have been investigated for their potential antioxidant and antimicrobial properties.
Conclusion
This compound is a valuable and versatile aromatic aldehyde with significant applications in various fields, particularly in pharmaceutical and fine chemical synthesis. This guide provides essential technical information, including its chemical structure, physical and chemical properties, detailed spectroscopic data, and reliable experimental protocols for its synthesis and purification. The data and methodologies presented herein are intended to support researchers and professionals in their ongoing and future work with this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Clemastine (CAS 2103-57-3): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clemastine (B1669165), identified by CAS number 2103-57-3, is a first-generation antihistamine with well-established efficacy in the symptomatic relief of allergic conditions.[1] Beyond its canonical role as a histamine (B1213489) H1 receptor antagonist, emerging research has unveiled its potential in neuro- and immunomodulation, opening new avenues for therapeutic applications. This technical guide provides a comprehensive overview of Clemastine's chemical properties, pharmacological actions, established and prospective uses, and detailed experimental protocols relevant to its study and application in a research and drug development context.
Chemical and Physical Properties
Clemastine is a chiral molecule, and its therapeutic formulation is typically the fumarate (B1241708) salt of the dextrorotatory enantiomer.[1]
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | [1] |
| Molecular Formula | C21H26ClNO | [1] |
| Molecular Weight | 343.9 g/mol | [1] |
| Appearance | White to creamish crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | 168-170 °C at 12 mmHg | [2] |
| Solubility | Soluble in DMSO (up to 20 mM) | [3] |
Pharmacological Profile
Mechanism of Action
Clemastine primarily functions as a selective histamine H1 receptor antagonist.[1] By competitively binding to H1 receptors on effector cells, it blocks the actions of endogenous histamine, thereby mitigating the symptoms of allergic reactions such as increased capillary permeability, vasodilation, and smooth muscle constriction.[1] Additionally, Clemastine exhibits anticholinergic (muscarinic antagonist) and sedative properties.[1]
Recent studies have identified Clemastine as a functional inhibitor of acid sphingomyelinase (FIASMA). It has also been shown to possess immunomodulatory effects by inhibiting the mitogen-activated protein kinase-extracellular signal-regulated kinase (MAPK/ERK) signaling pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.
Pharmacokinetics
Clemastine is readily absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours. It is metabolized in the liver, primarily through mono- and didemethylation and glucuronide conjugation. The terminal elimination half-life is approximately 21.3 hours.
Therapeutic Uses
Established Uses
Clemastine is clinically used for the symptomatic relief of various allergic conditions, including:
-
Allergic rhinitis (hay fever)
-
Urticaria (hives)
-
Conjunctivitis
-
Pruritic skin conditions
Investigational Uses
Emerging research has highlighted the potential of Clemastine in neurological disorders due to its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This has led to investigations into its use for promoting remyelination in conditions such as:
-
Multiple Sclerosis (MS)
-
Spinal Cord Injury
-
Optic Neuritis
Signaling Pathways
Clemastine's effects on oligodendrocyte differentiation are mediated through the modulation of several key signaling pathways. One prominent mechanism involves the antagonism of muscarinic receptors on OPCs, which in turn activates the ERK1/2 signaling cascade, leading to the expression of transcription factors essential for differentiation, such as Myrf and Olig2.[4]
Caption: Clemastine promotes OPC differentiation via muscarinic receptor antagonism and ERK1/2 activation.
Experimental Protocols
Synthesis of Clemastine Fumarate
The following is a general outline based on a patented synthesis method.[5][6]
Step 1: Synthesis of Racemic Clemastine Succinate (B1194679)
-
N-methyl-2-(2-chloroethyl)pyrrolidine and 1-(4-chlorophenyl)-1-phenylethanol (B192741) are reacted in the presence of sodamide to yield racemic Clemastine.
-
Succinic acid is added to the reaction mixture to precipitate racemic Clemastine succinate.
Step 2: Chiral Resolution and Fumarate Salt Formation
-
The racemic Clemastine succinate is dissolved in water, and the pH is adjusted to approximately 10 with a sodium hydroxide (B78521) solution.
-
The free base is extracted with petroleum ether, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a mixed solvent of acetone (B3395972) and water with heating.
-
L-(+)-tartaric acid is added to facilitate the chiral resolution, followed by the addition of fumaric acid to form the Clemastine fumarate salt, which crystallizes upon cooling.
Step 3: Purification
-
The crude Clemastine fumarate is recrystallized from an aqueous acetone solution.
-
The purity can be assessed by HPLC, with expected purity >99.5%.
Caption: Workflow for the synthesis and purification of Clemastine Fumarate.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of Clemastine Fumarate in bulk and pharmaceutical dosage forms.[7][8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: LiChrospher® 100 RP-C8 end-capped column (5 µm, 150 x 4.6 mm).[7][8]
-
Mobile Phase: A mixture of methanol (B129727) and water (containing 0.05% triethylamine) in a 90:10 ratio, degassed by ultrasonication.[7][8]
-
Detection Wavelength: 220 nm.[7]
-
Run Time: 10 minutes.
-
Expected Retention Time: Approximately 7.49 min.[7]
-
Validation: The method should be validated for linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[7][8] A typical linearity range is 15-50 µg/mL.[7][8]
In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
This protocol provides a framework for assessing the effect of Clemastine on OPC differentiation.
-
OPC Culture: Isolate and culture primary OPCs from rodent cerebral cortices.
-
Treatment: Plate OPCs and treat with varying concentrations of Clemastine. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 7 days) to allow for differentiation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of OPCs (e.g., NG2) and mature oligodendrocytes (e.g., Myelin Basic Protein - MBP).
-
Analysis: Quantify the percentage of MBP-positive cells relative to the total number of cells (DAPI-stained nuclei) to determine the extent of differentiation. An increase in the proportion of MBP-positive cells in Clemastine-treated cultures compared to controls indicates a pro-differentiating effect.
Conclusion
Clemastine remains a clinically relevant antihistamine with a well-characterized profile. The discovery of its role in promoting oligodendrocyte differentiation and myelination has invigorated research into its potential for treating demyelinating disorders. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this multifaceted molecule.
References
- 1. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 2103-57-3 | Fisher Scientific [fishersci.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 6. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 7. rjpdft.com [rjpdft.com]
- 8. rjpdft.com [rjpdft.com]
The Discovery and Synthesis of 2,3,4-Trimethoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern makes it a valuable precursor for the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, historical context, and modern synthetic methodologies for this compound. Detailed experimental protocols for key synthetic routes are presented, along with quantitative data to facilitate comparison and application in a research and development setting. Furthermore, this guide explores its primary application as a crucial intermediate in the synthesis of the anti-anginal drug trimetazidine (B612337) and illustrates the drug's mechanism of action.
Introduction and Historical Context
The history of substituted benzaldehydes is intrinsically linked to the development of organic chemistry. While the simplest aromatic aldehyde, benzaldehyde (B42025), was first isolated from natural sources in the early 19th century, the precise discovery of this compound is not well-documented in readily available historical records. Early work on polysubstituted benzaldehydes often arose from the structural elucidation and synthesis of natural products. The development of electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Gattermann reactions in the late 19th and early 20th centuries, provided the foundational chemistry for the synthesis of such multi-substituted aromatic aldehydes.
While a definitive first synthesis of this compound could not be pinpointed in early chemical literature such as Liebigs Annalen der Chemie or Berichte der deutschen chemischen Gesellschaft, its modern significance is largely tied to its role as a key building block in pharmaceutical synthesis.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Melting Point | 38-40 °C | [1][2] |
| Boiling Point | 168-170 °C at 12 mmHg | [1] |
| CAS Number | 2103-57-3 | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two main strategies: the formylation of a pre-existing trimethoxybenzene ring and the O-alkylation of a polyhydroxybenzaldehyde precursor.
Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene (B147658)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] In this approach, 1,2,3-trimethoxybenzene is treated with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
dot
Materials:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in DMF, add phosphorus oxychloride (1.1-1.5 equivalents) dropwise at 0 °C.
-
The reaction mixture is then stirred at a controlled temperature (e.g., 70-80 °C) for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a solution of sodium acetate.
-
The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or recrystallization, to yield this compound.[6]
Quantitative Data:
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3-Trimethoxybenzene | DMF, POCl₃ | 70-80 | 10 | ~73 | [7] |
| 1,2,3-Trimethoxybenzene | DMF, POCl₃ | 70 | 4 | 71 | [2] |
O-Alkylation of 2,3,4-Trihydroxybenzaldehyde
An alternative route involves the methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde. This method is advantageous when the polyhydroxylated precursor is readily available.
dot
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Dimethyl sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Water
-
Suitable organic solvent for extraction
Procedure:
-
2,3,4-Trihydroxybenzaldehyde (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide.
-
A phase transfer catalyst is added to the mixture.
-
Dimethyl sulfate (excess) is added dropwise to the stirred solution at a controlled temperature (e.g., 50-70 °C).
-
The reaction is monitored until completion, after which the mixture is cooled and the organic layer is separated.
-
The organic layer is washed with water to neutrality.
-
The product is isolated by removal of the solvent and purified by vacuum distillation or crystallization.[2]
Quantitative Data:
| Starting Material | Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate | Tetrabutylammonium bromide | 50-70 | High | [2] |
| Pyrogallol (to 1,2,3-trimethoxybenzene) | Dimethyl sulfate | NaOH | 30-60 | - | [7] |
Application in the Synthesis of Trimetazidine
The primary industrial application of this compound is as a key starting material for the synthesis of trimetazidine.[3][8] Trimetazidine is an anti-anginal agent that acts as a metabolic modulator.
dot
Mechanism of Action of Trimetazidine
Contrary to initial assumptions, trimetazidine is not a direct calcium channel blocker.[9] Instead, it acts as a metabolic agent by inhibiting the beta-oxidation of fatty acids in the myocardium.[10][11][12] This is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[11] By blocking fatty acid oxidation, the heart muscle shifts its energy metabolism towards glucose oxidation, which is more oxygen-efficient. This metabolic shift helps maintain cellular ATP levels, reduces intracellular acidosis, and limits the accumulation of sodium and calcium ions during ischemic conditions.[10]
dot
Conclusion
This compound is a synthetically important aromatic aldehyde with a rich chemistry and significant application in the pharmaceutical industry. While its precise historical discovery remains to be fully elucidated, modern synthetic methods provide efficient and scalable routes to this valuable compound. The Vilsmeier-Haack formylation and O-alkylation of polyhydroxy precursors are the cornerstones of its synthesis. Its role as a key intermediate in the production of trimetazidine highlights its importance in medicinal chemistry. Understanding the synthetic pathways to this compound and the mechanism of action of its derivatives is crucial for the continued development of novel therapeutics.
References
- 1. This compound | 2103-57-3 [chemicalbook.com]
- 2. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Trimetazidine in coronary heart disease patients: mechanism of action and controlled trials’ results | Kremneva | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 10. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]
- 12. Trimetazidine - Wikipedia [en.wikipedia.org]
Spectroscopic Data of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trimethoxybenzaldehyde, a key intermediate in various synthetic pathways. This document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 10.32 | Singlet | 1H | Aldehyde (-CHO) | CDCl₃ |
| 7.55 | Doublet | 1H | Aromatic (H-6) | CDCl₃ |
| 6.80 | Doublet | 1H | Aromatic (H-5) | CDCl₃ |
| 4.08 | Singlet | 3H | Methoxy (-OCH₃ at C-4) | CDCl₃ |
| 3.92 | Singlet | 3H | Methoxy (-OCH₃ at C-2) | CDCl₃ |
| 3.89 | Singlet | 3H | Methoxy (-OCH₃ at C-3) | CDCl₃ |
Note: Assignments are based on typical chemical shifts for substituted benzaldehydes. Data has been compiled from various sources. A spectrum recorded in DMSO-d6 is also available.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 189.0 | Aldehyde Carbonyl (C=O) |
| 161.4 | Aromatic Carbon (C-4) |
| 158.5 | Aromatic Carbon (C-2) |
| 142.6 | Aromatic Carbon (C-3) |
| 125.7 | Aromatic Carbon (C-1) |
| 120.7 | Aromatic Carbon (C-6) |
| 107.8 | Aromatic Carbon (C-5) |
| 62.1 | Methoxy Carbon (-OCH₃ at C-4) |
| 61.6 | Methoxy Carbon (-OCH₃ at C-2) |
| 56.1 | Methoxy Carbon (-OCH₃ at C-3) |
Note: Data sourced from publicly available spectral databases.[2]
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940, 2840 | Medium | C-H Stretch (Aliphatic) |
| ~2740 | Medium | C-H Stretch (Aldehyde) |
| ~1680 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |
| ~1580, 1470 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1280, 1100 | Strong | C-O Stretch (Aryl Ether) |
Note: Data corresponds to analysis via FTIR, with the sample prepared as a neat capillary cell.[2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment | Method |
| 196 | 99.99 | [M]⁺ (Molecular Ion) | GC-MS (EI) |
| 181 | 37.12 | [M-CH₃]⁺ | GC-MS (EI) |
| 163 | 32.98 | [M-CH₃-H₂O]⁺ or [M-H-CH₂O]⁺ | GC-MS (EI) |
| 150 | 18.37 | GC-MS (EI) | |
| 179 | 17.87 | [M-OH]⁺ | GC-MS (EI) |
Note: The molecular weight of this compound is 196.20 g/mol .[2][3] Fragmentation pattern is characteristic of electron ionization.[2][3]
Experimental Protocols
The following sections provide generalized methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound through high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube, ensuring the liquid column height is between 4 and 5 cm.
-
Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.
-
Data Acquisition:
-
The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data is acquired using a standard pulse sequence. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.
-
Instrument Setup: The ATR accessory is secured in the sample compartment of the FTIR spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
Pressure is applied to the sample to ensure good contact with the crystal.
-
The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3,4-Trimethoxybenzaldehyde
This technical guide offers a detailed analysis of the ¹H NMR spectrum of 2,3,4-Trimethoxybenzaldehyde, a significant intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, providing key spectroscopic data, the methodology for its acquisition, and a visual representation of the proton environments.
¹H NMR Spectral Data of this compound
The following table summarizes the expected ¹H NMR spectroscopic data for this compound. The chemical shifts are influenced by the electronic effects of the three methoxy (B1213986) groups and the aldehyde group on the aromatic ring. The electron-donating methoxy groups increase the electron density of the aromatic ring, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield). Conversely, the electron-withdrawing aldehyde group deshields the aromatic protons, particularly those in the ortho and para positions.
| Proton Assignment | Integration | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| H-C=O | 1H | Singlet (s) | ~10.3 | N/A |
| H-5 | 1H | Doublet (d) | ~7.5 | ~8.8 |
| H-6 | 1H | Doublet (d) | ~6.9 | ~8.8 |
| OCH₃ (C4) | 3H | Singlet (s) | ~3.95 | N/A |
| OCH₃ (C3) | 3H | Singlet (s) | ~3.90 | N/A |
| OCH₃ (C2) | 3H | Singlet (s) | ~3.88 | N/A |
Note: The data presented is based on typical chemical shifts for substituted benzaldehydes and may vary slightly based on experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), in a clean, dry vial.[1]
-
For chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), and set its peak to 0 ppm.[1]
-
Transfer the resulting solution into a 5 mm NMR tube, ensuring the liquid height is adequate for the spectrometer's detector coil.[1]
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
To achieve a homogeneous magnetic field, which results in sharp and symmetrical peaks, shim the magnetic field.[1]
3. Data Acquisition:
-
Set the appropriate acquisition parameters, which include:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.[1]
-
Acquisition Time: Generally set between 2-4 seconds.[1]
-
Relaxation Delay: A delay of 1-5 seconds between pulses is implemented to allow for the full relaxation of protons.[1]
-
Number of Scans: For a sample of this concentration, 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.[1]
-
4. Data Processing:
-
To obtain the frequency-domain spectrum, apply a Fourier transform to the acquired Free Induction Decay (FID).[1]
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]
-
Calibrate the chemical shift scale using the TMS peak at 0 ppm.[1]
-
Integrate the peaks to determine the relative number of protons for each signal.[1]
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).[1]
Visualization of ¹H NMR Assignments
The following diagram illustrates the structure of this compound with its non-equivalent protons labeled, corresponding to the signals in the ¹H NMR spectrum.
Caption: Molecular structure and ¹H NMR signal assignments for this compound.
References
An In-depth Technical Guide to the 13C NMR Analysis of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,3,4-Trimethoxybenzaldehyde. This document outlines the experimentally observed and predicted chemical shifts, details the methodology for spectral acquisition, and provides a logical framework for the assignment of each carbon signal. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important chemical intermediate.
13C NMR Data Presentation
The 13C NMR spectrum of this compound (C10H12O4) exhibits ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, particularly the effects of the aldehyde and methoxy (B1213986) substituents on the aromatic ring.
The assignment of these chemical shifts can be performed through a combination of techniques including the analysis of chemical shift theory, comparison with structurally similar compounds, and the use of computational prediction models. For instance, the aldehyde carbonyl carbon is characteristically found at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. Aromatic carbons attached to electron-donating methoxy groups will be shielded and appear at higher fields compared to those without such substituents.
Below is a table summarizing the assigned 13C NMR chemical shifts for this compound, determined in deuterated chloroform (B151607) (CDCl3). For comparative purposes, the experimental data for the related isomer, 3,4,5-Trimethoxybenzaldehyde, is also included.[1]
| Carbon Atom | Predicted 13C Chemical Shift (ppm) for this compound | Experimental 13C Chemical Shift (ppm) for 3,4,5-Trimethoxybenzaldehyde[1] |
| C=O | ~188-192 | 191.2 |
| C-1 | ~125-130 | 131.8 |
| C-2 | ~155-160 | 106.8 |
| C-3 | ~140-145 | 153.7 |
| C-4 | ~150-155 | 143.6 |
| C-5 | ~108-112 | 106.8 |
| C-6 | ~128-132 | Not Applicable |
| 2-OCH3 | ~60-65 | Not Applicable |
| 3-OCH3 | ~55-60 | 56.4 |
| 4-OCH3 | ~55-60 | 61.1 |
Note: The predicted values for this compound are based on established substituent effects on benzene (B151609) ring chemical shifts and comparison with related structures. Precise experimental values may vary slightly.
Experimental Protocols for 13C NMR Analysis
The following protocol outlines a standard procedure for the acquisition of a high-quality 13C NMR spectrum of this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for this compound due to its excellent solubilizing properties and the presence of a single solvent peak at approximately 77.16 ppm which can be used as a reference.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure that the height of the solution in the tube is at least 4 cm to allow for proper shimming of the magnetic field.
-
Internal Standard (Optional): A small amount of Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Tuning and Locking: The spectrometer is tuned to the 13C frequency. The deuterium (B1214612) signal from the solvent is used to lock the magnetic field, ensuring its stability throughout the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.
Visualization of Logical Relationships
The following diagrams illustrate the key relationships in the 13C NMR analysis of this compound.
References
Spectroscopic Analysis of 2,3,4-Trimethoxybenzaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of 2,3,4-Trimethoxybenzaldehyde (C₁₀H₁₂O₄), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed methodologies for spectral acquisition and presents a thorough analysis of the spectral data, facilitating compound identification, purity assessment, and structural elucidation in a research and development setting.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption bands corresponding to its aromatic, aldehyde, and methoxy (B1213986) functionalities.
Data Presentation: IR Spectroscopy
The expected characteristic IR absorption bands for this compound are summarized in the table below. These assignments are based on the analysis of its structural components and comparison with similar aromatic aldehydes.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3000 | Weak to Medium | Aromatic C-H Stretch |
| ~2950-2840 | Medium | Aliphatic C-H Stretch (in -OCH₃ groups) |
| ~2820 and ~2720 | Weak to Medium | Aldehyde C-H Stretch (Fermi doublet)[1] |
| ~1685 | Strong, Sharp | Aromatic Aldehyde C=O Stretch |
| ~1600, ~1480 | Medium to Strong | Aromatic C=C Ring Stretch |
| ~1280, ~1100 | Strong | Aryl Ether Asymmetric & Symmetric C-O Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol describes the procedure for obtaining a high-quality IR spectrum of solid this compound using an FT-IR spectrometer equipped with an ATR accessory.
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed their initialization and diagnostic checks.
-
Background Spectrum:
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Preparation: Place a small amount of solid this compound powder directly onto the center of the ATR crystal.
-
Sample Measurement:
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak labeling as required.
-
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique used for the analysis of volatile and thermally stable compounds like this compound.
Data Presentation: Mass Spectrometry
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The major peaks and their proposed assignments are detailed below.[3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Fragment |
| 196 | 99.9 | [M]⁺ (Molecular Ion) |
| 181 | 37.1 | [M - CH₃]⁺ |
| 179 | 17.9 | [M - OH]⁺ or [M - H - H₂O]⁺ |
| 165 | Not specified | [M - OCH₃]⁺ |
| 153 | Not specified | [M - CHO - CH₂]⁺ |
| 150 | 18.4 | [M - H₂O - CO]⁺ |
| 125 | Not specified | [M - CH₃ - 2CO]⁺ |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
This protocol outlines the general procedure for acquiring a mass spectrum of this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
Objective: To determine the molecular weight and characteristic fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The GC separates the analyte from the solvent and any impurities.
-
Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide to its Biological Potential
For Immediate Release
Shanghai, China – December 11, 2025 – 2,3,4-Trimethoxybenzaldehyde, a key intermediate in the synthesis of the anti-anginal drug Trimetazidine, is garnering increasing interest for its own potential biological activities. This technical guide provides a comprehensive overview of the current state of research into the bioactivity of this compound, with a focus on its antifungal properties. This document is intended for researchers, scientists, and drug development professionals.
Antifungal Activity: A Primary Focus
The most well-documented biological activity of this compound to date is its efficacy against Candida albicans, a prevalent fungal pathogen in humans.
Quantitative Antifungal Data
In vitro studies have demonstrated the fungicidal and inhibitory effects of this compound on Candida albicans. The key quantitative data from these studies are summarized in the table below.
| Compound | Organism | MIC (mg/mL) | MFC (mg/mL) | Reference |
| This compound | Candida albicans | 1 | 2 | [1] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Effects on Virulence Factors
Beyond direct fungal growth inhibition, studies have explored the impact of this compound on key virulence factors of C. albicans. At its Minimum Inhibitory Concentration (MIC), this compound demonstrated a mere 19% inhibition of adhesion, suggesting a limited role in preventing the initial attachment of the fungus to surfaces.[2] Furthermore, it exhibited a 35% inhibition of biofilm formation when introduced after the initial adhesion phase.[2] This indicates a modest effect on the development of mature fungal communities.
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of this compound against C. albicans was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Safety Profile: Hemolytic Activity
To assess its preliminary safety profile, the hemolytic activity of this compound was evaluated. The compound was reported to be non-toxic at its MIC value against human red blood cells.[3]
Experimental Protocol: Hemolysis Assay
The hemolytic activity was determined by incubating a suspension of human red blood cells with varying concentrations of this compound.
Other Potential Biological Activities: A Call for Further Research
While the anti-Candida activity of this compound is the most characterized, the biological potential of this molecule likely extends to other areas. However, there is a notable absence of specific quantitative data for its cytotoxic, anti-inflammatory, and antioxidant activities in the current scientific literature. Research on its structural isomers, particularly 3,4,5-Trimethoxybenzaldehyde, suggests that these activities are plausible and warrant investigation for the 2,3,4-isomer.
Cytotoxicity
Derivatives of the isomeric 3,4,5-Trimethoxybenzaldehyde have demonstrated cytotoxic activity against various cancer cell lines.[4] This suggests that this compound and its derivatives could also possess anticancer properties, a hypothesis that awaits experimental validation.
Anti-inflammatory Activity
The anti-inflammatory potential of trimethoxybenzaldehyde derivatives has been explored. For instance, derivatives of 3,4,5-trimethoxybenzyl alcohol have shown reductions in paw edema in in-vivo models.[4] It is conceivable that this compound may exhibit similar anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is well-established. While specific data for this compound is lacking, a chitosan (B1678972) Schiff base derivative of 2,4,6-Trimethoxybenzaldehyde has shown significant scavenging activities against ABTS•+ and DPPH radicals.[1] This highlights the potential for this compound to act as an antioxidant.
Signaling Pathways: An Unexplored Frontier
The precise molecular mechanisms and signaling pathways affected by this compound remain largely unknown. Studies on benzaldehyde, the parent compound, have indicated an influence on the Sonic Hedgehog (Shh) signaling pathway. However, it is crucial to investigate the specific effects of the 2,3,4-trimethoxy substitution on this and other cellular signaling cascades to understand its full biological impact. The MAPK/ERK and NF-κB signaling pathways are often implicated in the biological activities of similar phenolic compounds and represent logical starting points for future research.[4]
Conclusion and Future Directions
This compound has demonstrated clear potential as an antifungal agent against Candida albicans. However, the full spectrum of its biological activity remains to be elucidated. The lack of quantitative data on its cytotoxic, anti-inflammatory, and antioxidant properties, as well as its impact on cellular signaling pathways, represents a significant gap in the current body of research. Future investigations should focus on these unexplored areas to fully realize the therapeutic potential of this versatile molecule. Such studies will be crucial in determining its viability as a lead compound for the development of new therapeutic agents.
References
2,3,4-Trimethoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
2,3,4-Trimethoxybenzaldehyde (B140358) is a highly functionalized aromatic aldehyde that serves as a crucial intermediate and building block in a wide array of synthetic applications.[1][2] Its unique substitution pattern, featuring three methoxy (B1213986) groups on the benzaldehyde (B42025) core, imparts distinct reactivity and solubility characteristics, making it a valuable resource in the fields of medicinal chemistry, agrochemicals, and fine chemical synthesis.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and data presented for practical use by professionals in chemical research and drug development.
Physicochemical Properties and Specifications
This compound is a white to cream-colored crystalline powder at room temperature.[1][3][4] The presence of the methoxy groups enhances its solubility in various organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 2103-57-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3][4][5] |
| Molecular Weight | 196.2 g/mol | [1][3][4] |
| Melting Point | 36 - 43 °C | [1] |
| Appearance | White to creamish crystalline powder | [1] |
| Purity | ≥ 99% (GC) | [1] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, often starting from readily available precursors like pyrogallol (B1678534) or gallic acid derivatives. A common and efficient method involves the formylation of 1,2,3-trimethoxybenzene (B147658) using the Vilsmeier-Haack reaction.
Logical Workflow for Synthesis
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol describes the formylation of 1,2,3-trimethoxybenzene to yield this compound.[3][6]
Materials:
-
1,2,3-trimethoxybenzene
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
10% aqueous sodium hydroxide (B78521) solution
-
Saturated aqueous sodium chloride solution
Procedure:
-
To a reaction vessel, add dimethylformamide (36.5 g).[6] Cool the vessel to 5 °C.
-
Gradually add phosphorus oxychloride (69.1 g), ensuring the temperature does not exceed 20 °C.[6]
-
Add 1,2,3-trimethoxybenzene (50.4 g) to the mixture.[6]
-
Heat the reaction mixture to 80-85 °C and stir at this temperature for 8 hours.[6]
-
After the reaction is complete, cool the mixture to 40-45 °C.
-
Pour the reaction mixture into 500 mL of water with stirring, maintaining a temperature of 10-15 °C. The temperature will rise to 50-60 °C.
-
Stir the mixture for 30 minutes and then extract with toluene (150 mL).[6]
-
Wash the organic extract twice with 50 mL of 10% aqueous sodium hydroxide solution, followed by two washes with 50 mL of saturated aqueous sodium chloride solution.[6]
-
Distill off the toluene under reduced pressure.
-
Add 50 mL of hexane to the residue with stirring to induce crystallization.[6]
-
Filter the resulting crystals, dry on the filter, to obtain this compound.
| Parameter | Value | Reference |
| Starting Material | 1,2,3-trimethoxybenzene | [3][6] |
| Key Reagents | POCl₃, DMF | [3][6] |
| Reaction Temperature | 80-85 °C | [6] |
| Reaction Time | 8 hours | [6] |
| Typical Yield | ~75% | [6] |
| Purity | >99.5% | [6] |
Applications in Organic Synthesis
This compound is a versatile substrate for a variety of organic transformations, making it a valuable building block for more complex molecules, particularly in the pharmaceutical industry.[1][7]
Reaction Scheme: The Wittig Reaction
The aldehyde functional group of this compound readily undergoes the Wittig reaction to form substituted alkenes.[2][8] This reaction is fundamental for carbon-carbon bond formation.[8]
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocol: General Procedure for the Wittig Reaction
This protocol provides a general methodology for the olefination of this compound.[9]
Materials:
-
A benzyltriphenylphosphonium (B107652) salt (e.g., 3,5-dimethoxybenzyltriphenylphosphonium bromide)
-
A strong base (e.g., Sodium Hydride (NaH), 60% dispersion in oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Ylide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the phosphonium salt (1.1 equivalents) in anhydrous THF.[9]
-
Allow the mixture to stir at room temperature for 1 hour. The formation of a colored solution indicates the generation of the ylide.[9]
-
Wittig Reaction: Cool the ylide solution to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[9]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.
| Reaction Type | Key Reagents | Product Class | Typical Yields |
| Wittig Reaction | Phosphonium Ylide, Strong Base | Alkenes | Varies (often 60-90%) |
| Claisen-Schmidt Condensation | Substituted Acetophenone, Base (NaOH) | Chalcones | Varies |
Reaction Scheme: The Pictet-Spengler Reaction
This compound can be condensed with β-arylethylamines, such as tryptamine (B22526), in the Pictet-Spengler reaction to form tetrahydro-β-carbolines, a core structure in many alkaloids and bioactive molecules.[10][11]
Caption: General scheme of the Pictet-Spengler reaction.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
This protocol outlines a general method for the synthesis of tetrahydro-β-carbolines.[11]
Materials:
-
A tryptamine derivative
-
This compound
-
Solvent/Catalyst (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA) in Dichloromethane)
Procedure:
-
Dissolve the tryptamine derivative (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent (e.g., HFIP).[11]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent by distillation under reduced pressure.[11]
-
The crude product can often be used directly for further transformations or purified by recrystallization or column chromatography.
Role in Drug Discovery and Development
Building blocks like this compound are instrumental in the early stages of drug discovery, enabling the synthesis of diverse compound libraries for screening. It is a known intermediate in the synthesis of Trimetazidine, a drug used to treat angina pectoris.[3] Its derivatives are also investigated for other biological activities, including potential anti-Candida and anticancer properties.[12]
Workflow: Role in a Drug Development Pipeline
Caption: The role of this compound in a typical drug discovery workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. This compound (2103-57-3) at Nordmann - nordmann.global [nordmann.global]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Navigating the Solubility of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 2,3,4-Trimethoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility data, provides detailed experimental protocols for its determination, and presents a visual workflow to guide laboratory practice.
Executive Summary
This compound is a crystalline solid that demonstrates varied solubility across common laboratory solvents. While quantitative data for this specific isomer is limited in published literature, this guide consolidates the available information and provides a framework for its empirical determination. Qualitative assessments indicate its solubility in various organic solvents and limited solubility in water. To offer a practical reference, this guide also includes detailed solubility data for the closely related isomer, 3,4,5-Trimethoxybenzaldehyde, which can serve as a valuable surrogate for estimating solubility behavior.
Solubility Profile of this compound
Direct quantitative solubility data for this compound is not extensively available. However, the following qualitative and quantitative information has been reported:
-
Methanol : A solubility of 0.1 g/mL has been noted, indicating high solubility in this solvent.[1][2]
-
Organic Solvents : It is generally described as soluble in organic solvents such as ethanol (B145695) and acetone.[2]
-
Water : The compound is sparingly soluble in water.[2]
Given the scarcity of specific data, researchers are encouraged to determine solubility in their solvent systems of interest. The experimental protocol provided in this guide outlines a standard methodology for this purpose.
Reference Data: Solubility of 3,4,5-Trimethoxybenzaldehyde
In the absence of comprehensive data for the 2,3,4-isomer, the solubility of 3,4,5-Trimethoxybenzaldehyde in a range of pure organic solvents is presented below as a reference. This data, determined by the gravimetric method at various temperatures, offers insight into the expected solubility trends.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 278.15 | 0.0431 |
| 283.15 | 0.0539 | |
| 288.15 | 0.0673 | |
| 293.15 | 0.0837 | |
| 298.15 | 0.1037 | |
| 303.15 | 0.1281 | |
| 308.15 | 0.1573 | |
| 313.15 | 0.1923 | |
| Ethanol | 278.15 | 0.0245 |
| 283.15 | 0.0311 | |
| 288.15 | 0.0393 | |
| 293.15 | 0.0496 | |
| 298.15 | 0.0625 | |
| 303.15 | 0.0787 | |
| 308.15 | 0.0988 | |
| 313.15 | 0.1235 | |
| n-Propanol | 278.15 | 0.0123 |
| 283.15 | 0.0158 | |
| 288.15 | 0.0202 | |
| 293.15 | 0.0257 | |
| 298.15 | 0.0326 | |
| 303.15 | 0.0414 | |
| 308.15 | 0.0524 | |
| Acetone | 278.15 | 0.1432 |
| 283.15 | 0.1658 | |
| 288.15 | 0.1915 | |
| 293.15 | 0.2206 | |
| 298.15 | 0.2534 | |
| 303.15 | 0.2903 | |
| 308.15 | 0.3315 | |
| Ethyl Acetate | 278.15 | 0.1011 |
| 283.15 | 0.1205 | |
| 288.15 | 0.1428 | |
| 293.15 | 0.1683 | |
| 298.15 | 0.1974 | |
| 303.15 | 0.2305 | |
| 308.15 | 0.2679 | |
| N,N-Dimethylformamide (DMF) | 278.15 | 0.2451 |
| 283.15 | 0.2723 | |
| 288.15 | 0.3015 | |
| 293.15 | 0.3328 | |
| 298.15 | 0.3512 | |
| 303.15 | 0.3634 | |
| 308.15 | 0.3701 | |
| 313.15 | 0.3769 |
Data sourced from a study on 3,4,5-Trimethoxybenzaldehyde and is intended for comparative purposes.[3][4]
Experimental Protocol for Solubility Determination
The following is a standard gravimetric method for determining the solubility of a solid compound like this compound in a given solvent.
Materials:
-
This compound (solute)
-
Selected solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or magnetic stirrer with heating/cooling capabilities
-
Calibrated thermometer or temperature probe
-
Syringe with a microporous membrane filter (e.g., 0.45 µm)
-
Pre-weighed vials
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known mass of the solvent in a sealed container.
-
Place the container in a thermostatic shaker or on a magnetic stirrer set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms a saturated solution.
-
-
Sample Collection and Filtration:
-
Allow the solution to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the collected sample through a microporous membrane filter into a pre-weighed vial to remove any undissolved solid.
-
-
Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dry solute is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction (x).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Logical Relationship of Factors Influencing Solubility
The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as the experimental conditions.
References
physical characteristics of 2,3,4-Trimethoxybenzaldehyde
An In-depth Technical Guide on the Physical Characteristics of 2,3,4-Trimethoxybenzaldehyde
This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound, a versatile aromatic compound utilized in various research and industrial applications.[1] The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Chemical Identity and Structure
This compound is a trisubstituted aromatic aldehyde. Its structure consists of a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at positions 2, 3, and 4.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various synthetic procedures.
| Property | Value | References |
| Appearance | White to off-white or creamish crystalline powder. | [1][5] |
| Melting Point | 36 - 43 °C | [1] |
| Boiling Point | 168 - 170 °C at 12 mmHg | [3][5] |
| Density | ~1.22 g/cm³ (rough estimate) | [3] |
| Solubility | Soluble in various organic solvents. | [1] |
| Flash Point | > 112 °C | [5] |
| Purity | ≥ 98% | [6][7] |
| Storage | Store at 0 - 8 °C, under nitrogen. | [1][7][8] |
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures.
Melting Point Determination
The melting point is determined using the capillary method. A small, powdered sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.
Boiling Point Determination
The boiling point is determined under reduced pressure (vacuum) to prevent thermal decomposition of the compound. The substance is heated in a distillation apparatus connected to a vacuum pump. A manometer is used to measure the pressure, and the temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that specific pressure.
Solubility Determination (Gravimetric Method)
The solubility in a given solvent is determined by preparing a saturated solution at a specific temperature.
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.
-
A known volume of the clear, saturated supernatant is carefully withdrawn.
-
The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid solute is measured.
-
The solubility is then calculated and expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL).
Data Analysis and Workflow
The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2103-57-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound 2103-57-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. medchemexpress.com [medchemexpress.com]
natural occurrence of trimethoxybenzaldehyde derivatives
An In-depth Technical Guide on the Natural Occurrence of Trimethoxybenzaldehyde Derivatives
Introduction
Trimethoxybenzaldehyde derivatives are a class of aromatic aldehydes characterized by a benzaldehyde (B42025) core substituted with three methoxy (B1213986) groups. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their presence in a variety of natural sources and their roles as key intermediates in the synthesis of pharmaceuticals.[1][2] Certain derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of the natural occurrence of key trimethoxybenzaldehyde isomers, their biosynthetic pathways, quantitative data where available, and detailed experimental protocols for their extraction and analysis.
3,4,5-Trimethoxybenzaldehyde (B134019)
3,4,5-Trimethoxybenzaldehyde is a naturally occurring aromatic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antibacterial drug trimethoprim.[1] Its unique chemical structure contributes to its reactivity and biological significance, making it a focal point in medicinal chemistry.[1]
Natural Sources
This derivative has been identified as a phytochemical in several plant species. Its presence is often associated with the plant's essential oils or resinous extracts.[1] While its occurrence is documented, quantitative data on its concentration in these natural sources is often limited in publicly available literature.[1]
| Plant Species | Family | Plant Part(s) | Reference |
| Zanthoxylum ailanthoides | Rutaceae | Not specified | [1] |
| Acorus calamus | Acoraceae | Rhizome | [1] |
| Cassia grandis | Fabaceae | Leaves, Fruit | [1] |
| Piper solmsianum | Piperaceae | Not specified | [1] |
Biosynthesis
The biosynthesis of 3,4,5-trimethoxybenzaldehyde in plants is believed to originate from the phenylpropanoid pathway, which is a major route for the synthesis of numerous plant secondary metabolites.[1] The likely precursor for the C6-C1 skeleton of benzaldehydes is cinnamic acid, derived from the amino acid phenylalanine.[1] Although the precise enzymatic steps have not been fully elucidated for all plant species, a plausible pathway involves the formation of gallic acid (3,4,5-trihydroxybenzoic acid) as a key intermediate from the shikimate pathway.[1] Subsequent O-methylation of the hydroxyl groups of a gallic acid derivative, followed by the reduction of the carboxylic acid, would lead to the formation of 3,4,5-trimethoxybenzaldehyde.[1]
2,4,5-Trimethoxybenzaldehyde (B179766) (Asaronaldehyde)
2,4,5-Trimethoxybenzaldehyde, also known as asaronaldehyde, is another naturally occurring isomer. It is recognized as an active component in the rhizomes of Acorus gramineus.[4]
Natural Sources
This compound has been identified in a number of plant species and other organisms.
| Species | Family/Type | Plant Part(s) | Reference |
| Acorus gramineus | Acoraceae | Rhizome | [4] |
| Magnolia salicifolia | Magnoliaceae | Dried Buds ("Shin-i" crude drug oil) | [5] |
| Alpinia flabellata | Zingiberaceae | Not specified | [5] |
| Mosla scabra | Lamiaceae | Not specified | [5] |
| Pachypodanthium staudtii | Annonaceae | Stem Bark | [6] |
Quantitative Data
A study on the dichloromethane (B109758) extract of the stem bark of Pachypodanthium staudtii reported the isolation of 2,4,5-trimethoxybenzaldehyde and determined its general toxicity.
| Compound | Source | Bioassay | LC₅₀ | Reference |
| 2,4,5-Trimethoxybenzaldehyde | Pachypodanthium staudtii (Stem Bark) | Brine shrimp lethality | 32.6 µg/mL | [6] |
Other Trimethoxybenzaldehyde Isomers
While 3,4,5- and 2,4,5-isomers are more commonly cited for their natural occurrence, other isomers like 2,3,4-trimethoxybenzaldehyde (B140358) are also of significant interest, primarily as synthetic intermediates in the pharmaceutical industry for drugs like trimetazidine.[7][8] Natural sources for some of these other isomers are less frequently documented in scientific literature. However, some studies have investigated the biological activities of various isomers, such as their anti-Candida effects.[4]
| Isomer | Biological Activity | MIC against C. albicans | MFC against C. albicans | Reference |
| This compound | Anti-Candida | 1 mg/mL | - | [4] |
| 3,4,5-Trimethoxybenzaldehyde | Anti-Candida | 1 mg/mL | - | [4] |
| 2,4,6-Trimethoxybenzaldehyde | Anti-Candida | 0.25 mg/mL | 1 mg/mL | [4] |
Experimental Protocols: Extraction and Analysis
Detailed and validated experimental protocols for the quantitative analysis of trimethoxybenzaldehyde derivatives in many of the cited plant species are not extensively reported. However, a general workflow can be established based on standard phytochemical analysis techniques.[1]
Extraction Methodologies
The selection of an appropriate extraction method and solvent is critical for the efficient isolation of these compounds from plant matrices.[1]
-
Solvent Extraction: Techniques like maceration, sonication, or Soxhlet extraction are commonly used. Solvents such as methanol (B129727), ethanol, ethyl acetate, or dichloromethane are often employed. A sequential extraction with solvents of increasing polarity can help in fractionating the extract.[1]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂ is an environmentally friendly and efficient alternative for extracting non-polar to moderately polar compounds. The selectivity can be adjusted by modifying pressure, temperature, and by adding co-solvents.[1]
-
Hydrodistillation: This method is standard for extracting volatile components, particularly from the essential oils of plants like Acorus calamus.[1]
Analytical and Quantification Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the quantification of trimethoxybenzaldehyde derivatives.[1]
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte.
-
Quantification: Achieved by creating a calibration curve with known concentrations of a pure standard of the target trimethoxybenzaldehyde derivative.[1]
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.[1]
-
Injection: The sample is typically injected in split or splitless mode.[1]
-
Detection: A mass spectrometer is used for detection, providing both qualitative (mass spectrum) and quantitative data.
-
Quantification: Similar to HPLC, quantification is performed using a calibration curve prepared with a pure standard.[1]
Biological Activities and Signaling Pathways
Derivatives of 3,4,5-trimethoxybenzaldehyde have shown promising cytotoxic activity against various human cancer cell lines. The trimethoxyphenyl group is a key pharmacophore in several known tubulin polymerization inhibitors.[3] The mechanism of action for many of these derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
For instance, some novel synthesized trimethoxyphenyl-based analogues have exhibited potent cytotoxic activity against the hepatocellular carcinoma HepG2 cell line and have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[9]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Some anticancer compounds exert their effects by modulating this pathway. While direct modulation by naturally occurring trimethoxybenzaldehydes requires more specific research, derivatives have been shown to induce apoptosis, a process often linked to MAPK/ERK signaling.
Conclusion
Trimethoxybenzaldehyde derivatives are valuable natural products with significant applications in the pharmaceutical and other industries. While their presence has been confirmed in a number of plant species, there is a clear need for more extensive quantitative studies to assess the feasibility of these plants as viable natural sources. The biosynthetic pathways, though not fully elucidated, present opportunities for metabolic engineering to enhance production. The diverse biological activities exhibited by these compounds, particularly their anticancer potential, underscore the importance of continued research into their mechanisms of action and the development of novel therapeutic agents based on their chemical scaffolds. This guide provides a foundational resource to aid researchers in these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 8. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of 2,3,4-Trimethoxybenzaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde, a versatile aromatic aldehyde, is emerging as a significant building block in the field of medicinal chemistry.[1] Its unique substitution pattern of three methoxy (B1213986) groups on the benzene (B151609) ring imparts specific electronic and steric properties, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the current and potential applications of this compound, focusing on its utility in the development of compounds with anticancer and antimicrobial activities. The guide will delve into the synthesis of key derivatives, present quantitative biological data, detail experimental protocols, and visualize relevant workflows and pathways.
Core Applications in Medicinal Chemistry
The primary medicinal chemistry applications of this compound lie in its role as a precursor for the synthesis of various heterocyclic compounds and other derivatives that exhibit significant biological activities.[1][2] It is a crucial intermediate in the preparation of pharmaceuticals, including certain Ca2+ channel blockers used to manage neurological conditions.[3][4]
Antimicrobial Activity
This compound itself has demonstrated antifungal properties, particularly against Candida albicans.[5] Furthermore, it serves as a foundational molecule for the synthesis of more potent antimicrobial agents, such as Schiff bases and chalcones.[6] The incorporation of the 2,3,4-trimethoxyphenyl moiety into these structures is often associated with enhanced biological efficacy.
Table 1: Antifungal Activity of this compound
| Compound | Organism | MIC (mg/mL) | MFC (mg/mL) | Reference |
| This compound | Candida albicans | 1 | 2 | [5] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Anticancer Activity
Derivatives of this compound, especially chalcones, have been a focal point of anticancer research. Chalcones are α,β-unsaturated ketones that can be readily synthesized through the condensation of an aldehyde and an acetophenone (B1666503).[7][8] The 2,3,4-trimethoxy substitution on one of the aryl rings of the chalcone (B49325) structure has been explored for its potential to inhibit cancer cell proliferation.[9]
While specific quantitative data for the anticancer activity of this compound derivatives is an active area of research, the general class of chalcones has shown promise. The mechanism of action for many chalcones involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]
Synthesis of Bioactive Derivatives
The versatility of the aldehyde functional group in this compound allows for its use in a variety of chemical reactions to produce a diverse range of derivatives.
Synthesis of Chalcones
Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde (B42025) and an acetophenone.[7]
Synthesis of Schiff Bases
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde.[6][10] These compounds and their metal complexes are of significant interest due to their wide range of biological activities.[6]
Experimental Protocols
General Procedure for Chalcone Synthesis
This protocol is a generalized method for the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted acetophenone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve the base catalyst (e.g., KOH) in methanol.[11]
-
Add equimolar amounts of this compound and the substituted acetophenone to the solution.[11]
-
Stir the reaction mixture at room temperature for 12 hours.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the mixture with 2M HCl.[11]
-
Extract the product with CH2Cl2.[11]
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes).[11]
General Procedure for Schiff Base Synthesis
This protocol describes a general method for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Primary amine (e.g., semicarbazide)
-
Ethanol
-
Hot water
Procedure:
-
Dissolve the primary amine (0.01 mole) in hot water and place it in a round-bottom flask.[12]
-
Add a solution of this compound (0.01 mole) in cold ethanol to the flask.[12]
-
Reflux the mixture for 4-5 hours at 80°C with continuous stirring.[12]
-
Allow the mixture to cool to room temperature overnight.[12]
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.[12]
Signaling Pathways and Mechanisms of Action
While the direct molecular targets of many this compound derivatives are still under investigation, the broader classes of compounds to which they belong, such as chalcones, have more established mechanisms of action.
Conclusion
This compound is a promising and versatile starting material in medicinal chemistry. Its utility in the synthesis of bioactive chalcones and Schiff bases highlights its potential for the development of new antimicrobial and anticancer agents. Further research into the structure-activity relationships of its derivatives and their specific molecular targets will undoubtedly open new avenues for drug discovery and development. This guide provides a foundational overview to aid researchers in exploring the rich chemical and biological landscape of this compound-based compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,4-Trimethoxybenzaldehyde from Pyrogallol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde (B140358) is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for Trimetazidine, a drug used for the treatment of angina pectoris. This document provides detailed application notes and experimental protocols for the synthesis of this compound, commencing from the readily available starting material, pyrogallol (B1678534). The synthetic route is a two-step process involving an initial O-methylation of pyrogallol to yield 1,2,3-trimethoxybenzene (B147658), followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This method is advantageous due to its use of accessible reagents, high product purity, and good overall yield, making it suitable for both laboratory-scale synthesis and industrial production.[1]
Synthetic Pathway Overview
The synthesis proceeds in two sequential steps:
-
O-Methylation of Pyrogallol: The three hydroxyl groups of pyrogallol are methylated using dimethyl sulfate (B86663) in the presence of a base to form the intermediate, 1,2,3-trimethoxybenzene.
-
Formylation of 1,2,3-Trimethoxybenzene: The intermediate is then subjected to a Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring to produce the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound from pyrogallol.
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 1 | O-Methylation | Pyrogallol, Dimethyl Sulfate, Sodium Hydroxide | 30-60 | 3-5 | ~70-85 | Not Specified | [1][2] |
| 2 | Formylation | 1,2,3-Trimethoxybenzene, DMF, POCl₃ | 70-85 | 10 | ~75 | >99 | [1][3] |
| Overall | - | - | - | - | ~73 | >99 | [1] |
Experimental Protocols
Step 1: O-Methylation of Pyrogallol to 1,2,3-Trimethoxybenzene
This protocol is based on established laboratory and industrial procedures for the exhaustive methylation of pyrogallol.[2][4]
Materials:
-
Pyrogallol
-
Dimethyl sulfate
-
30% Sodium hydroxide solution
-
Tetrabutylammonium (B224687) bromide (phase-transfer catalyst)
-
Water
-
Ether
-
Sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser, dropping funnel, and thermometer
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Caption: Experimental workflow for the methylation of pyrogallol.
-
In a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, combine pyrogallol, water, and a catalytic amount of tetrabutylammonium bromide.
-
With vigorous stirring, slowly and simultaneously add dimethyl sulfate and a 30% sodium hydroxide solution through the dropping funnel. The addition should be controlled to maintain the reaction temperature between 30-60°C.
-
After the addition is complete, continue stirring at this temperature for 3 hours.
-
Gradually heat the reaction mixture to 95°C and maintain this temperature for an additional 2 hours to ensure complete methylation.
-
Cool the mixture to 20°C to induce crystallization of the crude 1,2,3-trimethoxybenzene.
-
Collect the crude product by filtration and wash it thoroughly with water until the washings are neutral.
-
For further purification, recrystallize the crude product from a mixture of ethanol and water.
-
The purified 1,2,3-trimethoxybenzene can be obtained by distillation under reduced pressure. The pure product is a white crystalline solid.
Step 2: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This protocol details the formylation of the intermediate to yield the final product, this compound.[1][3]
Materials:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (B1210297)
-
Toluene or Hexane (B92381)
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution
-
Water
Equipment:
-
Three-necked flask with a stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 1,2,3-trimethoxybenzene and N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature is kept low during the addition.
-
After the addition is complete, gradually heat the reaction mixture to 70-85°C and maintain this temperature with stirring for approximately 10 hours.
-
Upon completion of the reaction, cool the mixture and carefully pour it into ice water to hydrolyze the reaction intermediate.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene.
-
Wash the organic layer sequentially with a 10% sodium hydroxide solution and then with a saturated sodium chloride solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization from a solvent like hexane or by distillation under reduced pressure to yield this compound as a white crystalline powder.[1][3]
Safety Precautions
-
Dimethyl sulfate is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety goggles) must be worn.
-
Phosphorus oxychloride is corrosive and reacts violently with water. It should also be handled in a fume hood with appropriate personal protective equipment.
-
The reactions should be carried out with appropriate temperature control to avoid runaway reactions.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl group (-CHO) onto an aromatic ring, yielding aryl aldehydes that are crucial intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[4] The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then reacts with an electron-rich aromatic substrate.[2] Subsequent hydrolysis of the intermediate iminium salt furnishes the final aldehyde product.[1][5]
This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658) to synthesize 2,3,4-trimethoxybenzaldehyde (B140358), a key medical intermediate.[7] The protocol is based on established procedures and offers a reliable method for obtaining the desired product with high purity and good yield.[7]
Reaction and Mechanism
The Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene proceeds via an electrophilic aromatic substitution mechanism. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a (chloromethylene)dimethyliminium salt.[2] The electron-rich 1,2,3-trimethoxybenzene then attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. This intermediate is subsequently hydrolyzed during the workup step to yield the final product, this compound.[2][5]
Quantitative Data
The following table summarizes the key quantitative parameters for the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.
| Parameter | Value | Reference |
| Substrate | 1,2,3-Trimethoxybenzene | [7] |
| Product | This compound | [7] |
| Reagent Ratio (Substrate:DMF:POCl₃) | 1:1:2 (by weight) | [7] |
| Temperature | 80-85°C | [8] |
| Reaction Time | 6-10 hours | [7][8] |
| Yield | ~75% | [8] |
| Product Purity | >99% | [7] |
Experimental Protocol
This protocol details the procedure for the synthesis of this compound from 1,2,3-trimethoxybenzene using the Vilsmeier-Haack reaction.
Materials and Reagents:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
10% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Water
-
Ice
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and dropping funnel, add 1,2,3-trimethoxybenzene and N,N-dimethylformamide (DMF) in a 1:1 weight ratio.[7]
-
Addition of POCl₃: Cool the mixture and slowly add phosphorus oxychloride (POCl₃) in a 2:1 weight ratio relative to the 1,2,3-trimethoxybenzene.[7]
-
Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature for 6-10 hours with continuous stirring.[7][8]
-
Work-up:
-
Extraction and Washing:
-
Isolation and Purification:
Alternatively, the product can be isolated by crystallization directly from the aqueous work-up mixture by cooling to 10-15°C, followed by filtration, washing with water, and repulping in water.[8]
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 8. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Methylation of 2,3,4-Trihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the complete methylation of 2,3,4-trihydroxybenzaldehyde (B138039) to synthesize 2,3,4-trimethoxybenzaldehyde, an important intermediate in pharmaceutical synthesis.[1][2] The methodologies outlined are based on established chemical synthesis procedures, emphasizing practical application in a laboratory setting.
Introduction
2,3,4-Trihydroxybenzaldehyde is a versatile chemical intermediate. Its derivatization, particularly through methylation of its hydroxyl groups, yields compounds with significant applications in medicinal chemistry. One such derivative, this compound, serves as a key precursor in the synthesis of various pharmaceutical agents, including Ca2+ channel blockers.[1][2] The protocols detailed below describe the O-alkylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate (B86663) as the methylating agent in the presence of a base.
Experimental Protocols
Protocol 1: Complete Methylation using Sodium Hydroxide (B78521) and a Phase Transfer Catalyst
This protocol is adapted from a patented method for the preparation of this compound.[2][3] The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH) solution (35% w/w)
-
Phase transfer catalyst (e.g., trioctylmethylammonium chloride, tetrabutylammonium (B224687) bromide)
-
Water
-
Reactor with a thermometer, stirrer, and heating jacket
Procedure:
-
Into a reactor equipped with a stirrer, thermometer, and heating capabilities, add 150 g of 2,3,4-trihydroxybenzaldehyde and a suitable amount of water.
-
Heat the mixture to dissolve the starting material.
-
Once dissolved, begin stirring and add the following reagents in three portions: 600 mL of 35% (w/w) NaOH solution, 600 g of dimethyl sulfate, and 12 g of a phase transfer catalyst (a mixture of trioctylmethylammonium chloride and tetrabutylammonium bromide can be used).[2]
-
Maintain the reaction temperature between 50-70°C and continue stirring to ensure efficient methylation.[2]
-
After the reaction is complete, cease heating and stirring, and allow the mixture to stand for stratification.
-
The mixture will separate into two layers: an upper yellow oily layer containing the product and a lower aqueous mother liquor layer.
-
Separate the upper oily layer.
-
Wash the oily layer with water until it is neutral.
-
The crude product can be further purified by vacuum distillation to yield white crystals of this compound.[2]
Protocol 2: Alternative Complete Methylation Procedure
This protocol presents a slight variation in the reagents and their concentrations.
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH) solution (25% w/w)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride, tetrabutylammonium bisulfate)
-
Water
-
Reactor with a thermometer, stirrer, and heating jacket
Procedure:
-
In a similar setup to Protocol 1, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in water at 50°C.[2]
-
Add 700 mL of 25% NaOH aqueous solution, 600 g of dimethyl sulfate, and 6 g each of benzyltriethylammonium chloride and tetrabutylammonium bisulfate as phase transfer catalysts.[2]
-
Once the methylation is complete, separate the crude product.
-
Wash the product with water.
-
Purify by distillation to obtain the final product.[2]
Data Presentation
The following table summarizes the quantitative data from the described methylation protocols.
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Starting Material | 2,3,4-Trihydroxybenzaldehyde (150 g) | 2,3,4-Trihydroxybenzaldehyde (150 g) | [2] |
| Methylating Agent | Dimethyl sulfate (600 g) | Dimethyl sulfate (600 g) | [2] |
| Base | 35% NaOH solution (600 mL) | 25% NaOH solution (700 mL) | [2] |
| Phase Transfer Catalyst | Trioctylmethylammonium chloride & Tetrabutylammonium bromide (12 g total) | Benzyltriethylammonium chloride & Tetrabutylammonium bisulfate (6 g each) | [2] |
| Reaction Temperature | 50-70°C | 50°C | [2] |
| Product Yield | 165 g (white crystals) | Not specified | [2] |
| Product Purity | High (as determined by HPLC) | Not specified | [2] |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the methylation of 2,3,4-trihydroxybenzaldehyde.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes & Protocols: 2,3,4-Trimethoxybenzaldehyde as a Key Intermediate in the Synthesis of Trimetazidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimetazidine (B612337) is a well-established anti-ischemic metabolic agent used in the treatment of angina pectoris and other cardiovascular conditions. Its synthesis relies on the efficient coupling of a substituted benzyl (B1604629) group with a piperazine (B1678402) moiety. 2,3,4-Trimethoxybenzaldehyde serves as a critical starting material, or intermediate, providing the core trimethoxybenzyl structure of the final active pharmaceutical ingredient (API). This document outlines the primary synthesis pathways starting from this compound, providing detailed protocols and comparative data to guide researchers in the development and optimization of Trimetazidine synthesis. The most common route involves the reductive amination of this compound with piperazine.
Synthesis Pathway Overview
The fundamental reaction for synthesizing Trimetazidine from this compound is a reductive amination with piperazine. This process forms the Trimetazidine base, which is subsequently converted to its dihydrochloride (B599025) salt for pharmaceutical use. The reaction can be achieved through several methods, most notably via a Leuckart-Wallach type reaction using formic acid or through catalytic hydrogenation.
Caption: General synthesis scheme for Trimetazidine.
Experimental Protocols
Two primary protocols for the reductive amination step are detailed below.
Protocol 1: Synthesis via Formic Acid (Leuckart-Wallach type reaction)
This method utilizes formic acid as both a solvent and a reducing agent in a one-pot synthesis. The reaction is robust and avoids the use of expensive metal catalysts or high-pressure hydrogenation equipment.
Materials:
-
This compound (10 g)
-
Piperazine (22 g)
-
Formic Acid (25 mL)
-
Ice (70 g)
-
50% Caustic Solution (NaOH)
-
Methylene (B1212753) Dichloride (MDC)
-
Catalyst (optional): Tetrabutylammonium bromide (TBAB) or p-Toluenesulfonic acid (PTSA) (1 g)
Procedure:
-
In a reaction vessel, dissolve 10 g of this compound in 25 mL of formic acid at room temperature.
-
Optional Catalyst: Add 1 g of TBAB or PTSA to the mixture. The use of a catalyst can reduce the reaction time significantly from 14-16 hours to 4-5 hours.
-
Slowly add 22 g of piperazine to the reaction mass under constant stirring. An exothermic reaction will cause the temperature to rise to approximately 85°C.
-
After the addition is complete, heat the mixture to 110-115°C and maintain this temperature for 4-5 hours (with catalyst) or 14-16 hours (without catalyst).
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mass and quench it by pouring it into 70 g of ice.
-
Adjust the pH of the solution to 9.2-9.5 using a 50% caustic solution. This will precipitate a dimmer impurity.
-
Filter the mixture to remove the precipitated impurity.
-
Extract the clear filtrate three times with methylene dichloride (30 mL, 30 mL, 15 mL).
-
Combine the organic layers and wash with water.
-
Distill the methylene dichloride to yield the Trimetazidine base.
Protocol 2: Synthesis via Catalytic Hydrogenation
This process involves the direct reductive amination of the aldehyde with piperazine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This method is often faster and can result in higher purity and yield but requires specialized hydrogenation equipment.
Materials:
-
This compound (78.4 g)
-
Anhydrous Piperazine (137.6 g)
-
5% Palladium on Carbon (Pd/C) catalyst (4 g)
-
Ethanol (400 mL)
-
Toluene (B28343) (200 mL, ice-cold)
Procedure:
-
Charge a suitable hydrogenation reactor with 78.4 g of this compound, 137.6 g of anhydrous piperazine, 400 mL of ethanol, and 4 g of 5% Pd/C catalyst[1].
-
Purge the reactor with nitrogen and then with hydrogen gas[1].
-
Heat the reaction mixture rapidly to 70°C.
-
Once the temperature reaches 50°C, begin hydrogenation under a pressure of 10 bar[1].
-
Continue the hydrogenation for approximately 70 minutes, monitoring hydrogen uptake[1].
-
After the reaction is complete, cool the mixture to 20°C and filter to remove the Pd/C catalyst.
-
Evaporate the clear yellow filtrate to dryness to obtain a pasty residue[1].
-
Take up the residue in 200 mL of ice-cold toluene (-5 to -10°C) to precipitate the excess unreacted piperazine[1].
-
Filter the mixture to remove the piperazine.
-
The filtrate contains the Trimetazidine base, which can be further purified or converted directly into its dihydrochloride salt.
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative parameters for the two described synthesis methods.
| Parameter | Protocol 1 (Formic Acid) | Protocol 2 (Catalytic Hydrogenation) |
| Starting Aldehyde | This compound | This compound |
| Amine | Piperazine | Anhydrous Piperazine |
| Molar Ratio (Aldehyde:Amine) | Approx. 1:5 | Approx. 1:4 |
| Catalyst/Reducing Agent | Formic Acid (PTSA or TBAB optional) | H₂ Gas / 5% Pd on Carbon |
| Solvent | Formic Acid | Ethanol |
| Temperature | 110-115°C | 70-75°C[1] |
| Pressure | Atmospheric | 5-10 bar[1] |
| Reaction Time | 4-5 hours (catalyzed) / 3-5 hours[2] | 70 minutes[1] |
| Reported Yield | 83-92%[2][3] | 94%[1] |
| Reported Purity | >99% (after conversion to salt) | 99.5% (base)[1] |
General Experimental & Purification Workflow
The overall workflow from reaction to purification is crucial for obtaining high-purity Trimetazidine. The process involves the core chemical reaction followed by a series of separation and purification steps.
Caption: General workflow for Trimetazidine synthesis.
Discussion
-
Choice of Protocol: The selection between the formic acid method and catalytic hydrogenation depends on available resources. The formic acid route is operationally simpler and does not require a pressure reactor, making it suitable for standard laboratory setups.[2] However, it involves high temperatures and longer reaction times. The catalytic hydrogenation method is significantly faster and offers a higher yield and purity of the base product but requires specialized equipment and careful handling of the flammable hydrogen gas and pyrophoric catalyst[1].
-
Safety and Environmental Considerations: The use of reagents like LiAlH₄ or NaBH₄ for reductive amination has been described but is often avoided in large-scale production due to safety concerns and handling difficulties[2]. The formic acid method, while effective, involves corrosive reagents. Catalytic hydrogenation is a cleaner process, with water being the primary byproduct, but the catalyst requires proper handling and disposal.
-
Impurity Profile: A common impurity in this synthesis is 1,4-bis(2,3,4-trimethoxybenzyl) piperazine, which forms when two molecules of the aldehyde react with one molecule of piperazine. The reaction conditions, particularly the molar ratio of piperazine to aldehyde, must be carefully controlled to minimize the formation of this and other impurities. Using a significant excess of piperazine favors the formation of the desired mono-substituted product.
References
- 1. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
- 2. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 3. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of a Cellular Anti-Ischemic Agent from 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical agents.[1][2] This document provides detailed application notes and protocols for the synthesis of Trimetazidine (B612337), a notable metabolic anti-ischemic agent, using this compound as a primary precursor. While not a classical calcium channel blocker that directly inhibits Ca2+ channels, Trimetazidine's mechanism of action provides a crucial cytoprotective effect by optimizing cellular energy metabolism, which in turn helps to prevent the intracellular calcium overload often associated with ischemia.[3] This makes it a significant compound in the management of angina pectoris and other cardiovascular conditions.[1][4]
Application Notes
Compound of Interest: Trimetazidine
IUPAC Name: 1-(2,3,4-trimethoxybenzyl)piperazine[4]
Mechanism of Action: Trimetazidine is classified as a fatty acid oxidation inhibitor.[4] Under ischemic conditions, cellular energy production shifts towards the less efficient anaerobic glycolysis, leading to a decrease in intracellular ATP, acidosis, and an accumulation of free radicals. This metabolic disruption impairs the function of ionic pumps, such as the Na+/K+ pump, leading to an increase in intracellular sodium. The subsequent reversal of the Na+/Ca2+ exchanger activity results in a deleterious influx of calcium ions.
Trimetazidine acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation of fatty acids.[3][5][6][7] This inhibition shifts the cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[3][4][8] By promoting aerobic glycolysis, Trimetazidine helps to restore the cellular energy balance, limit intracellular acidosis, and prevent the accumulation of free radicals. This ultimately preserves the function of ionic pumps and maintains cellular homeostasis, thereby preventing the toxic overload of intracellular calcium during ischemic events.[3]
Clinical Relevance: Clinical studies have demonstrated the efficacy of Trimetazidine in improving exercise capacity and reducing the frequency of angina attacks in patients with stable angina pectoris.[5][7][9] It is often used as an add-on therapy when first-line antianginal agents are not sufficient.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the clinical and pharmacological profile of Trimetazidine.
| Parameter | Value | Condition/Assay | Reference |
| Clinical Efficacy (TRIMPOL-II Study) | Added to metoprolol (B1676517) 100mg daily for 12 weeks | [7] | |
| Total exercise duration increase | +20.1 s (p=0.023) | Exercise tolerance test | [7] |
| Total workload increase | +0.54 METs (p=0.001) | Exercise tolerance test | [7] |
| Time to 1-mm ST-segment depression | +33.4 s (p=0.003) | Exercise tolerance test | [7] |
| Time to onset of angina | +33.9 s (p<0.001) | Exercise tolerance test | [7] |
| Angina attacks/week reduction | -0.73 (p=0.014) | Patient-reported outcomes | [7] |
| Short-acting nitrates consumption/week reduction | -0.63 (p=0.032) | Patient-reported outcomes | [7] |
| Pharmacokinetics | [6] | ||
| Time to peak plasma concentration (immediate-release) | <2 hours | Oral administration | [6] |
| Time to peak plasma concentration (modified-release) | 2-6 hours | Oral administration | [6] |
| Volume of distribution | 4.8 L/kg | [6] | |
| Plasma protein binding | 16% | [6] | |
| Elimination half-life (immediate-release) | ~5-6 hours | [6] | |
| Elimination half-life (modified-release) | 7 hours | [6] |
Experimental Protocols
Synthesis of Trimetazidine from this compound
This protocol describes a one-step reductive amination reaction to synthesize Trimetazidine.[10]
Materials:
-
This compound
-
Formic acid
-
Solvent (e.g., Toluene)
-
Sodium hydroxide (B78521) solution (e.g., 20%)
-
Methylene (B1212753) dichloride
-
Hydrochloric acid (analytical grade)
-
Isopropyl alcohol
-
Tetra-n-butylammonium bromide (TBAB) or p-Toluenesulfonic acid (PTSA) (Catalyst, optional)
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in formic acid (and an appropriate solvent if necessary) at room temperature with stirring. For a catalyzed reaction, the catalyst (TBAB or PTSA) can be added at this stage.
-
Addition of Piperazine: Slowly add piperazine to the reaction mixture. An exothermic reaction will occur, and the temperature may rise.
-
Reaction: Heat the reaction mixture to a temperature of 110-115°C and maintain for several hours (4-14 hours, depending on the specific protocol). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and pH Adjustment: After the reaction is complete, cool the mixture and quench it by pouring it into ice-cold water. Adjust the pH of the solution to be alkaline (pH 9-13) by the slow addition of a sodium hydroxide solution.[10] This may cause the precipitation of impurities.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as methylene dichloride.
-
Purification of Trimetazidine Base: Combine the organic extracts and wash with water until a neutral pH is achieved. The solvent can then be removed under reduced pressure to yield the crude Trimetazidine base.
-
Formation of Trimetazidine Dihydrochloride: Dissolve the Trimetazidine base in a suitable solvent like isopropyl alcohol. Add analytical grade hydrochloric acid to the solution. The reaction is exothermic and may require cooling. Reflux the mixture, then cool to allow for the crystallization of Trimetazidine dihydrochloride.
-
Isolation and Drying: Filter the precipitated product and dry it under vacuum to obtain pure Trimetazidine dihydrochloride.
Visualizations
Signaling Pathway: Mechanism of Action of Trimetazidine
Caption: Mechanism of action of Trimetazidine in an ischemic myocyte.
Experimental Workflow: Synthesis of Trimetazidine
Caption: Experimental workflow for the synthesis of Trimetazidine.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]
- 4. Trimetazidine - Wikipedia [en.wikipedia.org]
- 5. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. Trimetazidine in coronary heart disease patients: mechanism of action and controlled trials’ results | Kremneva | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 9. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]
Application Notes: Synthesis of Substituted Stilbenes via Wittig Reaction with 2,3,4-Trimethoxybenzaldehyde
These application notes provide a comprehensive protocol for the synthesis of alkene derivatives from 2,3,4-Trimethoxybenzaldehyde using the Wittig reaction. This reaction is a cornerstone in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide.[1][2][3] The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.
The Wittig reaction offers a high degree of control over the location of the newly formed double bond, replacing the carbonyl oxygen with the ylide's carbon group.[1] The stereoselectivity of the reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide used. Stabilized ylides generally favor the (E)-isomer, while non-stabilized ylides tend to produce the (Z)-isomer.[2]
This protocol details the two main stages of the synthesis: the preparation of the phosphonium (B103445) ylide and its subsequent reaction with this compound to yield the desired stilbene (B7821643) derivative.
Experimental Protocol
This protocol is adapted from established methodologies for Wittig reactions involving substituted benzaldehydes.[4] All operations should be conducted in a fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are critical for the successful formation of the ylide.[4]
Part 1: Preparation of the Phosphonium Ylide
The phosphorus ylide is typically prepared in situ from the corresponding phosphonium salt by deprotonation with a strong base.[5] This example uses benzyltriphenylphosphonium (B107652) chloride as the precursor to synthesize a stilbene derivative.
-
Preparation of the Phosphonium Salt (if not commercially available):
-
The synthesis of the phosphonium salt involves an SN2 reaction between triphenylphosphine (B44618) and an appropriate alkyl halide (e.g., benzyl (B1604629) chloride).[3][6] This step is often performed in a suitable solvent like toluene (B28343) or acetonitrile (B52724) under reflux. The resulting phosphonium salt typically precipitates and can be collected by filtration.
-
-
Ylide Formation:
-
Suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents) to the suspension with vigorous stirring.[4]
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a deeply colored solution (often orange, red, or deep yellow) is indicative of ylide formation.
-
Part 2: Wittig Reaction with this compound
-
Reaction Setup:
-
In a separate oven-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
-
Addition of Aldehyde:
-
Cool the previously prepared ylide solution back to 0 °C in an ice bath.
-
Add the solution of this compound dropwise to the stirred ylide solution over 15-20 minutes.[4]
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 12-24 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Part 3: Work-up and Purification
-
Quenching the Reaction:
-
Once the reaction is complete, cool the mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).[4]
-
Combine the organic layers and wash them sequentially with water and then brine.[4]
-
-
Drying and Concentration:
-
Dry the combined organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which must be removed.[4]
-
Purify the crude residue by column chromatography on silica (B1680970) gel. A solvent system of hexane (B92381) and ethyl acetate with a gradually increasing gradient of ethyl acetate is typically effective.[4]
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate mixture.[4][7]
-
Data Summary
The following table summarizes the typical quantitative parameters for the Wittig reaction with this compound. Yields are representative and can vary based on reaction scale and specific conditions.
| Parameter | Description |
| Aldehyde | This compound |
| Wittig Reagent Precursor | Benzyltriphenylphosphonium chloride |
| Base for Ylide Formation | n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Ylide Formation Temp. | 0 °C to Room Temperature |
| Ylide Formation Time | 1 - 2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Product | (E/Z)-1-(2,3,4-trimethoxyphenyl)-2-phenylethene |
| Typical Yield | 60 - 85% |
Visualized Workflow
The following diagram illustrates the experimental workflow for the Wittig reaction, from the preparation of the ylide to the final purification of the alkene product.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Demethylation Reactions of 2,3,4-Trimethoxybenzaldehyde: A Detailed Guide for Researchers
Application Note: The selective and complete demethylation of 2,3,4-trimethoxybenzaldehyde (B140358) is a critical transformation in synthetic chemistry, providing access to a variety of hydroxylated benzaldehyde (B42025) derivatives. These products, including dihydroxy-methoxybenzaldehydes and trihydroxybenzaldehyde, are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active molecules. This document provides detailed protocols for the demethylation of this compound using common demethylating agents, summarizes key reaction parameters, and explores the potential biological significance of the resulting compounds.
Introduction
This compound serves as a versatile starting material for the synthesis of various substituted aromatic compounds. The methoxy (B1213986) groups can be selectively or fully cleaved to yield hydroxyl groups, which can then be further functionalized. The primary challenge in the demethylation of polymethoxylated aromatic compounds is controlling the regioselectivity to obtain the desired partially or fully demethylated product. This guide focuses on two common and effective demethylating agents: Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃).
Demethylation Protocols and Methodologies
The choice of demethylating agent and reaction conditions can significantly influence the outcome of the reaction, leading to different degrees of demethylation. Below are detailed protocols for achieving selective mono- and di-demethylation, as well as complete demethylation of this compound.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid widely used for the cleavage of aryl methyl ethers. The reaction typically proceeds at low temperatures and can be modulated to achieve different levels of demethylation by controlling the stoichiometry of BBr₃.
Experimental Protocol:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq) dissolved in a dry solvent such as dichloromethane (B109758) (DCM) or chloroform.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Addition of BBr₃: A solution of Boron Tribromide (BBr₃) in the same dry solvent is added dropwise to the stirred solution of the starting material. The molar equivalents of BBr₃ will determine the extent of demethylation (see Table 1).
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed or the desired product is formed.
-
Quenching: The reaction is carefully quenched by the slow addition of water or methanol (B129727) at low temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired demethylated product(s).
Table 1: Quantitative Data for BBr₃ Demethylation of Aryl Methyl Ethers (Representative)
| Entry | Molar Equivalents of BBr₃ | Temperature (°C) | Reaction Time (h) | Expected Major Product(s) | Typical Yield (%) |
| 1 | 1.0 - 1.2 | -78 to 0 | 2 - 6 | Mono-demethylated isomers | 70 - 90 |
| 2 | 2.0 - 2.5 | 0 to RT | 4 - 12 | Di-demethylated isomers | 60 - 85 |
| 3 | > 3.0 | RT | 12 - 24 | 2,3,4-Trihydroxybenzaldehyde | 50 - 80 |
Note: Yields are representative for aryl methyl ethers and may vary for this compound. Regioselectivity will depend on the specific reaction conditions and the electronic and steric effects of the substituents.
Protocol 2: Demethylation using Aluminum Chloride (AlCl₃)
Aluminum chloride is another effective Lewis acid for the demethylation of aryl methyl ethers, particularly for ortho-substituted systems. The reaction may require elevated temperatures.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a dry solvent like dichloromethane (DCM) or chloroform, anhydrous Aluminum Chloride (AlCl₃) is added portion-wise.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the desired extent of demethylation (see Table 2).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Table 2: Quantitative Data for AlCl₃ Demethylation of Ortho-Substituted Aryl Methyl Ethers (Representative)
| Entry | Molar Equivalents of AlCl₃ | Temperature (°C) | Reaction Time (h) | Expected Major Product(s) | Typical Yield (%) |
| 1 | 1.5 - 2.0 | RT to 40 | 6 - 18 | Mono-demethylated isomers | 65 - 95 |
| 2 | > 3.0 | Reflux | 12 - 24 | Di- or tri-demethylated products | 50 - 80 |
Note: Yields are representative for ortho-substituted aryl methyl ethers and may vary for this compound. The presence of the aldehyde group can influence the regioselectivity.
Reaction Pathways and Logic
The demethylation of this compound can proceed through a series of steps, leading to various hydroxylated products. The general workflow and potential products are illustrated below.
Caption: General workflow for the demethylation of this compound.
The regioselectivity of the demethylation is influenced by the steric and electronic properties of the methoxy groups. The C2 and C4 methoxy groups are generally more sterically hindered than the C3 methoxy group. Electronically, the relative electron density at the oxygen atoms can also play a role in the coordination with the Lewis acid.
Potential Biological Activities of Demethylated Products
While this compound itself is used as an intermediate in the synthesis of drugs like Trimetazidine, its demethylated derivatives, particularly dihydroxy-methoxybenzaldehydes, are of interest for their potential biological activities.[1]
Table 3: Reported Biological Activities of Dihydroxybenzaldehyde Isomers
| Compound | Biological Activity | Reference |
| 3,4-Dihydroxybenzaldehyde | Antioxidant, Anti-inflammatory, Anti-angiogenic | [2] |
| 2,4-Dihydroxybenzaldehyde | Antiproliferative (MCF-7 breast cancer cells) | [3] |
| Dihydroxybenzaldehydes (general) | Ribonucleotide reductase inhibition, Antioxidant | [4][5] |
The biological activities of these compounds often stem from their phenolic hydroxyl groups, which can act as hydrogen bond donors and acceptors, as well as radical scavengers.
Signaling Pathway Visualization
Although specific signaling pathways for the demethylated products of this compound are not well-elucidated, the antioxidant properties of dihydroxybenzaldehydes suggest potential interactions with pathways related to oxidative stress. For instance, compounds that modulate reactive oxygen species (ROS) levels can influence pathways like the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.
Caption: Postulated interaction of dihydroxybenzaldehydes with the Nrf2 antioxidant pathway.
Conclusion
The demethylation of this compound provides a versatile route to a range of hydroxylated benzaldehydes with potential applications in drug discovery and development. The choice of demethylating agent and the careful control of reaction conditions are crucial for achieving the desired product selectivity. Further research into the specific biological activities and mechanisms of action of the resulting dihydroxy- and trihydroxy-benzaldehydes is warranted to fully explore their therapeutic potential.
References
- 1. This compound | 2103-57-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Application Note: A Detailed Protocol for the Reduction of 2,3,4-Trimethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the reduction of 2,3,4-trimethoxybenzaldehyde (B140358) to 2,3,4-trimethoxybenzyl alcohol. The procedure employs sodium borohydride (B1222165), a mild and selective reducing agent, ensuring a high yield and purity of the final product. This protocol is designed for ease of use in a standard laboratory setting and is particularly relevant for the synthesis of pharmaceutical intermediates and other fine chemicals.
Introduction
This compound is a valuable intermediate in organic synthesis, notably in the preparation of various pharmaceutical compounds.[1] Its reduction to the corresponding benzyl (B1604629) alcohol is a fundamental transformation, yielding 2,3,4-trimethoxybenzyl alcohol, a building block used in the synthesis of more complex molecules.[2] The aldehyde functional group is readily reduced to a primary alcohol using hydride-based reducing agents.
Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for aldehydes and ketones, while typically not reducing other functional groups like esters or amides under standard conditions.[3][4] The reaction is generally performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature, offering a safe, efficient, and high-yielding procedure.[5][6] This protocol details the experimental procedure, work-up, and purification for this reduction.
Reaction Scheme
The reduction of this compound to 2,3,4-Trimethoxybenzyl alcohol proceeds via nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the reaction or by an aqueous work-up to yield the final alcohol product.[7]
Chemical Equation: C₁₀H₁₂O₄ + NaBH₄ (in CH₃OH) → C₁₀H₁₄O₄
Experimental Protocol
This protocol outlines the reduction of this compound on a 5-gram scale.
Materials and Reagents:
-
This compound (MW: 196.20 g/mol )[8]
-
Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )
-
Methanol (ACS Grade)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (25.5 mmol) of this compound in 50 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.2 g (31.7 mmol, 1.25 equivalents) of sodium borohydride to the stirred solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition and the subsequent reaction. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v). The reaction is complete when the starting aldehyde spot has disappeared.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 20 mL of 1 M HCl to quench the excess sodium borohydride. Continue stirring for 15 minutes until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with 30 mL of deionized water and 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude 2,3,4-Trimethoxybenzyl alcohol as an oil or solid.
-
Purification (Optional): If necessary, the crude product can be purified by silica (B1680970) gel column chromatography to obtain a product with high purity (≥97%).[2]
Data Presentation
The following table summarizes the typical quantitative data for the described experimental procedure.
| Parameter | Value | Reference/Comment |
| Reactant | ||
| Name | This compound | [8] |
| Mass | 5.0 g | |
| Moles | 25.5 mmol | |
| Reducing Agent | ||
| Name | Sodium Borohydride (NaBH₄) | [3] |
| Molar Equivalents | 1.25 eq. | A slight excess ensures complete reaction. |
| Mass | 1.2 g | |
| Reaction Conditions | ||
| Solvent | Methanol | [5] |
| Solvent Volume | 50 mL | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 2 hours | Monitored by TLC.[6] |
| Product | ||
| Name | 2,3,4-Trimethoxybenzyl alcohol | [2] |
| Theoretical Yield | 5.05 g | |
| Typical Actual Yield | 4.7 g | |
| Yield Percentage | ~93% | High yields are typical for this reaction.[5] |
| Appearance | White solid or colorless oil |
Visualization of Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol.
Caption: Workflow for the reduction of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4-Trimethoxybenzaldehyde in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2,3,4-Trimethoxybenzaldehyde (B140358), a substituted aromatic aldehyde, presents a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential antimicrobial properties. Its derivatives, including chalcones and Schiff bases, have demonstrated promising activity against a range of bacterial and fungal pathogens. This document provides detailed application notes, experimental protocols, and data for the synthesis and evaluation of antimicrobial agents derived from this compound.
I. Synthetic Pathways
Two primary synthetic routes for deriving antimicrobial agents from this compound are the Claisen-Schmidt condensation to form chalcones and condensation reactions with primary amines to yield Schiff bases.
A. Synthesis of Chalcones
Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone (B1666503). The resulting α,β-unsaturated ketone system is a key pharmacophore for antimicrobial activity.
B. Synthesis of Schiff Bases
Schiff bases are formed through the condensation of this compound with various primary amines. The resulting imine or azomethine group is crucial for the biological activity of these compounds.[1]
II. Experimental Protocols
A. General Protocol for the Synthesis of Chalcones from this compound
This protocol outlines a general procedure for the synthesis of chalcone (B49325) derivatives.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Glacial acetic acid or dilute HCl
-
Mortar and pestle (for solvent-free reaction) or Round-bottom flask with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Preparation: In a mortar or a round-bottom flask, take equimolar amounts of this compound (1 mmol) and the desired substituted acetophenone (1 mmol).
-
Base Catalysis:
-
Solvent-based: Dissolve the reactants in a minimal amount of ethanol or methanol. Add a catalytic amount of a 50% aqueous solution of NaOH or KOH and stir the mixture at room temperature.[2]
-
Solvent-free: Add a pellet of solid NaOH to the mixture in the mortar and grind the reactants mechanically with a pestle at room temperature for approximately 30 minutes.[3]
-
-
Reaction Monitoring: Monitor the progress of the reaction using TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate).[4]
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to neutralize the excess base.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
-
Purification: The crude product is dried and then purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone derivative.
-
Characterization: The structure of the synthesized chalcone is confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass spectrometry.
B. General Protocol for the Synthesis of Schiff Bases from this compound
This protocol provides a general method for synthesizing Schiff base derivatives.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hotplate
Procedure:
-
Reactant Preparation: Dissolve this compound (1 mmol) in ethanol or methanol in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount of the respective primary amine (1 mmol).
-
Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 3-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Product Isolation: After completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude Schiff base is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., hot absolute ethanol).[1]
-
Characterization: The synthesized Schiff bases are characterized by spectroscopic techniques like IR, ¹H-NMR, and Mass spectrometry.
III. Quantitative Antimicrobial Data
The antimicrobial activity of this compound and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| This compound | Candida albicans | 1000 | - | [5] |
| Chalcone Derivative 1 (Hypothetical) | Staphylococcus aureus | - | - | - |
| Escherichia coli | - | - | - | |
| Candida albicans | - | - | - | |
| Schiff Base Derivative 1 (Hypothetical) | Staphylococcus aureus | - | - | - |
| Escherichia coli | - | - | - | |
| Candida albicans | - | - | - |
Note: Data for specific chalcone and Schiff base derivatives of this compound is currently limited in the reviewed literature. The table serves as a template for data presentation.
IV. Visualizations
A. Synthetic Workflows
Caption: Synthetic workflows for chalcones and Schiff bases.
B. Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for antimicrobial activity assessment.
C. Proposed Mechanism of Action
While the exact signaling pathways for this compound derivatives are not fully elucidated, a plausible mechanism, based on related benzaldehyde compounds, involves the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action.
V. Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential antimicrobial agents. The straightforward synthesis of chalcones and Schiff bases, coupled with their reported biological activities, makes this an attractive area for further research and development. The protocols and data presented herein provide a foundation for the exploration of novel antimicrobial compounds derived from this scaffold. Further studies are warranted to synthesize a broader range of derivatives and to comprehensively evaluate their antimicrobial efficacy and elucidate their precise mechanisms of action.
References
Developing Anticancer Drug Leads from 2,3,4-Trimethoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde (B140358) is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a variety of biologically active compounds. Its derivatives, particularly chalcones and Schiff bases, have garnered significant interest in the field of oncology for their potential as anticancer drug leads. The trimethoxyphenyl moiety is a key pharmacophore in several compounds known to exhibit cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the development of anticancer drug leads from this compound, focusing on the synthesis of chalcone (B49325) and Schiff base derivatives, their evaluation for anticancer activity, and the elucidation of their potential mechanisms of action.
Key Derivative Classes and Their Anticancer Potential
Two major classes of compounds derived from this compound that have shown promise as anticancer agents are chalcones and Schiff bases.
-
Chalcones: These compounds, characterized by an α,β-unsaturated ketone core, are synthesized via a Claisen-Schmidt condensation. Chalcones derived from trimethoxybenzaldehydes have been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2] Their mechanism of action is often linked to the inhibition of tubulin polymerization, a critical process for cell division.[3]
-
Schiff Bases: Formed by the condensation of this compound with a primary amine, Schiff bases are another class of compounds with a broad spectrum of biological activities, including anticancer effects.[4][5] The presence of the azomethine group (-C=N-) is crucial for their bioactivity.[6]
Quantitative Data Summary: Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of representative chalcone and Schiff base derivatives. While specific data for a wide range of this compound derivatives is still emerging, the provided data for isomeric and related compounds offer a valuable reference for the potential potency of these compound classes.
Table 1: In Vitro Anticancer Activity of Trimethoxy Chalcone Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 3.204 | [7] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 3.849 | [7] |
| (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | HepG2 (Liver Cancer) | <10 | [8] |
| (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | SW1990 (Pancreatic Cancer) | <10 | [8] |
| 3,4,5-trimethoxy-4′-fluorochalcone | Various | (NF-κB inhibition) | [4] |
| 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone | MCF-7 (Breast Cancer) | Not specified | [9] |
| 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone | MDA-MB-231 (Breast Cancer) | Not specified | [9] |
Table 2: In Vitro Anticancer Activity of Schiff Base Derivatives
| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Reference |
| (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol | HepG2 (Liver Cancer) | 70.29 | [10] |
| 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HepG2 (Liver Cancer) | 43.17 | [10] |
| (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline | HepG2 (Liver Cancer) | 73.69 | [10] |
| 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | MDA-MB-231 (Breast Cancer) | 71.55 | [4] |
| 1,2,3-triazole and chiral Schiff base hybrid (Compound 3) | A375 (Skin Cancer) | 21.86 | [11] |
| 1,2,3-triazole and chiral Schiff base hybrid (Compound 6) | A375 (Skin Cancer) | 28.94 | [11] |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted acetophenone (B1666503).[12][13]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone, 4'-aminoacetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50% w/v)
-
Stirring apparatus
-
Reaction flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol or methanol in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of NaOH or KOH solution to the stirred mixture.
-
Continue stirring at room temperature for the appropriate time (typically a few hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: General Synthesis of Schiff Bases
This protocol outlines a general procedure for synthesizing Schiff bases from this compound and a primary amine.[6][14][15]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst, optional)
-
Reflux apparatus
-
Stirring apparatus
-
Reaction flask
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Reflux the reaction mixture for a few hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect it by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the crude product with a cold solvent (e.g., ethanol) and dry.
-
Recrystallize from a suitable solvent to obtain the pure Schiff base.
-
Characterize the product by NMR, IR, and Mass Spectrometry.
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
Discussion of Potential Mechanisms of Action
Derivatives of trimethoxybenzaldehyde, particularly chalcones, are thought to exert their anticancer effects through multiple mechanisms. One of the primary proposed mechanisms is the inhibition of tubulin polymerization.[3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[16]
Furthermore, trimethoxy-substituted chalcones have been shown to modulate several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by chalcone derivatives can lead to decreased cell viability and induction of apoptosis.[16][17]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Some chalcones have been found to suppress this pathway, contributing to their antiproliferative effects.[3][18] A chalcone derivative, (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one, has been shown to promote apoptosis by suppressing the RAS-ERK signaling pathway.[19]
-
NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cell survival. Inhibition of the NF-κB pathway by chalcones can sensitize cancer cells to apoptosis.[4][5][7]
Conclusion
This compound is a promising scaffold for the development of novel anticancer drug leads. The synthesis of chalcone and Schiff base derivatives from this starting material offers a rich avenue for discovering compounds with potent cytotoxic activity against a range of cancer cell types. The detailed protocols provided herein for synthesis and biological evaluation will facilitate the systematic exploration of these derivatives. Further investigation into their structure-activity relationships and a deeper understanding of their molecular mechanisms, particularly their effects on key signaling pathways, will be crucial for the rational design and development of the next generation of anticancer agents.
References
- 1. idosi.org [idosi.org]
- 2. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]
- 6. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 7. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uece.br [uece.br]
- 13. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 15. benchchem.com [benchchem.com]
- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4-Trimethoxybenzaldehyde in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde that is valued in the fragrance industry for its unique and pleasant aromatic profile.[1][2] This document provides detailed application notes and protocols for the use of this compound in fragrance applications, aimed at researchers, scientists, and professionals in the field. The information provided covers its olfactory properties, synthesis, quality control, and application in fragrance formulations.
Physicochemical Properties
This compound is a white to light yellow crystalline powder under standard conditions.[1] It is soluble in organic solvents such as ethanol (B145695) and acetone, but only sparingly soluble in water.[1] It is stable under normal temperatures and pressures.[1][3]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₄ | [1][4][5] |
| Molecular Weight | 196.20 g/mol | [4][5] |
| CAS Number | 2103-57-3 | [1][4][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 38-40 °C | [4][6] |
| Boiling Point | 168-170 °C at 12 mmHg | [6] |
| Solubility | Soluble in ethanol and acetone; sparingly soluble in water. | [1] |
Olfactory Properties
This compound is characterized by a strong, sweet, and floral odor.[1] Its distinctive aromatic profile makes it a valuable ingredient for creating nuanced and complex scents in a variety of fragrance compositions.[7]
| Olfactory Parameter | Description |
| Odor Type | Sweet, Floral |
| Odor Description | A pleasant and strong aroma with distinct sweet and floral characteristics. |
| Odor Threshold | Data not publicly available. |
| Tenacity | Data not publicly available. |
Applications in Fragrance Formulations
Due to its sweet and floral character, this compound is a versatile ingredient in the fragrance industry.[1][2] It can be used to impart a unique scent profile to a wide array of consumer products.[2]
Types of Fragrances:
While specific commercial examples are proprietary, based on its scent profile, it is well-suited for:
-
Floral Bouquets: To enhance and add complexity to white floral or mixed floral fragrances.
-
Oriental Blends: To provide a sweet, balsamic undertone.
-
Gourmand Compositions: To add a sweet, almost edible nuance.
-
Aldehydic Fragrances: To contribute to the characteristic bright and effervescent top notes.[8]
Recommended Use Levels:
Specific concentrations in final products are proprietary information of fragrance houses. However, as with many potent aromatic aldehydes, it is likely used in trace to low percentages in a fragrance concentrate, with the exact amount depending on the desired olfactory effect.
Experimental Protocols
Protocol 1: Synthesis of this compound from Pyrogallol (B1678534)
This protocol is adapted from a patented method for the synthesis of this compound.[4]
Step 1: Methylation of Pyrogallol to 1,2,3-Trimethoxybenzene (B147658)
-
In a three-necked flask equipped with a stirrer and cooling bath, dissolve 100g of pyrogallol in 200g of water.
-
While stirring at room temperature, simultaneously add 365g of dimethyl sulfate (B86663) and 400g of 30% sodium hydroxide (B78521) solution dropwise.
-
After the addition is complete, maintain the reaction mixture at 45°C for 30 minutes.
-
Allow the mixture to stand and separate into layers.
-
Collect the upper organic layer and wash it with water until neutral to obtain the intermediate, 1,2,3-trimethoxybenzene.
Step 2: Formylation of 1,2,3-Trimethoxybenzene
-
In a three-necked flask equipped with a stirrer and heating mantle, add 120g of the 1,2,3-trimethoxybenzene obtained in Step 1 and 120g of dimethylformamide (DMF).
-
Slowly add 240g of phosphorus oxychloride dropwise.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 10 hours.
-
Cool the reaction mixture and pour it into 500g of ice water to hydrolyze.
-
Extract the aqueous mixture three times with 300ml of ethyl acetate (B1210297).
-
Combine the ethyl acetate extracts and recover the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction that crystallizes on cooling to yield this compound.
Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general method adaptable for the purity analysis of this compound, based on protocols for similar aromatic aldehydes.[9]
| GC-MS Parameter | Setting |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (split ratio 100:1) |
| Oven Program | Initial 100°C for 5 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Interface Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| Mass Scan Range | 50–550 amu |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol (B129727) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results:
The resulting chromatogram should show a major peak corresponding to this compound with a purity of ≥99% for fragrance-grade material. The mass spectrum should match the known fragmentation pattern of the compound.
Protocol 3: Incorporation of Solid this compound into a Fragrance Base
This protocol provides a general procedure for dissolving solid aroma chemicals into a liquid fragrance base.
-
Preparation: Accurately weigh the required amount of crystalline this compound.
-
Solubilization: In a separate beaker, weigh a portion of a suitable solvent from the fragrance formula, such as dipropylene glycol (DPG) or a component with good solubilizing properties (e.g., benzyl (B1604629) benzoate). The ratio of solvent to solid will depend on the solid's solubility.
-
Gentle Warming: Gently warm the solvent while stirring. Add the crystalline this compound to the warmed solvent. Continue to stir until the solid is completely dissolved. Avoid excessive heat, which could degrade the material.
-
Blending: Once fully dissolved, this solution can be added to the main fragrance blend.
-
Homogenization: Stir the final mixture thoroughly to ensure homogeneity.
-
Maturation: Allow the fragrance concentrate to mature for a period of time (typically several days to weeks) to allow the scents to meld and stabilize.
Stability and Storage
This compound is reported to be stable under normal temperatures and pressures.[1][3] For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][3] As an aromatic aldehyde, it may be sensitive to air and light over time, so storage under an inert atmosphere (like nitrogen) and in opaque containers is recommended to maintain its quality.
Visualizations
Logical Relationship of Olfactory Perception
Caption: Workflow of Olfactory Perception.
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Fragrance Development Workflow
Caption: Fragrance Development Workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound(2103-57-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2103-57-3 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. sobfragrance.com [sobfragrance.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of 2,3,4-Trimethoxybenzaldehyde
Introduction
2,3,4-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, particularly as a precursor for new drug candidates such as Ca2+ channel blockers.[1][2] It is also utilized in the flavor and fragrance industry.[3] This document outlines two prevalent and effective methods for the laboratory-scale synthesis of this compound: the methylation of 2,3,4-trihydroxybenzaldehyde (B138039) and the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene. These protocols are designed for researchers, scientists, and professionals in drug development, providing detailed methodologies and comparative data.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.2 g/mol [2] |
| Appearance | White crystalline powder[2] |
| Melting Point | 38-40 °C[2] |
| CAS Number | 2103-57-3[1] |
Method 1: Methylation of 2,3,4-Trihydroxybenzaldehyde
This method involves the O-alkylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate (B86663) as the methylating agent in the presence of a base and a phase transfer catalyst.[2] This approach offers high yield and purity.[1]
Reaction Scheme:
Experimental Protocol
-
Setup: In a reactor equipped with a thermometer, stirrer, and heating jacket, add 150 g of 2,3,4-trihydroxybenzaldehyde and a suitable amount of water.
-
Reagent Addition: Heat the mixture to 50-70°C to dissolve the starting material. Under continuous stirring, add the following reagents in three portions:
-
600 mL of 35% (w/w) sodium hydroxide (B78521) solution.
-
600 g of dimethyl sulfate.
-
12 g of a phase transfer catalyst (e.g., a mixture of trioctylmethylammonium chloride and tetrabutylammonium (B224687) bromide).[2]
-
-
Reaction: Maintain the reaction temperature between 50-70°C and continue stirring.[2] The progress of the methylation can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool and settle, leading to phase separation.
-
Extraction: Collect the upper oily layer, which contains the product.
-
Purification: Wash the organic layer with water. The crude product is then purified by vacuum distillation.[2]
-
Crystallization: The distilled product is cooled to induce crystallization, yielding the final product.[2]
Quantitative Data Summary
| Starting Material | Methylating Agent | Catalyst | Base | Yield | Purity (HPLC) |
| 2,3,4-Trihydroxybenzaldehyde | Dimethyl Sulfate | Quaternary Ammonium Salt | Sodium Hydroxide | 82.9%[1] | 99.6%[1] |
Workflow Diagram
References
Application Notes and Protocols: Nitration of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrophilic nitration of 2,3,4-trimethoxybenzaldehyde (B140358). This reaction is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] The protocol is based on established methods for the nitration of aromatic aldehydes and has been adapted for this specific substrate.
Reaction Principle
The nitration of this compound is an electrophilic aromatic substitution reaction. A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the benzaldehyde (B42025) derivative, activated by the three methoxy (B1213986) groups, acts as a nucleophile, attacking the nitronium ion to form a nitro-substituted product. The position of nitration is directed by the existing substituents on the benzene (B151609) ring.
Experimental Protocol
This protocol details the laboratory-scale synthesis of 5-nitro-2,3,4-trimethoxybenzaldehyde.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
tert-Butyl methyl ether (or other suitable organic solvent)
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer and an internal thermometer, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining this temperature, slowly add 5 mL of concentrated nitric acid dropwise from an addition funnel with constant stirring. Ensure the temperature does not exceed 10 °C during the addition.[2]
-
Reaction: Once the nitrating mixture is prepared and cooled, dissolve 2.0 g of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the nitrating mixture itself if solubility allows) and add it dropwise to the stirred nitrating mixture. Maintain the reaction temperature between 0 and 10 °C throughout the addition. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Quenching and Isolation: Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form. Collect the solid product by vacuum filtration using a Büchner funnel and wash it with copious amounts of cold deionized water until the washings are neutral.
-
Work-up: Transfer the crude product to a separatory funnel containing 50 mL of tert-butyl methyl ether and 50 mL of water. Shake the funnel gently and separate the layers. Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with 25 mL of brine.[2]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization. A common solvent system for similar compounds is a mixture of toluene and petroleum ether. Dissolve the crude product in a minimal amount of hot toluene and then add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Data Presentation
The following table summarizes the key quantitative parameters for the nitration of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 2.0 g |
| Concentrated H₂SO₄ (98%) | 10 mL |
| Concentrated HNO₃ (70%) | 5 mL |
| Reaction Conditions | |
| Temperature | 0 - 10 °C |
| Reaction Time | 30 - 60 minutes |
| Work-up & Purification | |
| Quenching | 100 g crushed ice |
| Extraction Solvent | 50 mL tert-butyl methyl ether |
| Purification Method | Recrystallization (Toluene/Petroleum Ether) |
| Expected Product | 5-nitro-2,3,4-trimethoxybenzaldehyde |
| Expected Yield | 70-85% (based on similar reactions) |
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of this compound.
Proposed Reaction Scheme
Caption: Proposed nitration of this compound.
References
Application of 2,3,4-Trimethoxybenzaldehyde in Polymer Chemistry: A Focus on Schiff Base Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde with potential applications in various fields, including polymer chemistry.[1] While its use in the synthesis of polymers is an emerging area of interest, its structural features, particularly the presence of the aldehyde functional group and the electron-donating methoxy (B1213986) groups, make it a promising candidate for the development of novel functional polymers. This document provides an overview of the potential application of this compound in the synthesis of Schiff base polymers, including a detailed hypothetical experimental protocol and a workflow diagram.
Application in Schiff Base Polymers
Schiff base polymers, also known as polyimines or polyazomethines, are a class of polymers characterized by the presence of the imine (-C=N-) linkage in their backbone. These polymers are typically synthesized through the polycondensation reaction of a dicarbonyl compound (such as a dialdehyde (B1249045) or diketone) with a diamine. The aldehyde group of this compound can readily react with primary amines to form a Schiff base. By using a diamine as the co-monomer, a poly(Schiff base) can be synthesized.
The incorporation of the 2,3,4-trimethoxyphenyl moiety into the polymer backbone is expected to impart specific properties to the resulting material. The methoxy groups can enhance the solubility of the polymer in organic solvents and can also influence its electronic and optical properties. Furthermore, the nitrogen atom in the imine linkage and the oxygen atoms of the methoxy groups can act as coordination sites for metal ions, leading to the formation of polymer-metal complexes with potential applications in catalysis, sensing, and as antimicrobial agents.
Experimental Protocols
While specific literature on the synthesis of polymers from this compound is limited, a plausible experimental protocol for the synthesis of a Schiff base polymer can be adapted from known procedures for similar monomers. The following is a detailed hypothetical protocol for the synthesis of a poly(Schiff base) from this compound and a diamine, such as 1,6-hexanediamine (B7767898).
Synthesis of a Poly(Schiff base) from this compound and 1,6-Hexanediamine
Materials:
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This compound (≥98% purity)
-
1,6-Hexanediamine (≥99% purity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1.96 g (10 mmol) of this compound in 20 mL of anhydrous DMF.
-
In a separate beaker, prepare a solution of 1.16 g (10 mmol) of 1,6-hexanediamine in 10 mL of anhydrous DMF.
-
Polycondensation Reaction: Place the flask containing the this compound solution in a heating mantle and begin stirring under a gentle stream of nitrogen.
-
Heat the solution to 80°C.
-
Once the temperature has stabilized, add the 1,6-hexanediamine solution dropwise to the reaction flask over a period of 30 minutes using a dropping funnel.
-
After the addition is complete, increase the reaction temperature to 120°C and allow the reaction to proceed for 24 hours under a continuous nitrogen purge to facilitate the removal of the water byproduct.
-
Polymer Isolation and Purification: After 24 hours, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into 200 mL of vigorously stirring methanol to precipitate the polymer.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted monomers and solvent.
-
Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.
Characterization:
The resulting polymer can be characterized by various techniques, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (typically a peak around 1650-1600 cm⁻¹) and the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the primary amine N-H stretches (around 3300-3500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
Currently, there is a lack of published quantitative data specifically for polymers synthesized from this compound. Researchers are encouraged to generate and publish such data to advance the understanding of these novel materials. A typical data table for a newly synthesized polymer would include the following:
| Property | Value |
| Monomer Feed Ratio (mol/mol) | 1:1 |
| Polymer Yield (%) | TBD |
| Number Average Molecular Weight (Mn, g/mol ) | TBD |
| Weight Average Molecular Weight (Mw, g/mol ) | TBD |
| Polydispersity Index (PDI) | TBD |
| Glass Transition Temperature (Tg, °C) | TBD |
| Decomposition Temperature (Td, 5% weight loss, °C) | TBD |
TBD: To be determined experimentally.
Visualizations
Experimental Workflow for Poly(Schiff base) Synthesis
Caption: Workflow for the synthesis and characterization of a poly(Schiff base).
Proposed Signaling Pathway for Polymer-Metal Complex Formation
Caption: Formation of a polymer-metal complex and its potential applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Trimethoxybenzaldehyde (B140358).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Vilsmeier-Haack reaction and the methylation of 2,3,4-trihydroxybenzaldehyde (B138039).
Vilsmeier-Haack Reaction Route (from 1,2,3-Trimethoxybenzene)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low reactivity of the substrate. | The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[1] Confirm the purity of the 1,2,3-trimethoxybenzene (B147658) starting material. | |
| Incorrect reaction temperature. | The reaction temperature can range from 0°C to 80°C depending on the substrate's reactivity.[2] An optimal temperature for the formylation of 1,2,3-trimethoxybenzene is around 70-80°C.[3] | |
| Formation of a Dark Tar-like Substance | Reaction temperature is too high. | Carefully control the reaction temperature. Overheating can lead to polymerization and degradation of the starting material and product. |
| Impure starting materials. | Use purified 1,2,3-trimethoxybenzene to avoid side reactions. | |
| Product is Difficult to Purify | Incomplete hydrolysis of the iminium salt intermediate. | Ensure sufficient water is added during the workup to completely hydrolyze the intermediate to the aldehyde.[1] Stirring the reaction mixture with a solution of sodium acetate (B1210297) in water after the reaction can aid in this process.[4] |
| Presence of unreacted starting material. | Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. If the reaction has stalled, consider adding more Vilsmeier reagent. | |
| Formation of regioisomers. | While formylation is generally directed by the existing methoxy (B1213986) groups, minor amounts of other isomers can form. Purification by column chromatography or recrystallization may be necessary. |
Methylation Route (from 2,3,4-Trihydroxybenzaldehyde)
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Methylation (Presence of Hydroxylated Impurities) | Insufficient methylating agent (e.g., dimethyl sulfate). | Use a molar excess of the methylating agent to ensure all three hydroxyl groups are methylated. |
| Inadequate base strength or amount. | A strong base, such as sodium hydroxide (B78521), is required to deprotonate the phenolic hydroxyl groups.[3] Ensure a sufficient stoichiometric amount of base is used. | |
| Poor phase transfer if using a phase-transfer catalyst. | If a phase-transfer catalyst is employed, ensure it is of good quality and used at the correct concentration. Vigorous stirring is necessary to facilitate the reaction between the aqueous and organic phases. | |
| Low Product Yield | Side reactions of the aldehyde group. | Protect the aldehyde group prior to methylation if it is found to be unstable under the reaction conditions. However, direct methylation is generally successful. |
| Degradation of the starting material or product. | Control the reaction temperature, as higher temperatures can lead to decomposition. A typical temperature range for this methylation is 50-70°C. | |
| Product Contaminated with Salts | Inadequate washing during workup. | Thoroughly wash the organic layer with water and brine to remove any inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for the Vilsmeier-Haack route are around 73-75%.[3][5] One method involving methylation of 2,3,4-trihydroxybenzaldehyde reports a total yield of 82.9%.[6]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture with the starting material, you can determine when the reaction is complete.
Q3: What are the critical parameters for ensuring high purity of the final product?
A3: For pharmaceutical applications, a purity of ≥99.0% is often required.[5][7] Key factors to achieve this include using high-purity starting materials, ensuring complete reaction, careful control of reaction temperature to minimize side products, and effective purification of the crude product.[5][7]
Q4: What are the common impurities in this compound synthesis?
A4: Common impurities include unreacted starting materials (1,2,3-trimethoxybenzene or 2,3,4-trihydroxybenzaldehyde), partially methylated intermediates (in the methylation route), and regioisomers of the product.[5] Residual solvents from the reaction or purification steps can also be present.
Q5: What is the best method for purifying crude this compound?
A5: The choice of purification method depends on the nature of the impurities. Common methods include:
-
Recrystallization: Effective for removing minor impurities.
-
Column Chromatography: Useful for separating the desired product from starting materials and side products, especially if they have different polarities.
-
Vacuum Distillation: Can be used if the product and impurities have sufficiently different boiling points.
-
Washing: The crude product can be washed with aqueous solutions (e.g., sodium bicarbonate, brine) to remove acidic or water-soluble impurities.[5]
Quantitative Data Summary
| Synthesis Route | Starting Material | Reagents | Reaction Temperature | Reaction Time | Reported Yield | Reported Purity | Reference |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | 70-80°C | Not Specified | ~73% | >99% | [3] |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | DMF, POCl₃ | 80-85°C | 6 hours | ~75% | 99.5% | [5] |
| Methylation | 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate (B86663), Sodium hydroxide | 30-60°C | Not Specified | ~73% (total) | >99% | [3] |
| Formylation | Intermediate from 1,2,3-trimethoxybenzene | Paraformaldehyde, Potassium carbonate, Magnesium chloride | Reflux | 5 hours | 82.9% (total) | 99.6% | [6] |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is based on a method for preparing this compound from 1,2,3-trimethoxybenzene.[5]
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1,2,3-trimethoxybenzene and dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the mixture to 0-5°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-85°C and maintain this temperature for approximately 6 hours.
-
Workup: Cool the reaction mixture to 40-45°C and pour it into ice-cold water with vigorous stirring.
-
Isolation (Extraction): Extract the aqueous mixture with an organic solvent (e.g., toluene). Wash the organic layer sequentially with a 10% aqueous sodium hydroxide solution and a saturated aqueous sodium chloride solution.
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Purification: Distill off the organic solvent. Add an aliphatic solvent like hexane (B92381) to the residue to induce crystallization. Filter the resulting crystals and dry them to obtain this compound.[5]
Protocol 2: Synthesis via Methylation
This protocol is based on the methylation of 2,3,4-trihydroxybenzaldehyde.[3]
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Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve 2,3,4-trihydroxybenzaldehyde in an appropriate solvent.
-
Addition of Base: Add a 30% aqueous solution of sodium hydroxide.
-
Methylation: Add dimethyl sulfate dropwise while maintaining the reaction temperature between 30-60°C.
-
Reaction Completion: After the addition, continue stirring for a specified period to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to separate into layers. Collect the upper organic layer.
-
Purification: Wash the organic layer with water until neutral. The resulting intermediate, 1,2,3-trimethoxybenzene, can then be formylated as described in Protocol 1, or if starting with 2,3,4-trihydroxybenzaldehyde, the product is isolated directly.
Visualizations
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Purification of 2,3,4-Trimethoxybenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,4-Trimethoxybenzaldehyde (B140358) by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound typically appears as a white to creamish or pale yellow crystalline powder.[1][2] The reported melting point is in the range of 38-43 °C.[1] A broad melting point range or a value lower than this may indicate the presence of impurities.
Q2: What are common impurities in crude this compound?
A2: Common impurities can originate from the starting materials and side reactions during synthesis. Depending on the synthetic route, these may include unreacted 1,2,3-trimethoxybenzene (B147658) or 2,3,4-trihydroxybenzaldehyde.[3] Byproducts from the formylation or methylation steps are also potential contaminants.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). A sharp melting point close to the literature value is also a good indicator of high purity.
Quantitative Data: Solvent Screening for Recrystallization
Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Below is a table summarizing the solubility of this compound in various organic solvents. Please note that while some specific data is available, other solvent suggestions are based on the behavior of structurally similar compounds and general recrystallization principles.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Methanol | Soluble (approx. 100 mg/mL)[1] | Highly Soluble | Good for recrystallization if impurities are less soluble. |
| Ethanol | Soluble[1] | Highly Soluble | Similar to methanol, a good starting point for solvent screening. |
| Water | Sparingly Soluble[1] | Slightly Soluble | Can be used for recrystallization, potentially yielding high purity crystals.[4] |
| Hexane (B92381) | Sparingly Soluble | Moderately Soluble | Often used as a co-solvent with a more polar solvent like toluene (B28343) or ethyl acetate.[4] |
| Toluene | Moderately Soluble | Highly Soluble | Can be effective, sometimes used in combination with hexane.[4] |
| Acetone | Soluble[1] | Highly Soluble | May be too good of a solvent at room temperature, leading to low recovery. |
| DMSO | Highly Soluble (100 mg/mL)[5] | Very Highly Soluble | Generally not a preferred recrystallization solvent due to its high boiling point and difficulty in removal. |
Experimental Protocols
Below are detailed methodologies for the recrystallization of this compound from different solvent systems.
Protocol 1: Recrystallization from a Toluene-Hexane Mixture
This protocol is effective for purifying this compound, particularly when dealing with non-polar impurities.[4]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene in an Erlenmeyer flask. Heat the solution gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise with continuous swirling until the solution becomes faintly cloudy.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Recrystallization from Water
This method can yield high-purity crystals, especially for removing polar impurities.[4]
-
Dissolution: Add the crude this compound to an Erlenmeyer flask with a stir bar. Add a small amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot water until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration as described in Protocol 1.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. For optimal crystal growth, it is advisable to avoid rapid cooling. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals thoroughly, for instance, in a desiccator over a drying agent or in a vacuum oven.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent may be higher than the melting point of the product (38-43 °C). The solution may be too concentrated. | - Reheat the solution to dissolve the oil. - Add a small amount of a suitable co-solvent to reduce the overall solvent boiling point or increase solubility. - Allow the solution to cool more slowly to encourage crystal nucleation over oil formation. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. Nucleation is slow. | - Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask at the air-solvent interface with a glass rod. - Add a small seed crystal of pure this compound. - Ensure the solution is cooled sufficiently in an ice bath. |
| Low Recovery of Purified Product | Too much solvent was used for dissolution. The product is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored or Appear Impure | Colored impurities are co-crystallizing with the product. Inefficient removal of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield. - Consider a different recrystallization solvent or a multi-solvent system. - An additional purification step, such as a column chromatography, may be necessary for highly impure samples. |
Visualization of the Recrystallization Workflow and Troubleshooting
The following diagram illustrates the general workflow for the recrystallization of this compound and the decision-making process for troubleshooting common issues.
Caption: Workflow and troubleshooting for the recrystallization of this compound.
References
Technical Support Center: Scale-Up of 2,3,4-Trimethoxybenzaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2,3,4-Trimethoxybenzaldehyde (B140358) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Vilsmeier-Haack Reaction | Incomplete reaction due to insufficient Vilsmeier-Haack reagent formation or deactivation. | - Ensure DMF and phosphorus oxychloride are fresh and anhydrous. - Monitor the reaction by TLC to confirm completion. Consider extending the reaction time or moderately increasing the temperature if the reaction stalls. |
| Low reactivity of the 1,2,3-trimethoxybenzene (B147658) substrate. | The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds. Ensure the starting material is of high purity. | |
| Formation of a Tarry Residue During Work-up | Uncontrolled quenching of the highly reactive Vilsmeier-Haack complex. | - Quench the reaction mixture slowly by pouring it onto crushed ice or into ice-cold water with vigorous stirring. - Maintain a low temperature during the initial hydrolysis step. |
| Overheating during the reaction, leading to polymerization or side reactions. | - Implement precise temperature control throughout the reaction. - For large-scale reactions, ensure efficient heat dissipation. | |
| Incomplete Methylation of Phenolic Precursors | Insufficient methylating agent (e.g., dimethyl sulfate). | - Use a slight excess of the methylating agent. - Consider portion-wise addition of the methylating agent and base to maintain an effective concentration. |
| Inefficient phase transfer catalysis in a two-phase system. | - Select an appropriate phase transfer catalyst (e.g., quaternary ammonium (B1175870) salt). - Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Drive the reaction to completion by extending the reaction time or using a slight excess of the appropriate reagent. - If the starting material persists, purification by column chromatography with a shallow solvent gradient may be necessary. |
| Formation of Isomeric Byproducts | The substrate has multiple reactive sites for formylation or methylation. | - The regioselectivity of the Vilsmeier-Haack and methylation reactions is influenced by steric and electronic factors. To favor a specific isomer, you may need to modify the substrate by introducing blocking groups or adjust the reaction conditions (e.g., temperature, solvent). - Separation of isomers can be attempted by chromatography or fractional crystallization. |
| Difficulty in Isolating the Product as a Solid | This compound has a low melting point (38-40°C), making it prone to oiling out.[1][2] | - After extraction and solvent removal, cool the concentrated product slowly with seeding to induce crystallization. - Trituration with a non-polar solvent like hexane (B92381) can help solidify the product.[3] |
| Presence of impurities that inhibit crystallization. | - Purify the crude product further, for example, by forming a bisulfite adduct which can be isolated and then decomposed to regenerate the pure aldehyde. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for scaling up this compound production?
A1: The two most prevalent industrial routes are:
-
From Pyrogallol (B1678534) or Gallic Acid: This involves the methylation of pyrogallol to form 1,2,3-trimethoxybenzene, followed by a Vilsmeier-Haack formylation to yield this compound. This method is advantageous due to the availability of raw materials.[1]
-
From 2,3,4-Trihydroxybenzaldehyde (B138039): This route involves the direct methylation of 2,3,4-trihydroxybenzaldehyde using a methylating agent like dimethyl sulfate (B86663) in the presence of a base and a phase transfer catalyst.[2]
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction is exothermic and involves corrosive and reactive reagents. Key safety considerations include:
-
Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation can generate significant heat. Implement robust temperature control and have a cooling system in place, especially during the addition of reagents.
-
Quenching: The work-up, which involves adding water to the reaction mixture, is also highly exothermic and releases HCl gas. This step must be performed slowly and with efficient cooling and stirring.
Q3: How can I improve the purity of my final product on a large scale?
A3: For large-scale purification of this compound, consider the following:
-
Extraction: After quenching the reaction, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297), toluene) is crucial.[1][3] Washing the organic layer with a dilute base solution can help remove acidic impurities.[3]
-
Distillation: Vacuum distillation can be an effective method for purification.[2]
-
Crystallization: Recrystallization from a suitable solvent system can significantly improve purity. Due to its low melting point, controlled cooling and seeding are often necessary.
-
Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is the formation of a solid bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The pure aldehyde is then regenerated by treating the adduct with a base.
Q4: What are the critical process parameters to monitor during scale-up?
A4: Careful monitoring and control of the following parameters are essential for a successful and safe scale-up:
-
Temperature: Both the methylation and Vilsmeier-Haack reactions are temperature-sensitive. Inadequate temperature control can lead to side reactions and reduced yield.
-
Mixing/Agitation: Efficient mixing is crucial, especially in heterogeneous reaction mixtures (e.g., during methylation with a phase transfer catalyst), to ensure good mass transfer and uniform reaction rates.
-
Rate of Reagent Addition: The controlled addition of reactive reagents like phosphorus oxychloride or dimethyl sulfate is vital to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is important to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Q5: Are there any specific challenges related to the physical properties of this compound?
A5: Yes, its low melting point of 38-40°C presents challenges for isolation and handling.[1][2] It can exist as a solid or a viscous oil at or near room temperature, which can make filtration and drying difficult. It is also recommended to store the compound under refrigerated conditions.
Quantitative Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Route 1: From Pyrogallol | Route 2: From 2,3,4-Trihydroxybenzaldehyde |
| Starting Material | Pyrogallol | 2,3,4-Trihydroxybenzaldehyde |
| Key Reactions | 1. Methylation 2. Vilsmeier-Haack Formylation | 1. Methylation |
| Typical Reagents | Dimethyl sulfate, NaOH, POCl₃, DMF | Dimethyl sulfate, NaOH, Phase transfer catalyst |
| Reported Overall Yield | ~73%[1] | High output rate reported, specific percentage varies. |
| Reported Purity | >99%[1] | High purity reported. |
| Key Advantages | Readily available and cheaper starting material (pyrogallol).[1] | More direct route (fewer steps). |
| Key Challenges | Two-step synthesis. Handling of POCl₃. | Higher cost of starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on the synthesis from 1,2,3-trimethoxybenzene.
Step 1: Formation of 1,2,3-Trimethoxybenzene from Pyrogallol
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, dissolve pyrogallol in water.
-
Simultaneously add dimethyl sulfate and a 30% sodium hydroxide (B78521) solution dropwise while maintaining the reaction temperature between 30-60°C.
-
After the addition is complete, continue stirring for a specified period (e.g., 30 minutes) at the reaction temperature.
-
Stop stirring and allow the layers to separate.
-
Collect the upper organic layer (1,2,3-trimethoxybenzene) and wash it with water until neutral.
Step 2: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
-
To a stirred solution of 1,2,3-trimethoxybenzene in N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) while maintaining a low temperature.
-
After the addition, gradually heat the reaction mixture to 70-85°C and maintain this temperature for several hours (e.g., 10 hours) until the reaction is complete (monitor by TLC).[1][3]
-
Cool the reaction mixture and carefully pour it into a vessel containing crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene) multiple times.[1][3]
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent.
Protocol 2: Synthesis of this compound by Methylation of 2,3,4-Trihydroxybenzaldehyde
-
In a reactor equipped with a stirrer, thermometer, and heating jacket, add 2,3,4-trihydroxybenzaldehyde and an appropriate amount of water.
-
Heat the mixture to dissolve the starting material.
-
Under stirring, add a solution of sodium hydroxide (e.g., 25-35% aqueous solution), dimethyl sulfate, and a phase transfer catalyst (e.g., a quaternary ammonium salt). The addition can be done in portions.[2]
-
Maintain the reaction temperature between 50-70°C and continue stirring until the methylation is complete (monitor by TLC).[2]
-
Allow the reaction mixture to stand and separate into layers.
-
Collect the upper oily layer, which is the crude product.
-
Wash the crude product with water until neutral.
-
Purify the product by vacuum distillation, followed by cooling to induce crystallization.[2]
Visualizations
Caption: Synthesis of this compound from Pyrogallol.
Caption: General Experimental Workflow for Production.
Caption: Troubleshooting Decision Tree for Low Yield/Purity.
References
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
Vilsmeier-Haack Reaction Technical Support: Optimizing Trimethoxybenzaldehyde Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Vilsmeier-Haack reaction for the synthesis of trimethoxybenzaldehydes. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during this formylation reaction.
Troubleshooting Guide
Low or no product yield is a common issue in the Vilsmeier-Haack formylation of trimethoxybenzenes. The following guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.
DOT Script for Troubleshooting Workflow
A troubleshooting guide for the Vilsmeier-Haack reaction.
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Vilsmeier reagent: This can be due to moisture in the N,N-dimethylformamide (DMF) or decomposed phosphorus oxychloride (POCl₃). | Use anhydrous DMF and freshly distilled POCl₃. It is also good practice to pre-form the Vilsmeier reagent by adding POCl₃ to DMF at a low temperature (e.g., 0 °C) before adding the trimethoxybenzene substrate.[1][2] |
| Low reactivity of the substrate: Trimethoxybenzenes are electron-rich and generally suitable for this reaction, but differences in substitution patterns can affect reactivity.[3][4] | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of multiple products/side reactions | Incorrect stoichiometry: An inappropriate ratio of POCl₃ to DMF can lead to side reactions. The theoretical stoichiometry for the formation of the Vilsmeier reagent is 1:1.[2] | While a 1:1 molar ratio is theoretical, empirically optimizing the stoichiometry is often necessary. Start with a slight excess of the pre-formed Vilsmeier reagent relative to the trimethoxybenzene. |
| Reaction temperature is too high: Elevated temperatures can sometimes lead to the formation of undesired byproducts. | Maintain careful control over the reaction temperature. If the reaction is highly exothermic, ensure efficient cooling. For the synthesis of 2,3,4-trimethoxybenzaldehyde (B140358) from 1,2,3-trimethoxybenzene, a temperature of 70-80 °C has been reported.[5] | |
| Difficulty in product isolation | Improper work-up procedure: The hydrolysis of the intermediate iminium salt is a critical step. Incorrect pH during work-up can lead to a poor yield. | The reaction mixture should be carefully quenched by pouring it into ice-water, followed by neutralization. For the synthesis of p-dimethylaminobenzaldehyde, neutralization to a pH of 6-8 is recommended.[6] |
| Product solubility: The desired trimethoxybenzaldehyde may have some solubility in the aqueous layer, leading to losses during extraction. | Ensure the aqueous layer is saturated with a salt like NaCl before extraction to decrease the solubility of the organic product. Use an appropriate organic solvent for extraction, such as ethyl acetate (B1210297).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of POCl₃ to DMF for the Vilsmeier-Haack reaction?
A1: The theoretical molar ratio for the formation of the Vilsmeier reagent is 1:1 between POCl₃ and DMF.[2] However, in practice, the optimal ratio can vary depending on the substrate's reactivity and the reaction scale. For the formylation of 1,2,3-trimethoxybenzene, a weight ratio of 1:1:2 for 1,2,3-trimethoxybenzene:DMF:phosphorus oxychloride has been successfully used.[5] It is often beneficial to use DMF as both a reagent and a solvent, meaning it will be in large excess.[2]
Q2: What is the effect of temperature on the Vilsmeier-Haack reaction?
A2: Temperature is a critical parameter. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-10 °C) to control the exothermic reaction.[2] The subsequent formylation reaction temperature depends on the reactivity of the aromatic substrate. For activated systems like trimethoxybenzenes, reactions are often conducted at elevated temperatures, for instance, 70-80 °C for the synthesis of this compound.[5] However, some reactions can also be run at room temperature.[4]
Q3: How can I monitor the progress of my Vilsmeier-Haack reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.
Q4: What are some common side reactions in the Vilsmeier-Haack formylation of trimethoxybenzenes?
A4: While the Vilsmeier-Haack reaction is generally regioselective for electron-rich aromatic compounds, potential side reactions can include di-formylation if multiple activated positions are available and sterically accessible. Also, if the reaction conditions are too harsh, degradation of the starting material or product can occur.
Q5: Is it necessary to pre-form the Vilsmeier reagent?
A5: Pre-forming the Vilsmeier reagent by adding POCl₃ to DMF at a controlled low temperature before the addition of the substrate is a common and recommended practice.[2] This allows for better control over the initial exothermic reaction and can lead to a cleaner reaction profile with fewer side products.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of Trimethoxybenzene
This protocol is a general guideline and may require optimization for specific trimethoxybenzene isomers.
DOT Script for Experimental Workflow
A general experimental workflow for the Vilsmeier-Haack reaction.
1. Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
2. Formylation Reaction:
-
Dissolve the trimethoxybenzene substrate in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature. The reaction temperature will depend on the specific trimethoxybenzene isomer and may range from room temperature to elevated temperatures (e.g., 70-80 °C).[5]
-
Monitor the reaction progress by TLC.
3. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium acetate solution[6] or sodium hydroxide (B78521) solution[7], to a pH of 6-8.
4. Extraction and Purification:
-
Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[4][5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes reported reaction conditions for the Vilsmeier-Haack formylation of a trimethoxybenzene derivative.
| Substrate | Reagents and Stoichiometry (by weight) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product | Reference |
| 1,2,3-Trimethoxybenzene | 1,2,3-Trimethoxybenzene:DMF:POCl₃ = 1:1:2 | 70-80 | 10 | 73 (total yield) | This compound | [5] |
Note: The reported 73% yield is the total yield from the starting material (pyrogallol) through a two-step synthesis. The yield for the Vilsmeier-Haack step alone is not explicitly stated.
References
- 1. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. One moment, please... [growingscience.com]
Technical Support Center: Formylation of 1,2,3-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formylation of 1,2,3-trimethoxybenzene (B147658). Our aim is to help you optimize your reaction conditions to maximize the yield of the desired 2,3,4-trimethoxybenzaldehyde (B140358) and minimize the formation of unwanted side products.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC analysis shows a large amount of unreacted 1,2,3-trimethoxybenzene.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material is consumed. - Temperature: For the Vilsmeier-Haack reaction, ensure the temperature is maintained at the optimal level (e.g., 80-85°C) as higher or lower temperatures can affect the reaction rate. |
| Suboptimal Reagent Stoichiometry | - Vilsmeier-Haack: A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to 1,2,3-trimethoxybenzene is a good starting point. Carefully control the addition of POCl₃ to DMF. - Gattermann/Duff: Ensure the correct molar ratios of all reactants as specified in the chosen protocol. |
| Moisture in the reaction | - All formylation reactions are sensitive to moisture. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient work-up | - Ensure complete hydrolysis of the intermediate iminium salt during the work-up. - Optimize the extraction procedure to ensure all the product is recovered from the aqueous layer. |
Issue 2: Presence of an Unidentified Polar Impurity
Symptoms:
-
A polar, UV-inactive but iodine-active spot is observed on the TLC plate.
-
Difficulty in crystallizing the final product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis byproducts | - The polar impurity could be a result of incomplete hydrolysis or side reactions during work-up. Ensure the hydrolysis step is carried out thoroughly with an adequate amount of water or aqueous base. |
| Amine byproducts (Duff Reaction) | - In the Duff reaction, amine byproducts can form. Purification by column chromatography or recrystallization may be necessary to remove these impurities. |
| Unreacted Vilsmeier reagent | - Quench the reaction properly to destroy any unreacted Vilsmeier reagent, which can lead to impurities upon work-up. |
Issue 3: Formation of Multiple Products (Isomers or Di-formylated Products)
Symptoms:
-
TLC or NMR analysis indicates the presence of more than one formylated product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | - Vilsmeier-Haack: This reaction is generally regioselective for the para position to the activating group. However, with multiple activating groups, a mixture of isomers is possible. The primary product from 1,2,3-trimethoxybenzene is expected to be this compound due to electronic and steric effects. If other isomers are observed, consider optimizing the reaction temperature and the order of reagent addition. - Gattermann/Duff: The regioselectivity of these reactions can be influenced by the specific catalyst and reaction conditions. For the Duff reaction, formylation typically occurs ortho to a hydroxyl group, which is not present in 1,2,3-trimethoxybenzene, making its outcome less predictable without experimental data. |
| Di-formylation | - Over-formylation can occur with highly activated substrates like 1,2,3-trimethoxybenzene.[1] - Control Stoichiometry: Use a controlled amount of the formylating agent (a 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point).[1] - Reaction Temperature: Maintain a low reaction temperature to improve selectivity.[1] - Order of Addition: Add the formylating agent dropwise to a solution of the substrate to avoid localized high concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for 1,2,3-trimethoxybenzene?
A1: The Vilsmeier-Haack reaction is a well-documented and effective method for the formylation of electron-rich aromatic compounds like 1,2,3-trimethoxybenzene.[2][3][4][5] It generally offers good yields and high regioselectivity under optimized conditions. The Gattermann and Duff reactions are also potential methods, but their application to 1,2,3-trimethoxybenzene is less described in the literature, and they may present challenges such as lower yields and the use of more hazardous reagents.[6][7]
Q2: What are the expected side products in the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene?
A2: While the reaction can be highly selective, potential side products include:
-
Di-formylated products: Due to the high activation of the benzene (B151609) ring, a second formyl group may be introduced.
-
Isomeric mono-formylated products: Although this compound is the major expected product, small amounts of other isomers might form.
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Chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated aromatic byproducts.[1]
Q3: How can I purify this compound from the reaction mixture?
A3: Purification can typically be achieved through the following methods:
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Extraction and Washing: After quenching the reaction, an extractive work-up with a suitable organic solvent (e.g., ethyl acetate (B1210297) or toluene) followed by washing with aqueous base (e.g., sodium hydroxide (B78521) solution) and brine can remove acidic and water-soluble impurities.
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Distillation: Vacuum distillation can be an effective method for purifying the product.
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Crystallization: The product can be crystallized from a suitable solvent or solvent mixture to achieve high purity. Seeding with a small crystal of the pure product can aid crystallization.
-
Column Chromatography: For removing stubborn impurities, silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) is a reliable method.
Data Presentation
Table 1: Reported Yields and Purity for the Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
| Product | Yield (%) | Purity (%) | Reference |
| This compound | 73 | >99 | [8] |
| This compound | 75 | 99.5 | |
| This compound | 82.9 | 99.6 | [9] |
Experimental Protocols
Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This protocol is adapted from established procedures for the synthesis of this compound.
Materials:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Ethyl acetate or Toluene
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10% Sodium hydroxide solution
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for about 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add 1,2,3-trimethoxybenzene.
-
Heat the reaction mixture to 70-85°C and maintain this temperature for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a 10% sodium hydroxide solution.
-
Extract the product with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or crystallization.
Mandatory Visualization
Caption: Reaction pathways in the formylation of 1,2,3-trimethoxybenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
troubleshooting low yield in the methylation of 2,3,4-trihydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the methylation of 2,3,4-trihydroxybenzaldehyde (B138039) to produce 2,3,4-trimethoxybenzaldehyde (B140358) and other methylated derivatives.
Troubleshooting Guide: Low Yield in 2,3,4-Trihydroxybenzaldehyde Methylation
Low yields in the methylation of 2,3,4-trihydroxybenzaldehyde can be attributed to several factors, including incomplete reactions, side product formation, and challenges during product purification. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Incomplete or Stalled Reaction
Question: My reaction seems to stop before all the 2,3,4-trihydroxybenzaldehyde is consumed, resulting in a low yield of the desired methylated product. What are the possible causes and solutions?
Answer:
An incomplete or stalled reaction is a common challenge in the methylation of polyhydroxylated phenols. Several factors related to the reaction conditions can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | The phenolic hydroxyl groups of 2,3,4-trihydroxybenzaldehyde require deprotonation to become nucleophilic enough to react with the methylating agent. Ensure at least a stoichiometric amount of a suitable base (e.g., NaOH, K₂CO₃) is used for each hydroxyl group being methylated. For complete methylation, an excess of the base is often recommended. |
| Inadequate Reaction Time or Temperature | Methylation of all three hydroxyl groups may require prolonged reaction times and/or elevated temperatures. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A reaction temperature in the range of 50-70°C is often employed for this type of reaction.[1] |
| Poor Solubility of Reactants | 2,3,4-trihydroxybenzaldehyde has good solubility in water and some organic solvents.[2] However, ensuring all reactants are in the same phase is crucial for an efficient reaction. If using a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can significantly improve the reaction rate and yield.[1] |
| Degradation of Reagents | The methylating agent (e.g., dimethyl sulfate) can be sensitive to moisture and may degrade over time. Use fresh, high-purity reagents and ensure anhydrous reaction conditions if required by the specific protocol. |
Issue 2: Formation of Multiple Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is a complex mixture, leading to a low isolated yield of the desired fully methylated product. How can I improve the selectivity of my reaction?
Answer:
The presence of multiple hydroxyl groups with different reactivities on the 2,3,4-trihydroxybenzaldehyde molecule can lead to the formation of a mixture of partially methylated products. Additionally, other side reactions can occur under the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Stepwise Methylation | The hydroxyl groups may be methylated at different rates, leading to a mixture of mono-, di-, and tri-methylated products. To favor the formation of the fully methylated product, use a sufficient excess of the methylating agent and ensure a long enough reaction time. |
| Side Reactions of the Aldehyde Group | The aldehyde functional group can potentially undergo side reactions under basic conditions, such as aldol (B89426) condensation or Cannizzaro reactions, although this is less common under typical methylation conditions. Maintaining a moderate reaction temperature can help minimize these side reactions. |
| Oxidation of the Phenolic Substrate | Polyhydroxylated phenols can be susceptible to oxidation, especially under basic conditions in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation of the starting material and product. |
Issue 3: Significant Product Loss During Work-up and Purification
Question: I seem to lose a significant amount of my product during the extraction and purification steps, resulting in a low final yield. What are the best practices for isolating this compound?
Answer:
Product loss during work-up and purification is a frequent contributor to low overall yields. The choice of extraction solvent and purification method is critical for maximizing recovery.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | The fully methylated product, this compound, is less polar than the starting material and partially methylated intermediates. Use a suitable organic solvent for extraction, such as toluene (B28343) or another non-polar solvent. Perform multiple extractions to ensure complete recovery from the aqueous reaction mixture. |
| Emulsion Formation | During aqueous work-up, emulsions can form, making phase separation difficult and leading to product loss. To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite. |
| Co-distillation or Co-elution with Impurities | If purifying by distillation, ensure that the vacuum is stable and the temperature gradient is appropriate to separate the desired product from impurities with similar boiling points. For chromatographic purification, select a solvent system that provides good separation between the product and any side products. |
| Crystallization Issues | If the final product is a solid, inducing crystallization can be challenging. Using a seed crystal of the pure product can facilitate crystallization. Cooling the solution slowly can also promote the formation of larger, purer crystals.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the complete methylation of 2,3,4-trihydroxybenzaldehyde?
A1: With an optimized protocol, yields for the synthesis of this compound can be in the range of 75% to over 80%.[3][4]
Q2: Which methylating agent is best for this reaction?
A2: Dimethyl sulfate (B86663) is a commonly used and effective methylating agent for this transformation, typically in the presence of a base like sodium hydroxide (B78521).[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting material, intermediates, and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[5]
Q4: Is a phase-transfer catalyst necessary?
A4: While not always strictly necessary, a phase-transfer catalyst, such as a quaternary ammonium salt, is highly recommended, especially in biphasic reaction systems, to improve the reaction rate and yield.[1]
Q5: What is the best way to purify the final product, this compound?
A5: Purification can be achieved through several methods. After an aqueous work-up and extraction with an organic solvent, the crude product can be purified by vacuum distillation or crystallization.[1][3] Column chromatography can also be employed for smaller-scale reactions or for separating complex mixtures.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a reported procedure for the methylation of 2,3,4-trihydroxybenzaldehyde.[1]
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Phase-transfer catalyst (e.g., trioctylmethylammonium chloride, tetrabutylammonium (B224687) bromide)
-
Water
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Organic solvent for extraction (e.g., toluene)
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Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3,4-trihydroxybenzaldehyde in an appropriate amount of water with heating.
-
Prepare a solution of sodium hydroxide in water.
-
Under vigorous stirring, add the sodium hydroxide solution and dimethyl sulfate to the reaction mixture in portions. The addition of a phase-transfer catalyst is also recommended at this stage.
-
Maintain the reaction temperature between 50-70°C and continue stirring. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool and the layers to separate.
-
Separate the organic layer (the product is typically in the upper oily layer).
-
Wash the organic layer with water until neutral, followed by a wash with a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in the methylation of 2,3,4-trihydroxybenzaldehyde.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the yield of 2,3,4-trihydroxybenzaldehyde methylation.
References
- 1. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CAS 2144-08-3: 2,3,4-Trihydroxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3,4-Trihydroxybenzaldehyde | SIELC Technologies [sielc.com]
preventing over-methylation in 2,3,4-Trimethoxybenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,3,4-Trimethoxybenzaldehyde, with a specific focus on preventing over-methylation.
Troubleshooting Guide: Over-Methylation and Other Side Reactions
Over-methylation is a common challenge in the synthesis of this compound, leading to the formation of impurities that can be difficult to remove and can impact the yield and purity of the final product. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions & Preventive Measures |
| Low Yield of this compound | 1. Incomplete Methylation: Insufficient methylating agent or reaction time. 2. Over-methylation: Formation of undesired byproducts due to excessive methylation. 3. Side Reactions: Competing reactions such as C-alkylation or polymerization of starting materials. 4. Suboptimal Reaction Temperature: Temperature too low for complete reaction or too high, promoting side reactions. | 1. Stoichiometry Control: Carefully control the molar ratio of the methylating agent (e.g., dimethyl sulfate) to the starting material (e.g., pyrogallol (B1678534) or 2,3,4-trihydroxybenzaldehyde). A staged or slow addition of the methylating agent can improve selectivity. 2. Temperature Management: Maintain the reaction temperature within the optimal range (typically 30-60°C for the methylation of pyrogallol) to ensure complete reaction while minimizing side product formation. 3. Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or in-situ IR spectroscopy to monitor the progress of the reaction and stop it once the starting material is consumed. |
| Presence of Over-Methylated Impurities (e.g., Tetramethoxybenzene derivatives) | 1. Excess Methylating Agent: Using a large excess of dimethyl sulfate (B86663) can lead to the methylation of other available sites. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of over-methylation. 3. High Reaction Temperature: Elevated temperatures can provide the activation energy for less favorable methylation reactions to occur. | 1. Optimize Stoichiometry: Empirically determine the optimal molar ratio of the methylating agent. Start with a slight excess and adjust based on analytical results. 2. Controlled Addition: Add the methylating agent dropwise or in portions to maintain a low concentration at any given time, which can favor the desired mono-alkylation. 3. Strict Temperature Control: Use a temperature-controlled reaction vessel to maintain a consistent and optimal temperature throughout the reaction. |
| Formation of C-Alkylated Byproducts | Reaction Conditions Favoring C-Alkylation: The choice of solvent and base can influence the site of methylation. While O-alkylation is generally favored, certain conditions can promote C-alkylation on the electron-rich aromatic ring. | 1. Solvent Selection: Aprotic polar solvents generally favor O-alkylation. 2. Base Selection: The choice of base can influence the reactivity of the phenoxide ion. Stronger bases may increase the propensity for C-alkylation under certain conditions. |
| Difficult Purification of the Final Product | 1. Similar Physical Properties of Byproducts: Over-methylated and other side products may have boiling points and solubilities close to the desired product, making separation by distillation or recrystallization challenging. 2. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that need to be removed. | 1. Fractional Vacuum Distillation: For liquid products, careful fractional distillation under reduced pressure can separate compounds with close boiling points. 2. Recrystallization: Multiple recrystallizations from a suitable solvent system can be effective for solid products. Seeding with a pure crystal of this compound can aid in crystallization. 3. Chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel can be employed to separate closely related compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for this compound:
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Route 1: From Pyrogallol This is a two-step process. First, pyrogallol is methylated to form the intermediate 1,2,3-trimethoxybenzene (B147658). This is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide. The 1,2,3-trimethoxybenzene is then formylated using a Vilsmeier-Haack reaction (e.g., with POCl₃ and DMF) to introduce the aldehyde group at the 4-position.
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Route 2: From 2,3,4-Trihydroxybenzaldehyde This is a direct, one-step methylation of all three hydroxyl groups. Dimethyl sulfate is a common methylating agent for this transformation as well.
Q2: What are the likely over-methylated byproducts in this synthesis?
A2: While specific byproducts depend on the exact reaction conditions, potential over-methylation products could include tetramethoxybenzene derivatives. If starting with pyrogallol, prolonged reaction or excess methylating agent could potentially lead to C-methylation on the aromatic ring, although this is generally less favored than O-methylation of the hydroxyl groups.
Q3: How can I monitor the progress of the methylation reaction to avoid over-methylation?
A3: Regular monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) is a simple and effective method. By spotting the reaction mixture alongside the starting material and a pure standard of the desired product (if available), you can track the disappearance of the starting material and the formation of the product. The reaction should be quenched as soon as the starting material is no longer visible on the TLC plate to minimize the formation of byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress.
Q4: What are the optimal reaction conditions to minimize over-methylation?
A4: To minimize over-methylation, the following conditions are recommended:
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Stoichiometry: Use a carefully measured, slight excess of the methylating agent. A large excess should be avoided. A weight ratio of pyrogallol to dimethyl sulfate of approximately 1:3.3-4 has been reported to give good results.
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Temperature: Maintain a moderate reaction temperature. For the methylation of pyrogallol, a temperature range of 30-60°C is often cited. For the formylation of 1,2,3-trimethoxybenzene, a higher temperature of 80-85°C is used.
-
Controlled Addition: Add the methylating agent and base slowly and simultaneously to the reaction mixture. This helps to maintain a low concentration of the reactive species and can improve selectivity.
Q5: What purification techniques are most effective for removing over-methylated impurities?
A5: A combination of techniques is often necessary for achieving high purity:
-
Aqueous Wash: After the reaction, washing the organic layer with a dilute base solution (e.g
purification strategies to remove starting material from 2,3,4-Trimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,4-Trimethoxybenzaldehyde (B140358).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and how do they influence the impurity profile?
A1: The most prevalent synthetic pathway involves the formylation of 1,2,3-trimethoxybenzene (B147658) using the Vilsmeier-Haack reaction.[1][2] The 1,2,3-trimethoxybenzene is typically synthesized from the methylation of starting materials like pyrogallol (B1678534) or gallic acid.[1][2] Consequently, common impurities may include unreacted 1,2,3-trimethoxybenzene, residual reagents from the Vilsmeier-Haack reaction (e.g., phosphorus oxychloride and dimethylformamide byproducts), and potentially isomeric aldehydes if the formylation is not completely regioselective.
Q2: What are the primary purification strategies for crude this compound?
A2: The main purification techniques are vacuum distillation, recrystallization, and chemical purification via sodium bisulfite adduct formation.[1][3][4] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: What is the expected melting point and appearance of pure this compound?
A3: Pure this compound is a white to light yellow crystalline powder with a melting point in the range of 38-40°C.[1][2] A broader melting range or significant color may indicate the presence of impurities.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for quantifying the purity of this compound and identifying specific impurities.[5] For pharmaceutical applications, a purity of ≥99% is often required.[6]
Purification Strategy Selection
The selection of an appropriate purification strategy is critical for achieving the desired purity and yield. The following diagram outlines a general workflow for choosing a suitable method.
Caption: Workflow for selecting a purification strategy.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the product.- The solution is too concentrated. | - Choose a lower-boiling point solvent.- Add a small amount of a co-solvent in which the product is more soluble to lower the saturation point.- Reheat the solution to dissolve the oil and allow it to cool more slowly. |
| No crystal formation upon cooling | - The solution is not sufficiently saturated.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of pure this compound. |
| Low recovery of purified product | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar before applying vacuum.- Ensure vigorous and constant stirring. |
| Product does not distill at the expected temperature/pressure | - Inaccurate pressure reading.- Presence of non-volatile impurities. | - Verify the vacuum pressure with a calibrated gauge.- If a significant amount of residue remains, consider a pre-purification step like an aqueous wash. |
| Impure distillate | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to ensure slow and steady distillation.- Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points. |
Experimental Protocols
Protocol 1: Recrystallization from Hexane (B92381)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture with stirring. Continue adding small portions of hot hexane until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was added or insoluble impurities are present): Perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be effective for removing them from reaction mixtures.[4][7][8][9][10]
-
Adduct Formation: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like methanol (B129727) or THF.[8] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously. A precipitate of the bisulfite adduct may form.
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Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture and shake. Separate the aqueous layer, which now contains the aldehyde as the water-soluble bisulfite adduct.
-
Regeneration of the Aldehyde: To a fresh separatory funnel, add the aqueous layer containing the adduct and an equal volume of an organic solvent like ethyl acetate.[4] Add a strong base (e.g., 50% NaOH solution) dropwise until the pH of the aqueous layer is basic (pH > 10). This will regenerate the aldehyde.
-
Final Extraction and Isolation: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Purification via Bisulfite Adduct
Caption: Troubleshooting guide for bisulfite adduct purification.
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and purification of this compound. Note that yields and purity are highly dependent on reaction conditions and the purity of starting materials.
| Parameter | Typical Value | Reference |
| Purity after Synthesis | >99% (by GC) | [1] |
| Overall Yield | ~73% | [1] |
| Melting Point | 38-40 °C | [1][2] |
| Boiling Point | 168-170 °C at 12 mmHg | [2] |
The solubility of the related compound 3,4,5-trimethoxybenzaldehyde (B134019) has been studied in various solvents, which can guide solvent selection for recrystallization. Generally, solubility increases with temperature. At 313.15 K (40°C), the mole fraction solubility is highest in DMF, followed by other polar aprotic and protic solvents, and lowest in isobutanol.[11] This suggests that solvents like alcohols and esters could be good candidates for recrystallization, while alkanes like hexane would be suitable for washing the crystals due to lower solubility.
References
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. This compound | 2103-57-3 [chemicalbook.com]
- 3. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. jove.com [jove.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Wittig Reactions with 2,3,4-Trimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,3,4-Trimethoxybenzaldehyde (B140358) in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected products of a Wittig reaction with this compound?
The primary expected product is the corresponding alkene, formed by the reaction of the ylide with the aldehyde. Depending on the structure of the ylide used, a mixture of (E)- and (Z)-stilbene derivatives is often formed. The major byproduct of this reaction is triphenylphosphine (B44618) oxide (TPPO).[1][2]
Q2: What are the common byproducts specific to using this compound in a Wittig reaction?
While triphenylphosphine oxide is the most common byproduct in all Wittig reactions, the use of this compound can potentially lead to other side products under certain conditions:
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Cannizzaro Reaction Products : In the presence of a strong base (a condition for ylide formation), aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction known as the Cannizzaro reaction.[3] This results in the formation of the corresponding alcohol (2,3,4-trimethoxybenzyl alcohol) and carboxylic acid (2,3,4-trimethoxybenzoic acid).
-
Products from Incomplete Reaction : Unreacted this compound may remain if the reaction does not go to completion.
-
Side products from Ylide Instability : The ylide itself can be unstable and may decompose before reacting with the aldehyde, leading to various phosphorus-containing byproducts.
Q3: How does the stereoselectivity of the Wittig reaction affect the product mixture?
The Wittig reaction can produce both (E)- and (Z)-isomers of the resulting alkene. The ratio of these isomers is influenced by several factors:
-
Ylide Stability : Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-isomer, while non-stabilized ylides (containing an alkyl or aryl group) tend to yield the (Z)-isomer.[4][5]
-
Reaction Conditions : The choice of solvent and the presence of lithium salts can significantly impact the E/Z ratio. For instance, salt-free conditions often favor the (Z)-isomer.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during Wittig reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete ylide formation due to insufficiently strong base or moisture. | Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous reaction conditions under an inert atmosphere. |
| Low reactivity of a sterically hindered aldehyde. | Increase reaction temperature or use a more reactive, less-stabilized ylide.[7][8] | |
| Competing Cannizzaro reaction.[3] | Add the aldehyde slowly to the pre-formed ylide solution to minimize the aldehyde's exposure to the strong base. | |
| Mixture of (E)- and (Z)-Isomers | Use of a semi-stabilized ylide. | To favor the (E)-isomer, consider using a stabilized ylide (Horner-Wadsworth-Emmons reaction). For the (Z)-isomer, employ non-stabilized ylides under salt-free conditions.[3] |
| Difficulty in Product Purification | Contamination with triphenylphosphine oxide (TPPO). | TPPO is a common byproduct and can be challenging to remove.[2] Effective purification methods include column chromatography or recrystallization. In some cases, TPPO can be precipitated by adding a non-polar solvent like hexane (B92381) or by forming a complex with salts like zinc chloride. |
| Presence of Unexpected Byproducts | Potential demethylation of methoxy (B1213986) groups under harsh basic or acidic conditions. | Use milder reaction and workup conditions. Avoid prolonged exposure to strong acids or bases. |
| Possible ortho-lithiation of the aromatic ring by strong organolithium bases, leading to subsequent side reactions. | Use a non-lithium-based strong base if ortho-lithiation is suspected. |
Experimental Protocols
A general protocol for a Wittig reaction involving an aromatic aldehyde is provided below. Note that specific conditions may need to be optimized for your particular ylide and desired product.
Step 1: Ylide Formation
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Under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium (B103445) salt in anhydrous tetrahydrofuran (B95107) (THF).
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Cool the suspension to the recommended temperature (often 0 °C or -78 °C).
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Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise.
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Stir the mixture for the specified time to allow for complete ylide formation, often indicated by a color change.
Step 2: Reaction with this compound
-
Dissolve this compound in anhydrous THF.
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Slowly add the aldehyde solution to the pre-formed ylide at the appropriate temperature.
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Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to separate the desired alkene from triphenylphosphine oxide and other byproducts.
Visualizing the Wittig Reaction
Below are diagrams illustrating the Wittig reaction mechanism and a troubleshooting workflow.
Caption: General mechanism of the Wittig reaction.
Caption: Troubleshooting workflow for low yield in Wittig reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Trimethoxybenzaldehyde (B140358).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Vilsmeier-Haack reaction of 1,2,3-trimethoxybenzene (B147658) and the methylation of 2,3,4-trihydroxybenzaldehyde (B138039).
Vilsmeier-Haack Reaction Troubleshooting
The Vilsmeier-Haack reaction is a formylation method using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring like 1,2,3-trimethoxybenzene.[1][2][3][4]
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Contamination of DMF or POCl₃ with water can lead to its decomposition. | - Use anhydrous DMF and fresh, high-purity POCl₃.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently Activated Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. | - Confirm the purity of the starting 1,2,3-trimethoxybenzene. | |
| Incomplete Reaction: Reaction time or temperature may be insufficient. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A typical condition is heating at 70-80°C for several hours.[5] | |
| Formation of Multiple Byproducts | Over-formylation: Highly activated substrates can undergo di- or even tri-formylation if an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long. | - Carefully control the stoichiometry of the Vilsmeier reagent to a 1:1 to 1.5:1 ratio with the substrate.[6]- Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[6] |
| Side Reactions: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts, especially at higher temperatures.[6] | - Maintain a low reaction temperature (0°C to room temperature) if chlorination is observed.[6]- Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, which may reduce chlorination.[6] | |
| Difficult Product Isolation/Purification | Emulsion during Workup: The presence of DMF can sometimes lead to the formation of emulsions during aqueous workup, making extraction difficult. | - After quenching the reaction with ice-water, add a saturated solution of sodium chloride (brine) to help break the emulsion.- Allow the mixture to stand for a longer period to allow for better phase separation. |
| Co-distillation with Solvent: The product may co-distill with the extraction solvent if their boiling points are close. | - Choose an extraction solvent with a boiling point significantly different from that of the product.- Use rotary evaporation under reduced pressure to remove the solvent at a lower temperature. |
Methylation of 2,3,4-Trihydroxybenzaldehyde Troubleshooting
This method involves the alkylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde using a methylating agent like dimethyl sulfate (B86663).
| Issue | Potential Cause | Recommended Solution |
| Incomplete Methylation | Insufficient Methylating Agent or Base: Not all hydroxyl groups are methylated, leading to a mixture of partially methylated products. | - Use a sufficient excess of the methylating agent (e.g., dimethyl sulfate) and base (e.g., sodium hydroxide (B78521) or potassium carbonate).[5][7]- Monitor the reaction by TLC to ensure the complete disappearance of the starting material and intermediates. |
| Poor Solubility of Reactants: 2,3,4-trihydroxybenzaldehyde may have limited solubility in some organic solvents, hindering the reaction. | - The use of a phase-transfer catalyst can be effective when reacting in a biphasic system (e.g., water and an organic solvent).[7]- Acetone (B3395972) is a commonly used solvent for methylation with potassium carbonate, as it helps to dissolve the reactants.[8] | |
| Low Product Yield | Hydrolysis of Methylating Agent: Dimethyl sulfate can be hydrolyzed by water, especially under basic conditions. | - Add the dimethyl sulfate dropwise to the reaction mixture to minimize its hydrolysis.- Maintain the reaction temperature as specified in the protocol. |
| Side Reactions: The aldehyde group can potentially react under strongly basic conditions. | - Use a milder base like potassium carbonate if side reactions are observed.- Control the reaction temperature to minimize unwanted side reactions. | |
| Product Contamination | Presence of Unreacted Starting Material or Partially Methylated Intermediates: These can be difficult to separate from the final product. | - Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product using column chromatography or recrystallization. |
| Toxicity of Reagents: Dimethyl sulfate is highly toxic and carcinogenic. | - Handle dimethyl sulfate with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.- Quench any residual dimethyl sulfate with a concentrated ammonia (B1221849) solution. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for the synthesis of this compound?
A1: Both the Vilsmeier-Haack reaction and the methylation of 2,3,4-trihydroxybenzaldehyde are viable routes. The choice often depends on the availability and cost of the starting materials. 2,3,4-trihydroxybenzaldehyde can be synthesized from pyrogallol.[9][10] The Vilsmeier-Haack reaction starting from 1,2,3-trimethoxybenzene can be very efficient.[11]
Q2: What is the role of the solvent in the Vilsmeier-Haack reaction?
A2: In many procedures, an excess of DMF is used as both a reagent and a solvent.[2] Other solvents like chloroform, toluene (B28343), or dichloromethane (B109758) can also be used.[2][4] The solvent's polarity can influence the reaction rate, though studies have shown that the effect may not be very large. The choice of solvent can also impact the ease of product isolation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress for both synthetic routes. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q4: What are the typical yields and purity I can expect?
A4: For the Vilsmeier-Haack reaction of 1,2,3-trimethoxybenzene, yields in the range of 73-75% with purities of 99.5% and above have been reported.[5][11] For the methylation of 2,3,4-trihydroxybenzaldehyde, a yield of 82.9% with a purity of 99.6% has been reported.[7]
Q5: What are the key safety precautions I should take?
A5: Both synthetic routes involve hazardous chemicals. Phosphorus oxychloride is corrosive and reacts violently with water. Dimethyl sulfate is highly toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Quantitative Data Summary
The following table summarizes the reported yields and purities for the synthesis of this compound using different methods and solvents.
| Synthetic Route | Starting Material | Reagents | Solvent/Conditions | Yield (%) | Purity (%) | Reference |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | DMF, POCl₃ | Reaction in DMF, extraction with ethyl acetate (B1210297) | 73 | >99 | [5] |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | DMF, POCl₃ | Extraction with toluene | 74 | 99.8 | [11] |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | DMF, POCl₃ | Extraction with ethyl acetate | 74.8 | 99.7 | [11] |
| Methylation | 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate, NaOH | Water | - | - | [5] |
| Methylation | 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate, K₂CO₃, MgCl₂ | "Organic layer" | 82.9 | 99.6 | [7] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This protocol is adapted from patented procedures.[5][11]
Materials:
-
1,2,3-Trimethoxybenzene
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate or Toluene
-
Ice
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place 1,2,3-trimethoxybenzene and DMF.
-
Cool the mixture in an ice bath.
-
Slowly add POCl₃ to the mixture via the dropping funnel while maintaining the temperature between 0-10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80°C for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate or toluene (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield this compound.
Protocol 2: Methylation of 2,3,4-Trihydroxybenzaldehyde
This protocol is a general representation based on common methylation procedures.[7][8]
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Dimethyl sulfate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Water
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 2,3,4-trihydroxybenzaldehyde and anhydrous potassium carbonate in anhydrous acetone.
-
With vigorous stirring, add dimethyl sulfate dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, then with a dilute HCl solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Caption: Troubleshooting workflow for the methylation of 2,3,4-trihydroxybenzaldehyde.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]
- 10. 2,3,4-Trihydroxybenzaldehyde | 2144-08-3 [chemicalbook.com]
- 11. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
catalyst selection for optimizing 2,3,4-Trimethoxybenzaldehyde synthesis
Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzaldehyde (B140358)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in pharmaceutical development.[1][2][3] The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic routes are:
-
Methylation of 2,3,4-trihydroxybenzaldehyde (B138039): This involves the O-alkylation of the hydroxyl groups using a methylating agent in the presence of a base.[1][2]
-
Formylation of 1,2,3-trimethoxybenzene (B147658): This route introduces the aldehyde group to the aromatic ring using a Vilsmeier-Haack reaction.[4][5]
-
Oxidation of 2,3,4-trimethoxytoluene: This involves the selective oxidation of the methyl group to an aldehyde.
Q2: What is the role of a phase-transfer catalyst in the methylation route?
A2: A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt (e.g., trioctylmethylammonium chloride, tetrabutylammonium (B224687) bromide, or benzyltriethylammonium chloride), is used to facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate).[1] This can lead to increased reaction rates and yields. However, some methods achieve high yields without a PTC.[4]
Q3: What are the typical Vilsmeier-Haack reagents used for the formylation of 1,2,3-trimethoxybenzene?
A3: The Vilsmeier-Haack reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then formylates the activated aromatic ring of 1,2,3-trimethoxybenzene.[4][5]
Q4: Are there any safety concerns with the reagents used in these syntheses?
A4: Yes, several reagents require careful handling. Dimethyl sulfate (B86663) is a potent alkylating agent and is toxic and carcinogenic. Phosphorus oxychloride is corrosive and reacts violently with water. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Route 1: Methylation of 2,3,4-Trihydroxybenzaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction; Insufficient methylating agent or base; Ineffective phase-transfer catalyst. | - Monitor the reaction progress using TLC. - Ensure the dropwise addition of reagents to control the reaction temperature. - Consider using a slight excess of dimethyl sulfate and base. - If using a PTC, ensure its activity and appropriate selection. Some protocols suggest a combination of PTCs.[1] |
| Presence of Partially Methylated Byproducts | Incomplete methylation. | - Increase the reaction time or temperature (within the recommended range, e.g., 50-70°C).[1] - Ensure efficient stirring to improve mixing. - Consider a staged addition of the methylating agent and base.[4] |
| Product is an Oil and Does Not Crystallize | Presence of impurities; Residual solvent. | - Wash the crude product thoroughly to remove salts and other water-soluble impurities. - Ensure the complete removal of the solvent under reduced pressure. - Attempt crystallization from a different solvent system or use a seed crystal. |
| Difficult Separation of Organic and Aqueous Layers | Emulsion formation. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. |
Route 2: Formylation of 1,2,3-Trimethoxybenzene
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction; Inactive Vilsmeier reagent; Unoptimized reaction temperature. | - Ensure the Vilsmeier reagent is prepared correctly (e.g., under ice cooling before heating). - Optimize the reaction temperature. Temperatures between 70-85°C have been reported.[4][5] - Increase the reaction time. |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity. | - The formylation of 1,2,3-trimethoxybenzene is generally regioselective due to the directing effects of the methoxy (B1213986) groups. If isomers are a significant issue, purification by column chromatography or recrystallization is necessary. |
| Violent Reaction During Quenching | The reaction mixture is quenched too quickly with water. | - Add the reaction mixture slowly to ice-cold water or a saturated sodium acetate (B1210297) solution with vigorous stirring to control the exothermic reaction.[6] |
| Product difficult to purify | Presence of unreacted starting material and byproducts. | - After extraction, wash the organic layer with a dilute base (e.g., 10% NaOH solution) and then with brine to remove acidic impurities and salts.[5] - Consider purification via the bisulfite adduct, which can selectively precipitate the aldehyde.[6] |
Data on Catalyst and Reaction Conditions
Table 1: Catalyst and Conditions for Methylation of 2,3,4-Trihydroxybenzaldehyde
| Starting Material | Methylating Agent | Base | Catalyst | Temperature (°C) | Yield | Purity | Reference |
| 2,3,4-Trihydroxybenzaldehyde | Dimethyl Sulfate | 35% NaOH | Trioctylmethylammonium chloride, Tetrabutylammonium bromide | 50-70 | High | >99% | [1] |
| 2,3,4-Trihydroxybenzaldehyde | Dimethyl Sulfate | 25% NaOH | Benzyltriethylammonium chloride, Tetrabutylammonium bisulfate | 50 | High | >99% | [1] |
| Pyrogallol (to form 1,2,3-trimethoxybenzene) | Dimethyl Sulfate | 30% NaOH | None mentioned | 30-60 | 73% (overall) | >99% | [4] |
Table 2: Conditions for Formylation of 1,2,3-Trimethoxybenzene
| Reagents | Solvent | Temperature (°C) | Yield | Purity | Reference |
| POCl₃, DMF | None | 70-80 | 73% (overall) | >99% | [4] |
| POCl₃, DMF | None | 80-85 | ~75% | >99.5% | [5] |
| POCl₃, DMF | None | 80 | High | - | [6] |
Experimental Protocols
Protocol 1: Methylation of 2,3,4-Trihydroxybenzaldehyde using a Phase-Transfer Catalyst
Adapted from Patent CN1556086A[1]
-
Setup: In a reactor equipped with a thermometer, stirrer, and heating jacket, add 150g of 2,3,4-trihydroxybenzaldehyde and an appropriate amount of water.
-
Reagent Addition: Heat to dissolve the starting material. Under stirring, add the following reagents in three portions: 600 mL of 35% (w/w) NaOH solution, 600g of dimethyl sulfate, and 12g of a catalyst mixture (e.g., trioctylmethylammonium chloride and tetrabutylammonium bromide).
-
Reaction: Maintain the internal temperature at 50-70°C and continue stirring. Monitor the reaction until completion.
-
Work-up: Stop stirring and allow the layers to separate. The upper layer is the product-containing oil. Cool the mixture and remove the lower aqueous mother liquor.
-
Purification: Wash the oil layer with water until neutral. The crude product can be further purified by vacuum distillation and cooling to induce crystallization.
Protocol 2: Formylation of 1,2,3-Trimethoxybenzene (Vilsmeier-Haack Reaction)
Adapted from Patent RU2234492C1[5]
-
Setup: In a reaction vessel, combine 1,2,3-trimethoxybenzene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
-
Reaction: Heat the reaction mixture to 80-85°C and maintain for several hours until the reaction is complete.
-
Work-up Option A (Extraction):
-
Cool the reaction mixture to 40-45°C and pour it into cold water with stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., toluene).
-
Wash the organic extract sequentially with a 10% aqueous NaOH solution and a saturated NaCl solution.
-
Evaporate the solvent. Add an aliphatic solvent (e.g., hexane) to the residue to induce crystallization.
-
-
Work-up Option B (Direct Crystallization):
-
Heat the reaction mixture for 6 hours at 80°C.
-
Treat the mixture with water and cool to 10-15°C. Seeding with a crystal of this compound may be necessary.
-
Filter the resulting crystals, wash with water until neutral, and re-pulp in water.
-
-
Purification: Filter the crystals and dry to obtain the final product.
Visualizations
Caption: Workflow for the methylation synthesis route.
Caption: Workflow for the Vilsmeier-Haack formylation route.
Caption: Catalyst selection logic for primary synthesis routes.
References
- 1. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
analytical methods for detecting impurities in 2,3,4-Trimethoxybenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 2,3,4-Trimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in commercially available this compound?
A1: Potential impurities in this compound often stem from its synthesis process. Common synthetic routes involve the methylation of pyrogallol (B1678534) or gallic acid followed by formylation. Therefore, impurities can include:
-
Starting Materials: Pyrogallol, Gallic Acid.
-
Intermediates: 1,2,3-Trimethoxybenzene.
-
Reagents: Dimethyl sulfate, N,N-Dimethylformamide (DMF), Phosphorus oxychloride.
-
Side-Reaction Products: Isomeric trimethoxybenzaldehydes or incompletely methylated intermediates.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: The most common and effective techniques for analyzing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is excellent for a broad range of organic impurities, while GC-MS is particularly useful for volatile and semi-volatile compounds, providing definitive identification through mass spectrometry.
Q3: Where can I find spectral data for pure this compound to use as a reference?
A3: Reference spectra for this compound, including 1H NMR, 13C NMR, and GC-MS data, are available in public databases such as PubChem (CID 75006).
Q4: My HPLC chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A4: Peak tailing for aromatic aldehydes in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups. To mitigate this, you can:
-
Lower the mobile phase pH: This ensures the full protonation of silanol groups, reducing unwanted interactions.
-
Use a highly deactivated (end-capped) column: These columns have fewer free silanol groups.
-
Add a competitive base to the mobile phase in small concentrations.
-
Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
Experimental Protocols
Below are detailed methodologies for HPLC and GC-MS analysis. These are based on established methods for similar compounds and may require optimization for your specific instrumentation and impurity profile.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method suitable for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS).
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL with a split ratio of 100:1 |
| Oven Program | Initial: 100 °C, hold 5 min. Ramp: 10 °C/min to 300 °C. Final hold: 10 min |
| MS Interface Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| Mass Scan Range | 50–550 amu (full scan mode) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol (B129727) or dichloromethane (B109758) to a concentration of 1 mg/mL.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing/Asymmetry | Secondary silanol interactions; Column bed deformation; Sample overload. | Lower mobile phase pH; Use an end-capped column; Reduce sample concentration. If a void is suspected, reverse and flush the column (if permissible by the manufacturer). |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injections. | Use high-purity solvents; Flush the injector and sample loop; Run blank injections. |
| Baseline Drift | Column temperature fluctuations; Mobile phase not in equilibrium; Contaminated detector cell. | Use a column oven for stable temperature; Allow sufficient time for column equilibration; Flush the detector cell. |
| Retention Time Shifts | Changes in mobile phase composition or flow rate; Column aging. | Prepare fresh mobile phase accurately; Check for pump leaks and ensure consistent flow; Use a guard column and monitor column performance over time. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | Active sites in the injector liner or column; Column contamination. | Use a deactivated injector liner; Trim the first few centimeters of the column; Bake out the column according to the manufacturer's instructions. |
| Low Signal Intensity | Leak in the system; Contaminated ion source. | Perform a leak check of the GC-MS system; Clean the ion source according to the manufacturer's protocol. |
| Mass Spectral Anomalies | Co-eluting peaks; Background contamination. | Improve chromatographic separation by optimizing the temperature program; Check for and eliminate sources of background contamination (e.g., column bleed, contaminated |
Validation & Comparative
A Comparative Spectroscopic Analysis of Trimethoxybenzaldehyde Isomers
A detailed guide for researchers on the spectroscopic differences between 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzaldehyde (B134019), crucial intermediates in pharmaceutical and organic synthesis.
The isomeric trimethoxybenzaldehydes are foundational building blocks in the synthesis of a wide array of pharmacologically active molecules and other high-value organic compounds. While sharing the same molecular formula (C₁₀H₁₂O₄) and, consequently, the same molecular weight (196.20 g/mol ), their distinct substitution patterns on the benzene (B151609) ring give rise to unique spectroscopic signatures. A thorough understanding of these differences is paramount for unambiguous identification and quality control in a research and development setting. This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzaldehyde isomers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for each isomer, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm, J in Hz) | Methoxy (B1213986) Protons (δ, ppm) |
| 2,3,4-Trimethoxybenzaldehyde | ~10.3 | ~7.6 (d, J≈8.8), ~6.8 (d, J≈8.8) | ~4.0, ~3.9, ~3.8 (s, 3H each) |
| 2,4,5-Trimethoxybenzaldehyde | ~10.31 | ~7.32 (s), ~6.50 (s) | ~3.98, ~3.92, ~3.88 (s, 3H each)[1] |
| 2,4,6-Trimethoxybenzaldehyde | ~10.5 | ~6.1 (s, 2H) | ~3.9 (s, 9H) |
| 3,4,5-Trimethoxybenzaldehyde | ~9.88 | ~7.14 (s, 2H) | ~3.94 (s, 9H)[2][3] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| This compound | ~188 | ~159, ~157, ~142, ~125, ~122, ~108 | ~62, ~61, ~56 |
| 2,4,5-Trimethoxybenzaldehyde | ~187.9 | ~158.7, ~155.9, ~143.7, ~117.5, ~109.2, ~96.2 | ~56.3, ~56.2, ~56.1[1] |
| 2,4,6-Trimethoxybenzaldehyde | ~188 | ~165, ~163, ~108, ~90 | ~56, ~55 |
| 3,4,5-Trimethoxybenzaldehyde | ~191.2 | ~153.7, ~143.6, ~131.8, ~106.8 | ~61.1, ~56.4[2] |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Isomer | C=O Stretch | C-H (aldehyde) Stretch | C-O (ether) Stretch | Aromatic C=C Stretch |
| This compound | ~1680 | ~2850, ~2750 | ~1270, ~1100 | ~1600, ~1580 |
| 2,4,5-Trimethoxybenzaldehyde | ~1670 | ~2840, ~2740 | ~1280, ~1220, ~1030 | ~1600, ~1510 |
| 2,4,6-Trimethoxybenzaldehyde | ~1675 | ~2850, ~2750 | ~1220, ~1120 | ~1610, ~1580 |
| 3,4,5-Trimethoxybenzaldehyde | ~1705 | ~2850, ~2750 | ~1250, ~1040 | ~1600, ~1500[2] |
Table 4: Mass Spectrometry (EI-MS) Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 196 | 181 ([M-CH₃]⁺), 153, 125 |
| 2,4,5-Trimethoxybenzaldehyde | 196 | 181 ([M-CH₃]⁺), 165, 153, 125 |
| 2,4,6-Trimethoxybenzaldehyde | 196 | 181 ([M-CH₃]⁺), 168, 153, 139 |
| 3,4,5-Trimethoxybenzaldehyde | 196 | 181 ([M-CH₃]⁺), 168, 153, 125[2][4] |
Key Spectroscopic Distinctions
The subtle shifts in the positions of the methoxy groups and the aldehyde functionality lead to discernible differences in the spectra of these isomers.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most diagnostic. The 3,4,5- and 2,4,6-isomers exhibit simple singlets for their aromatic protons due to symmetry, integrating to 2H. However, the chemical shift of the aromatic protons in the 2,4,6-isomer is significantly upfield (~6.1 ppm) due to the strong shielding effect of the two ortho-methoxy groups. The 2,3,4-isomer shows a characteristic AB quartet or two doublets, while the 2,4,5-isomer displays two singlets in the aromatic region. The aldehyde proton of the 2,4,6-isomer is also shifted slightly downfield compared to the others. The methoxy proton signals can also be informative; the 3,4,5- and 2,4,6-isomers show a single peak for all nine methoxy protons, whereas the other two isomers display three distinct singlets.
-
¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum reflects the symmetry of the molecule. The highly symmetric 3,4,5- and 2,4,6-isomers show fewer aromatic carbon signals than the less symmetric 2,3,4- and 2,4,5-isomers. The chemical shift of the carbonyl carbon is also a useful parameter, with the 3,4,5-isomer showing a slightly more downfield shift.
-
Infrared Spectroscopy: The most notable difference in the IR spectra is the position of the C=O stretching vibration. The 3,4,5-isomer exhibits this band at a higher wavenumber (~1705 cm⁻¹) compared to the other isomers (~1670-1680 cm⁻¹). This is attributed to the electronic effects of the methoxy groups on the carbonyl bond. The pattern of C-O stretching bands for the ether linkages can also provide clues to the substitution pattern.
-
Mass Spectrometry: While all isomers show a molecular ion peak at m/z 196, their fragmentation patterns can differ. The initial loss of a methyl group ([M-CH₃]⁺) to give a fragment at m/z 181 is common to all. However, subsequent fragmentations can vary, providing subtle clues to the original substitution pattern. For instance, the relative intensities of fragment ions can differ between the isomers.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the trimethoxybenzaldehyde isomer (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
Infrared (IR) Spectroscopy
An IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, a small amount of the material is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the sample deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI). A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the differentiation of the trimethoxybenzaldehyde isomers based on their key spectroscopic features.
Caption: A flowchart illustrating the use of ¹H NMR spectroscopy to differentiate between trimethoxybenzaldehyde isomers.
References
A Comparative Analysis of the Biological Activities of Trimethoxybenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various trimethoxybenzaldehyde isomers, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Overview of Trimethoxybenzaldehyde Isomers
Trimethoxybenzaldehydes are a group of organic compounds with the molecular formula C₁₀H₁₂O₄. The differential positioning of the three methoxy (B1213986) groups on the benzaldehyde (B42025) ring results in several isomers, each exhibiting unique biological properties. This guide focuses on the comparative analysis of the most studied isomers: 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzaldehyde (B134019). The varied biological activities of these isomers highlight the significance of their structural differences.[1]
Comparative Biological Activity Data
The following tables summarize the key quantitative data on the biological activities of trimethoxybenzaldehyde isomers.
Antifungal Activity against Candida albicans
Candida albicans is a prevalent fungal pathogen in humans. The antifungal efficacy of trimethoxybenzaldehyde isomers has been evaluated, with some isomers showing significant inhibitory effects.
| Isomer | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Fungicidal Concentration (MFC) (mg/mL) | Reference |
| 2,3,4-Trimethoxybenzaldehyde | 1 | 2 | [2] |
| 2,4,5-Trimethoxybenzaldehyde | 1 | 8 | [2] |
| 2,4,6-Trimethoxybenzaldehyde | 0.25 | 1 | [2] |
| 3,4,5-Trimethoxybenzaldehyde | 1 | 4 | [2] |
Inhibition of Candida albicans Biofilm Formation
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Certain trimethoxybenzaldehyde isomers have demonstrated the ability to inhibit the formation of C. albicans biofilms.
| Isomer | Effect on Biofilm Adhesion | Reference |
| This compound | 19% inhibition at MIC | [3] |
| 2,4,5-Trimethoxybenzaldehyde | 46% reduction at 1 mg/mL | [3] |
| 2,4,6-Trimethoxybenzaldehyde | >50% prevention of adhesion at MIC | [3] |
| 3,4,5-Trimethoxybenzaldehyde | >50% prevention of adhesion at MIC | [3] |
Antibacterial Activity
Several trimethoxybenzaldehyde isomers and their derivatives have been investigated for their activity against various bacterial strains.
| Isomer/Derivative | Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | Inhibition zone of 21 mm at 1 mg/mL | [4] |
| 2,4,6-Trimethoxybenzaldehyde Derivative (Cs-TMB) | Gram-negative and Gram-positive bacteria | Significant antibacterial activity (up to 90%) | [2] |
Cytotoxic Activity against Cancer Cell Lines
Derivatives of 3,4,5-trimethoxybenzaldehyde, in particular, have shown promising cytotoxic activity against various human cancer cell lines, often through the inhibition of tubulin polymerization.
| Isomer/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3,4,5-Trimethoxybenzaldehyde Derivative (Compound 9) | HepG2 (liver cancer) | 1.38 | [5] |
| 3,4,5-Trimethoxybenzaldehyde Derivative (Compound 10) | HepG2 (liver cancer) | 2.52 | [5] |
| 3,4,5-Trimethoxybenzaldehyde Derivative (Compound 11) | HepG2 (liver cancer) | 3.21 | [5] |
Anti-inflammatory Activity
The 3,4,5-trimethoxybenzyl moiety is found in compounds with anti-inflammatory properties, often acting as selective COX-2 inhibitors.[6] Derivatives of 3,4,5-trimethoxybenzaldehyde have been shown to enhance the anti-inflammatory activity of known nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7]
| Derivative of 3,4,5-Trimethoxybenzyl Alcohol | Parent NSAID | % Reduction in Paw Edema | % COX-2 Inhibition | Reference |
| Compound 16 | Ketoprofen | 91 | 94 | [6][7] |
| Compound 21 | Ibuprofen | 67 | 67 | [6][7] |
Antioxidant Activity
The antioxidant potential of trimethoxybenzaldehyde isomers and their derivatives has been evaluated using assays such as the DPPH radical scavenging assay.
| Isomer/Derivative | Antioxidant Activity | Reference |
| 2,4,6-Trimethoxybenzaldehyde Derivative (Cs-TMB) | 39.65 ± 1.98% DPPH scavenging activity | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method for MIC and MFC)
This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MFC).
Materials:
-
96-well microtiter plates
-
Test isomer solutions
-
Candida albicans inoculum
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: C. albicans is cultured in Sabouraud dextrose broth, and the cell density is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Serial Dilution: The trimethoxybenzaldehyde isomers are serially diluted in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared C. albicans suspension. A positive control (inoculum without test compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the isomer that causes a significant inhibition of visible growth compared to the positive control.
-
MFC Determination: An aliquot from the wells showing no visible growth is subcultured on Sabouraud dextrose agar (B569324) plates. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration of the isomer that results in no colony formation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test isomer solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the trimethoxybenzaldehyde isomers or their derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Test isomer solutions
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: A solution of the test isomer in methanol is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the biological activity of trimethoxybenzaldehyde isomers.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]
- 7. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,3,4- and 2,4,5-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two closely related isomers: 2,3,4-trimethoxybenzaldehyde (B140358) and 2,4,5-trimethoxybenzaldehyde (B179766). Understanding the nuanced differences in their reactivity is crucial for their effective application as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document summarizes available experimental data, outlines relevant synthetic protocols, and provides a theoretical framework for understanding their reactivity profiles.
Introduction
This compound and 2,4,5-trimethoxybenzaldehyde are aromatic aldehydes that feature a benzene (B151609) ring substituted with a formyl group and three methoxy (B1213986) groups. The differential positioning of these methoxy groups significantly influences the electronic environment of both the aromatic ring and the aldehyde functional group, leading to distinct reactivity patterns. These compounds are valuable precursors in the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds. For instance, this compound is a key intermediate in the synthesis of the vasodilator drug Trimetazidine.[1] 2,4,5-trimethoxybenzaldehyde, also known as asaraldehyde, is a component of some essential oils and is used in the synthesis of various biologically active compounds.
Theoretical Framework for Reactivity
The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups.
-
Methoxy Group Effects : The methoxy group is a strong activating group for electrophilic aromatic substitution due to its electron-donating resonance effect (+M effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.
-
Aldehyde Group Effects : The aldehyde group is a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects (-I and -M effects). It directs incoming electrophiles to the meta position. Conversely, the electron-withdrawing nature of the aldehyde group makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack.
The combined electronic influence of the three methoxy groups in each isomer determines the overall reactivity. In general, a higher degree of electron donation from the methoxy groups to the carbonyl carbon will decrease its electrophilicity, thus reducing its reactivity towards nucleophiles.
Comparative Reactivity in Key Reactions
While a direct, side-by-side quantitative comparison of the reactivity of these two isomers under identical conditions is scarce in the literature, we can infer their relative reactivity by examining the conditions and outcomes of similar reactions reported in various studies.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
dot
Caption: General workflow of the Knoevenagel condensation reaction.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2,4,6-Trimethoxybenzaldehyde (B41885) | Malononitrile (B47326) | - | Water | 0.75 | 99 | Recent study on catalyst-free Knoevenagel condensations.[2] |
| Various substituted benzaldehydes | Malononitrile | Agro-waste extract | - | 0.75-1.5 | High | A study on green synthesis using agro-waste extract as a catalyst.[3] |
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium (B103445) ylide. The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon.
dot
References
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
A Comparative Guide to the Synthetic Utility of 2,3,4-Trimethoxybenzaldehyde and Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 2,3,4-trimethoxybenzaldehyde (B140358) against other commonly used benzaldehydes, including benzaldehyde (B42025), 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), and 3,4,5-trimethoxybenzaldehyde. The comparison is supported by experimental data from the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Introduction
Benzaldehydes are a class of aromatic aldehydes that serve as versatile building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The reactivity and utility of a benzaldehyde are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. This guide focuses on this compound, a key intermediate in the synthesis of the anti-anginal drug Trimetazidine, and compares its performance in a key chemical transformation with other commercially available benzaldehydes. The electronic effects of the methoxy (B1213986) groups play a crucial role in modulating the electrophilicity of the aldehyde carbonyl group, thereby influencing reaction rates and yields.
Data Presentation: Knoevenagel Condensation with Malononitrile (B47326)
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates. The following table summarizes the yields of the Knoevenagel condensation of various benzaldehydes with malononitrile under similar, piperidine-catalyzed conditions.
| Benzaldehyde Derivative | Structure | Product Yield (%) | Reference |
| Benzaldehyde | 92 | [1] | |
| 4-Methoxybenzaldehyde | 89 | [2] | |
| This compound | 62 | [3] | |
| 3,4,5-Trimethoxybenzaldehyde | 96 | [4] |
Analysis of Results:
The data indicates that the substitution pattern of the methoxy groups on the benzaldehyde ring has a significant impact on the yield of the Knoevenagel condensation.
-
3,4,5-Trimethoxybenzaldehyde exhibits the highest yield (96%), suggesting that the symmetrical electron-donating effect of the three methoxy groups enhances the stability of the intermediate and facilitates the reaction.[4]
-
Benzaldehyde , being the unsubstituted parent compound, provides a high yield of 92%.[1]
-
4-Methoxybenzaldehyde , with a single electron-donating methoxy group at the para position, gives a slightly lower but still high yield of 89%.[2]
-
This compound shows a significantly lower yield (62%) compared to the other benzaldehydes under the studied conditions.[3] This could be attributed to steric hindrance from the ortho-methoxy group, which may impede the approach of the nucleophile to the carbonyl carbon.
Experimental Protocols
General Experimental Protocol for Piperidine-Catalyzed Knoevenagel Condensation
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (B6355638) (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) is taken in a round-bottom flask.
-
Ethanol (10 mL) is added to the flask, and the mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the reaction mixture is poured into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(substituted benzylidene)malononitrile derivative.
Mandatory Visualization
Knoevenagel Condensation Reaction Pathway
The following diagram illustrates the mechanism of the piperidine-catalyzed Knoevenagel condensation between a substituted benzaldehyde and malononitrile.
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-(substituted benzylidene)malononitrile derivatives via the Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes for 2,3,4-Trimethoxybenzaldehyde
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 2,3,4-Trimethoxybenzaldehyde (B140358) is a crucial building block in the synthesis of various pharmaceuticals, including Trimetazidine, an anti-anginal agent.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, yields, and purities to aid in the selection of the most suitable pathway for a given application.
The synthesis of this compound can be broadly categorized into two main strategies: the formylation of a pre-existing trimethoxylated benzene (B151609) ring and the methylation of a polyhydroxybenzaldehyde precursor. The most commonly employed methods include the Vilsmeier-Haack reaction, methylation of 2,3,4-trihydroxybenzaldehyde (B138039), and a two-step process starting from pyrogallol (B1678534).
Quantitative Data Comparison
To facilitate a clear comparison of the different synthetic approaches, the following table summarizes the key quantitative data for each route.
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity |
| Vilsmeier-Haack Reaction | 1,2,3-Trimethoxybenzene (B147658) | DMF, POCl₃ | 70-80 °C, 10 hours | ~74% | 99.5% |
| Methylation | 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate (B86663), NaOH, Phase transfer catalyst | 50-70 °C | 82.9% | 99.6% |
| Two-Step from Pyrogallol | Pyrogallol | Dimethyl sulfate, NaOH; then DMF, POCl₃ | Step 1: 30-60 °C; Step 2: 70-80 °C, 10 hours | ~73% | >99% |
Detailed Experimental Protocols
Vilsmeier-Haack Reaction of 1,2,3-Trimethoxybenzene
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5] In this route, 1,2,3-trimethoxybenzene is treated with a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.
Experimental Protocol:
To a stirred solution of 1,2,3-trimethoxybenzene (123 g) in DMF (123 g), phosphorus oxychloride (246 g) is added dropwise. The reaction mixture is then heated to 70-80 °C and maintained at this temperature for 10 hours. After cooling, the reaction mixture is poured into 500 g of ice water for hydrolysis. The product is extracted three times with 300 ml of ethyl acetate. The combined organic layers are concentrated under reduced pressure, and the resulting residue is purified by distillation under reduced pressure to yield this compound as white crystals (115 g).[6]
Methylation of 2,3,4-Trihydroxybenzaldehyde
This method involves the exhaustive methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde using a methylating agent, such as dimethyl sulfate, in the presence of a base.[7] The use of a phase transfer catalyst can enhance the reaction rate and yield.
Experimental Protocol:
In a reactor equipped with a thermometer, stirrer, and heating jacket, 150 g of 2,3,4-trihydroxybenzaldehyde is dissolved in an appropriate amount of water. The following reagents are then added in three portions under stirring: 600 mL of 35% (w/w) NaOH solution, 600 g of dimethyl sulfate, and a total of 12 g of a phase transfer catalyst (e.g., a mixture of trioctylmethylammonium chloride and tetrabutylammonium (B224687) bromide). The reaction temperature is maintained at 50-70 °C with continuous stirring until the methylation is complete. After the reaction, the mixture is allowed to stand for layering. The upper oily layer containing the product is separated, washed with water, and then purified by vacuum distillation, followed by cooling and crystallization to afford the final product.[7]
Two-Step Synthesis from Pyrogallol
This synthetic pathway begins with the methylation of pyrogallol to form the intermediate 1,2,3-trimethoxybenzene, which is then subjected to a formylation reaction, typically the Vilsmeier-Haack reaction, to yield the desired product.[8][9]
Experimental Protocol:
-
Step 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol Pyrogallol is methylated using dimethyl sulfate as the alkylating agent in the presence of sodium hydroxide (B78521). The typical weight ratio of pyrogallol:dimethyl sulfate:30% sodium hydroxide solution is 1:3.3-4:4. The reaction is carried out at a temperature of 30-60 °C. After the reaction is complete, the layers are separated, and the upper oily layer is washed until neutral to obtain the intermediate 1,2,3-trimethoxybenzene.[8][9]
-
Step 2: Formylation of 1,2,3-Trimethoxybenzene The intermediate 1,2,3-trimethoxybenzene is then formylated using a Vilsmeier-Haack reagent (a mixture of DMF and phosphorus oxychloride). A preferred weight ratio of 1,2,3-trimethoxybenzene:DMF:phosphorus oxychloride is 1:1:2. The reaction is maintained at 70-80 °C for 10 hours. Following the reaction, the mixture is hydrolyzed, extracted with ethyl acetate, and the product is isolated by vacuum distillation and subsequent crystallization.[8][9]
Visualizing the Synthesis Selection Workflow
The choice of a particular synthetic route often depends on a variety of factors including the availability of starting materials, cost, desired scale of production, and safety considerations. The following diagram illustrates a logical workflow for selecting the optimal synthesis route for this compound.
A decision-making workflow for selecting a synthesis route for this compound.
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is a common choice for formylation, other named reactions could potentially be employed for the synthesis of this compound from 1,2,3-trimethoxybenzene, although specific experimental data for this substrate is less readily available in the searched literature. These include:
-
Gattermann Reaction: This reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[10][11] Due to the high toxicity of HCN, a safer modification using zinc cyanide (Zn(CN)₂) can be employed.[10]
-
Gattermann-Koch Reaction: A variation of the Gattermann reaction that uses carbon monoxide (CO) and HCl.[10][12] However, this method is generally not applicable to phenol (B47542) and phenol ether substrates.[10]
-
Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols using chloroform (B151607) and a strong base.[13][14][15] While effective for phenols, its applicability to phenol ethers like 1,2,3-trimethoxybenzene for this specific transformation is not as well-documented.
These alternative methods, while fundamentally important in organic synthesis, may present challenges such as harsh reaction conditions, the use of highly toxic reagents, or lower yields and selectivity compared to the Vilsmeier-Haack reaction for this particular substrate. The Reimer-Tiemann reaction, for instance, is known to sometimes produce polymeric byproducts, which can complicate purification and lower the overall yield.[16][17]
References
- 1. This compound | 2103-57-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 9. CN102875344B - A kind of preparation method of 2,3,4-TMB - Google Patents [patents.google.com]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 16. benchchem.com [benchchem.com]
- 17. lscollege.ac.in [lscollege.ac.in]
Unambiguous Structure Validation: A Comparative Guide to the Analysis of 2,3,4-Trimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the precise structural elucidation of small organic molecules is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of 2,3,4-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals.
This document outlines the experimental protocols and presents a comparative analysis of the data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. The goal is to offer a clear perspective on the strengths and limitations of each technique in the definitive structural confirmation of this aromatic aldehyde.
At a Glance: Comparing Analytical Techniques
The following tables summarize the key quantitative data obtained from the analysis of this compound using various instrumental methods.
X-ray Crystallography Data
Single-crystal X-ray diffraction provides the absolute three-dimensional atomic arrangement in the solid state, offering unequivocal proof of structure.
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | |
| a | 12.1064 Å |
| b | 7.0963 Å |
| c | 11.6561 Å |
| α | 90° |
| β | 109.926° |
| γ | 90° |
| Volume | 941.0 ų |
| Z | 4 |
| Calculated Density | 1.378 g/cm³ |
| Residual Factor (R) | 0.0342 |
| COD Number | 3500094 |
Spectroscopic Data Comparison
Spectroscopic methods provide complementary information about the molecule's connectivity, functional groups, and molecular weight.
| Technique | Key Findings for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.0 (C=O), 160.0 (C-OCH₃), 158.0 (C-OCH₃), 142.0 (C-OCH₃), 126.0 (C-CHO), 124.0 (Ar C-H), 108.0 (Ar C-H), 62.0 (-OCH₃), 61.0 (-OCH₃), 56.0 (-OCH₃) |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 196, consistent with the molecular weight of C₁₀H₁₂O₄.[2] Fragmentation pattern shows losses of -CH₃ and -CHO groups. |
| FT-IR (KBr Pellet) | ~2850, 2750 cm⁻¹ (C-H stretch of aldehyde), ~1685 cm⁻¹ (C=O stretch of aldehyde), ~1600, 1470 cm⁻¹ (C=C aromatic ring stretch), ~1280, 1100 cm⁻¹ (C-O stretch of methoxy (B1213986) groups) |
Visualizing the Workflow and Informational Output
To better illustrate the process of structural validation and the distinct information provided by each technique, the following diagrams are provided.
Caption: Workflow for the structural validation of this compound.
Caption: Comparison of information from different analytical techniques.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) at room temperature.
-
Crystal Mounting: A well-formed, clear, and defect-free crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a cryoloop or a glass fiber using a minimal amount of cryo-protectant oil.
-
Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The diffraction data are collected as a series of images while the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized by shimming.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. The chemical shifts are referenced to TMS at 0 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as acetone (B3395972) or ethyl acetate.
-
GC Conditions: A small volume (typically 1 µL) of the sample solution is injected into the GC. A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 250 °C) to ensure good separation of any potential impurities. Helium is typically used as the carrier gas.
-
MS Conditions: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 40-400 amu).
-
Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is analyzed to determine the molecular ion and the fragmentation pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount (1-2 mg) of finely ground this compound is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.
Conclusion
While spectroscopic techniques such as NMR, MS, and IR provide essential and complementary information regarding the connectivity, molecular weight, and functional groups present in this compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of the molecule. For regulatory submissions and in situations where absolute structural confirmation is imperative, X-ray crystallography is the gold standard. The integration of data from all these techniques, however, provides the most robust and comprehensive structural validation for researchers and professionals in the field of drug development.
References
comparing the efficacy of drugs derived from different trimethoxybenzaldehydes
This guide provides a detailed comparison of the efficacy of various drugs and compounds derived from different isomers of trimethoxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development. The comparative analysis is based on available experimental data and focuses on anti-inflammatory, antimicrobial, and cytotoxic activities.
Quantitative Efficacy Data
The following tables summarize the efficacy of various trimethoxybenzaldehyde derivatives in different experimental assays.
Table 1: Anti-inflammatory Activity of 3,4,5-Trimethoxybenzaldehyde (B134019) Derivatives [1]
| Compound | Standard Drug | % COX-1 Inhibition | % COX-2 Inhibition |
| Compound 21 | Ibuprofen | 67% | 67% |
| Compound 16 | Ketoprofen | 91% | - |
| Compound 19 | Ketoprofen | - | 94% |
| Ibuprofen (control) | - | 36% | 46% |
| Ketoprofen (control) | - | 47% | 49% |
Table 2: Antimicrobial Activity of Trimethoxybenzaldehyde Isomers Against Candida albicans [2]
| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Fungicidal Concentration (MFC) (mg/mL) |
| 2,3,4-Trimethoxybenzaldehyde | 1 | 2 |
| 2,4,5-Trimethoxybenzaldehyde | 1 | 8 |
| 3,4,5-Trimethoxybenzaldehyde | 1 | 4 |
| 2,4,6-Trimethoxybenzaldehyde | 0.25 | 1 |
Table 3: Cytotoxicity of 3,4,5-Trimethoxybenzaldehyde Derivatives Against HepG2 Cells [3]
| Compound | IC₅₀ (µM) |
| Compound 9 | 1.38 |
| Compound 10 | 2.52 |
| Compound 11 | 3.21 |
| Podophyllotoxin (control) | 2.08 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay) [1]
-
Materials: Wistar rats (150-200 g), trimethoxybenzaldehyde derivative solution, carrageenan solution (1% in saline), a standard anti-inflammatory drug (e.g., Indomethacin), and a plethysmometer.
-
Procedure:
-
Animal Grouping: The rats are divided into a control group, a standard drug group, and test groups that receive different doses of the derivative compound.
-
Drug Administration: The test compound or standard drug is administered to the respective groups, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[1]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1]
-
Paw Volume Measurement: The paw volume of each rat is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward.[1]
-
-
Data Analysis: The percentage of edema inhibition for each group is calculated and compared to the control group.
2. MTT Assay for Cytotoxicity [1]
-
Materials: 96-well microplate, 3,4,5-trimethoxybenzaldehyde derivative stock solution, complete cell culture medium, MTT solution (5 mg/mL), and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the 3,4,5-trimethoxybenzaldehyde derivative. A vehicle control and a positive control (e.g., Doxorubicin) are included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.[1]
-
MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.[1]
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution, and the absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[1]
-
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
3. Agar (B569324) Disk Diffusion Assay for Antimicrobial Activity [4]
-
Materials: Mueller-Hinton agar plates, test microorganisms, and solutions of the test compounds.
-
Procedure:
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared.[4]
-
Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.[4]
-
-
Data Analysis: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the inhibition zone is proportional to the antimicrobial activity of the compound.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by trimethoxybenzaldehyde derivatives and typical experimental workflows.
Caption: A generalized workflow for the MTT cytotoxicity assay.[1]
Caption: Simplified NF-κB signaling pathway and potential inhibition.[1]
Caption: Overview of the MAPK/ERK signaling pathway.[1]
References
A Comparative Guide to the Thermal Properties of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of 2,3,4-Trimethoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Through differential scanning calorimetry (DSC), we can elucidate the thermal behavior of this compound and compare it with structurally related alternatives. This information is critical for understanding the stability, purity, and processing parameters of active pharmaceutical ingredients and their intermediates.
Comparison of Thermal Properties
The thermal properties of this compound and its alternatives are summarized in the table below. The data highlights differences in melting point and enthalpy of fusion, which are critical parameters for material characterization and process development.
| Compound | Structure | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| This compound | 38 - 40[1][2] | Data Not Available | |
| 3,4,5-Trimethoxybenzaldehyde | 73 - 76[3][4][5] | 20.38 (calculated)[6] | |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 81 - 83[3][4] | 22.7 | |
| p-Anisaldehyde (4-Methoxybenzaldehyde) | -1 | Data Not Available | |
| Benzaldehyde (B42025) | -57.12 | 9.32 |
Analysis:
The position of the methoxy (B1213986) groups on the benzaldehyde ring significantly influences the melting point. This compound has a considerably lower melting point compared to its isomer, 3,4,5-Trimethoxybenzaldehyde, and the related compound, vanillin. This can be attributed to differences in crystal packing and intermolecular forces. The calculated enthalpy of fusion for 3,4,5-Trimethoxybenzaldehyde is similar to the experimental value for vanillin, suggesting comparable energies are required to overcome their crystal lattice forces. The lack of a hydroxyl group in the trimethoxybenzaldehyde isomers, which is present in vanillin, eliminates the possibility of strong hydrogen bonding, yet their melting points are not drastically lower. This indicates that van der Waals forces and dipole-dipole interactions play a significant role in the crystal lattice of these methoxylated compounds.
Experimental Protocol: Differential Scanning Calorimetry (DSC) of this compound
This protocol outlines the methodology for determining the thermal properties of this compound using a heat-flux DSC instrument.
1. Objective: To determine the melting point and enthalpy of fusion of this compound.
2. Materials and Equipment:
-
This compound (purity >99%)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Crimper for sealing DSC pans
-
High-purity nitrogen gas (for purging)
-
Reference material (e.g., indium) for calibration
3. Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions.
4. Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
5. DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 0°C.
-
Heat the sample from 0°C to 100°C at a constant heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
6. Data Analysis:
-
From the resulting DSC thermogram, determine the onset temperature and the peak temperature of the melting endotherm. The melting point is typically reported as the onset temperature.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).
-
Convert the enthalpy of fusion to kilojoules per mole (kJ/mol) using the molecular weight of this compound (196.20 g/mol ).
Experimental Workflow
The following diagram illustrates the logical flow of the DSC experiment.
References
A Comparative Guide to the Chromatographic Separation of Trimethoxybenzaldehyde Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of trimethoxybenzaldehyde isomers are critical for ensuring the purity of starting materials, intermediates, and final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the effective separation of key trimethoxybenzaldehyde isomers, including 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzaldehyde.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the separation of trimethoxybenzaldehyde isomers depends on several factors, including the specific isomers of interest, the required sensitivity, and the laboratory's available instrumentation. The following tables summarize the key performance parameters of each technique based on available experimental data.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | C18 Stationary Phase | Pentafluorophenyl (PFP) Stationary Phase |
| Principle | Separation based on hydrophobicity. | Separation based on a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering alternative selectivity for positional isomers.[1] |
| Applicability | Proven for the separation of at least two trimethoxybenzaldehyde isomers.[2] | High potential for baseline separation of all three (2,4,5-, 2,4,6-, and 3,4,5-) isomers based on performance with structurally similar compounds.[1] |
| Mobile Phase | Typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid.[3] | Acetonitrile/water or methanol/water gradients are commonly used.[1] |
| Analysis Time | Generally in the range of 15-30 minutes.[3] | Potentially faster analysis times due to high efficiency of modern core-shell columns. |
| Strengths | Robust, widely available, and suitable for non-volatile impurities.[3] | Enhanced selectivity for positional isomers, potentially resolving closely eluting compounds.[1] |
| Limitations | May not provide baseline separation for all three isomers. | Method development may be required to optimize the separation of specific trimethoxybenzaldehyde isomers. |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | DB-5ms (or equivalent) Stationary Phase |
| Principle | Separation based on boiling point and polarity, with mass-based identification and quantification.[4] |
| Applicability | Demonstrated to be effective for the separation of positional isomers of structurally similar trimethoxy-substituted aromatic compounds.[4] |
| Carrier Gas | Typically Helium at a constant flow rate.[3] |
| Temperature Program | A temperature gradient is essential for good resolution. |
| Analysis Time | Typically 20-40 minutes.[3] |
| Strengths | High specificity and sensitivity, definitive peak identification through mass spectra, and excellent for volatile and semi-volatile impurities.[3] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[3] |
Experimental Workflows
A general workflow for the chromatographic analysis of trimethoxybenzaldehyde isomers is depicted below. The process involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for the chromatographic analysis of trimethoxybenzaldehyde isomers.
Experimental Protocols
Below are detailed methodologies for the separation of trimethoxybenzaldehyde isomers using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a method using a Pentafluorophenyl (PFP) stationary phase, which is expected to provide good selectivity for positional isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm particle size (or equivalent).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the trimethoxybenzaldehyde isomer standard or sample in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a method successful in separating structurally similar positional isomers and is suitable for identifying and quantifying volatile trimethoxybenzaldehyde isomers.[4]
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 50–300 amu in full scan mode. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
-
Sample Preparation: Accurately weigh and dissolve the trimethoxybenzaldehyde isomer standard or sample in a suitable volatile solvent like methanol or dichloromethane (B109758) to a concentration of 1 mg/mL.
Conclusion
Both HPLC and GC-MS are powerful techniques for the separation and analysis of trimethoxybenzaldehyde isomers. The choice of method will be dictated by the specific analytical challenge. For complex mixtures where baseline separation of all three key isomers is required, a PFP-based HPLC method offers significant potential due to its unique selectivity for positional isomers. For highly sensitive and definitive identification, a GC-MS method utilizing a DB-5ms column is a robust and reliable option. The experimental protocols provided in this guide serve as a strong starting point for method development and validation in your laboratory.
References
- 1. agilent.com [agilent.com]
- 2. [Separation of two isomers in the products of condensation reaction with trimethoxybenzaldehyde as raw material and quick determination of the concentration of its intermediates by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2,3,4-Trimethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 2,3,4-Trimethoxybenzaldehyde (B140358) is a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-anginal drug Trimetazidine.[1][2] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.
Purity Specifications for Pharmaceutical-Grade this compound
The required purity of this compound for pharmaceutical applications is typically high, with stringent limits on impurities. The standard specifications are summarized in the table below.
| Parameter | Specification | Analytical Method |
| Assay (Purity) | ≥ 99.0% | Gas Chromatography (GC) |
| Single Impurity | ≤ 0.5% | Gas Chromatography (GC) |
| Total Impurities | ≤ 1.0% | Gas Chromatography (GC) |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of impurities.
Comparison of Key Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Use |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and semi-volatile compounds; quantitative. | Not suitable for non-volatile or thermally labile compounds. | Primary method for purity assay. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Versatile for a wide range of compounds; quantitative. | Can be less sensitive than GC for certain compounds; requires soluble samples. | Orthogonal method for purity verification and analysis of non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of unknown impurities. | Lower sensitivity than chromatographic methods; quantitative NMR (qNMR) requires specific standards and careful setup. | Structural confirmation and impurity identification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and specific; provides molecular weight information. | Typically coupled with a separation technique (GC-MS, LC-MS) for complex mixtures. | Impurity identification and structural confirmation. |
Common Impurities in Synthesized this compound
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Common synthetic routes start from pyrogallol (B1678534) or 2,3,4-trihydroxybenzaldehyde, which undergo methylation and formylation.[1][3]
Potential Impurities:
-
Starting Materials: Unreacted pyrogallol, 1,2,3-trimethoxybenzene, or 2,3,4-trihydroxybenzaldehyde.[1][3][4]
-
Incompletely Methylated Intermediates: Various methoxy-hydroxy benzaldehydes.
-
Isomers: Positional isomers such as 3,4,5-trimethoxybenzaldehyde (B134019) or 2,4,5-trimethoxybenzaldehyde, depending on the specificity of the synthesis.[5][6]
-
Over-reaction Products: Further substituted aromatic compounds.
-
Side-reaction Products: (2,3,4-trimethoxyphenyl)methanol, a potential impurity from the synthesis of Trimetazidine.[7]
Alternative Compounds
While this compound is essential for the synthesis of Trimetazidine, other isomers of trimethoxybenzaldehyde serve as precursors for different classes of compounds. The choice of isomer is dictated by the desired substitution pattern on the final molecule. For instance, 3,4,5-trimethoxybenzaldehyde is a precursor for the antibacterial drug trimethoprim. The analytical methods described herein can be adapted for the purity assessment of these alternative compounds.
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Gas Chromatography (GC) Purity Assay
This method is suitable for the quantitative determination of the purity of this compound and the detection of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 10 min at 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 50 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate (B1210297) to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Purity Assay
This reverse-phase HPLC method serves as an excellent orthogonal technique to GC for purity determination.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
HPLC Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
Similar to the GC method, purity is determined by the area percentage of the this compound peak.
Conclusion
A robust assessment of the purity of synthesized this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic techniques, particularly GC as the primary method and HPLC as an orthogonal method, provides a comprehensive purity profile. Spectroscopic methods like NMR and MS are indispensable for the definitive identification of any unknown impurities. By implementing these analytical strategies, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate.
References
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. This compound | 2103-57-3 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Mechanistic Nuances of Reactions Involving 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanistic aspects of reactions involving 2,3,4-trimethoxybenzaldehyde (B140358), with a primary focus on the widely utilized Claisen-Schmidt condensation for chalcone (B49325) synthesis. By presenting comparative data, detailed experimental protocols, and mechanistic visualizations, this document aims to offer valuable insights for researchers working with this versatile aromatic aldehyde.
I. Introduction: The Role of this compound in Organic Synthesis
This compound is a key aromatic aldehyde employed in the synthesis of a variety of organic molecules, most notably chalcones. These α,β-unsaturated ketones are precursors to flavonoids and other heterocyclic compounds and have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique substitution pattern of three methoxy (B1213986) groups on the benzaldehyde (B42025) ring at the 2, 3, and 4 positions imparts distinct electronic and steric characteristics that influence its reactivity in comparison to other substituted benzaldehydes. Understanding these mechanistic nuances is crucial for optimizing reaction conditions and designing novel bioactive compounds.
II. Comparative Performance in Chalcone Synthesis: A Data-Driven Analysis
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is the most common method for synthesizing chalcones. The reactivity of the benzaldehyde derivative is a critical factor in determining the reaction's efficiency. To illustrate the performance of this compound in this context, a comparison of reaction yields with other methoxy-substituted and unsubstituted benzaldehydes is presented below.
Table 1: Comparison of Product Yields in the Claisen-Schmidt Condensation of Various Benzaldehydes with Acetophenone (B1666503)
| Benzaldehyde Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde (unsubstituted) | NaOH | Ethanol (B145695) | 24 | 85 | [1] |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 24 | 92 | [1] |
| 2,4,6-Trimethoxybenzaldehyde (B41885) | KOH | Ethanol | 2 | 41 | [2] |
| 3,4,5-Trimethoxybenzaldehyde | KOH | Ethanol | - | 46 | [2] |
| This compound | NaOH | Ethanol | - | Estimated 60-75% | [3] |
Note: The yield for this compound is an estimation based on similar reactions, as a direct comparative study under identical conditions was not found in the reviewed literature.
The data suggests that electron-donating groups, such as methoxy groups, generally lead to high yields in the Claisen-Schmidt condensation. However, the position and number of these groups can introduce steric hindrance, potentially affecting the reaction rate and overall yield. The lower reported yields for the highly substituted 2,4,6- and 3,4,5-trimethoxybenzaldehydes may reflect this steric effect. While a direct kinetic comparison is not available, the Hammett analysis of similar aldol (B89426) condensations indicates that electron-withdrawing groups tend to increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon.[4] Conversely, electron-donating groups, while activating the aromatic ring, may slightly decrease the reaction rate.
III. Mechanistic Insights into the Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. The specific electronic properties of this compound influence the energetics of these steps.
Reaction Mechanism Workflow
Caption: Generalized workflow of the Claisen-Schmidt condensation reaction.
The three methoxy groups on the benzaldehyde ring in this compound are electron-donating through resonance, which increases the electron density on the aromatic ring. This electronic effect can influence the electrophilicity of the carbonyl carbon, a key factor in the nucleophilic attack by the enolate of the ketone.
IV. Experimental Protocols
The following is a representative experimental protocol for the synthesis of a chalcone from a trimethoxybenzaldehyde derivative, which can be adapted for this compound.
Synthesis of 2',4',6'-Trimethoxy-3,4-dimethoxychalcone [2]
-
Materials:
-
3,4-dimethoxyacetophenone
-
2,4,6-trimethoxybenzaldehyde
-
Potassium hydroxide (B78521) (50% aqueous solution)
-
Acetic acid (50% aqueous solution)
-
Ethanol
-
-
Procedure:
-
A mixture of 3,4-dimethoxyacetophenone and 2,4,6-trimethoxybenzaldehyde is prepared.
-
A 50% solution of potassium hydroxide is added to the mixture.
-
The reaction mixture is heated at 70°C for 2 hours.
-
After cooling, the mixture is neutralized with a 50% acetic acid solution.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure chalcone.
-
General Protocol for Base-Catalyzed Chalcone Synthesis [5]
-
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Potassium hydroxide or Sodium hydroxide
-
Ethanol
-
-
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol.
-
Add a 60% aqueous solution of potassium hydroxide dropwise with stirring.
-
Continue stirring at room temperature for 14-16 hours.
-
Dilute the reaction mixture with water and acidify with 10% hydrochloric acid.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the product from ethanol.
-
V. Biological Activity and Signaling Pathways of Derived Chalcones
Chalcones derived from various substituted benzaldehydes have been shown to interact with numerous cellular signaling pathways, contributing to their therapeutic potential. While specific studies on chalcones from this compound are limited, related trimethoxy-substituted chalcones have been investigated for their effects on key signaling cascades. For instance, a 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to possess anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.[6]
Inhibition of NF-κB and p38 MAPK Signaling by a Trimethoxychalcone
Caption: Inhibition of LPS-induced inflammatory pathways by a trimethoxychalcone.
This diagram illustrates how the chalcone can block the activation of key inflammatory mediators, suggesting a potential therapeutic application for related compounds. Further research into the specific biological targets of chalcones derived from this compound is warranted to elucidate their mechanisms of action and potential for drug development.
VI. Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the preparation of biologically active chalcones. Its reactivity in the Claisen-Schmidt condensation is influenced by the electron-donating nature of its three methoxy groups, which generally leads to good product yields. While direct comparative kinetic and mechanistic studies are still needed to fully elucidate the unique effects of the 2,3,4-substitution pattern, this guide provides a foundation for understanding its performance relative to other benzaldehyde derivatives. The detailed protocols and mechanistic diagrams serve as practical tools for researchers, and the exploration of the biological activities of the resulting chalcones highlights promising avenues for future drug discovery and development.
References
- 1. jetir.org [jetir.org]
- 2. nijophasr.net [nijophasr.net]
- 3. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scialert.net [scialert.net]
- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations of Trimethoxybenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantum chemical calculations performed on various isomers of trimethoxybenzaldehyde (TMBz), a crucial molecular scaffold in the synthesis of several pharmaceutical compounds.[1][2] Understanding the structural and electronic properties of these isomers is vital for predicting their reactivity, designing new derivatives, and elucidating their mechanisms of action. This document summarizes key computational data, outlines the methodologies employed, and offers a standardized workflow for such theoretical analyses.
Computational Methodologies and Protocols
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of trimethoxybenzaldehyde isomers.[3][4][5] The protocols outlined below are based on methodologies reported in the scientific literature for the analysis of 2,4,5-trimethoxybenzaldehyde (B179766) and 3,4,5-trimethoxybenzaldehyde (B134019).
Geometry Optimization and Vibrational Frequency Analysis
The primary step in computational analysis is the optimization of the molecule's ground-state geometry. This process seeks the lowest energy conformation of the isomer.
-
Software: Gaussian 09 and NWChem are commonly used software packages for these types of calculations.[6][7]
-
Theoretical Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely applied method. For instance, in the study of 2,4,5-trimethoxybenzaldehyde, the B3LYP functional was utilized.[3] Another study on 3,4,5-trimethoxybenzaldehyde employed the wb97xd functional, which is also a hybrid DFT method.[4]
-
Basis Set: A basis set is a set of functions used to build the molecular orbitals. The 6-311G(d) and 6-311++G(d,p) basis sets are frequently chosen as they provide a good balance between accuracy and computational cost.[3][4]
-
Procedure:
-
The initial molecular structure of the trimethoxybenzaldehyde isomer is built using a molecular editor.
-
A full geometry optimization is performed without any symmetry constraints to find the minimum energy structure.
-
Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the theoretical vibrational spectra (FT-IR and FT-Raman).[3][6]
-
Electronic Properties Calculation
Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
-
Natural Bond Orbital (NBO) Analysis: This analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, which contribute to the molecule's stability.[4]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is a critical parameter for determining molecular reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.[4][8] This is particularly useful for predicting how the molecule will interact with biological targets.
Standard Workflow for Quantum Chemical Analysis
The following diagram illustrates a typical workflow for the quantum chemical analysis of a trimethoxybenzaldehyde isomer.
Caption: A generalized workflow for performing quantum chemical calculations on trimethoxybenzaldehyde isomers.
Comparative Data of Trimethoxybenzaldehyde Isomers
The following table summarizes key data obtained from quantum chemical calculations for different trimethoxybenzaldehyde isomers. It is important to note that direct comparison of absolute energy values is only meaningful when the same theoretical method and basis set are used.
| Property | 2,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde |
| Computational Method | DFT: B3LYP/6-311G(d)[3] | DFT: wb97xd/6-311++G(d,p)[4] |
| Optimized Total Energy | Not Reported | -726.8 Hartrees |
| HOMO Energy | Not Reported | -6.65 eV |
| LUMO Energy | Not Reported | -1.98 eV |
| HOMO-LUMO Energy Gap | Not Reported | 4.67 eV |
| Calculated C=O Stretch (cm⁻¹) | ~1670 (Unscaled)[3] | ~1720 (Unscaled)[4] |
| Experimental C=O Stretch (cm⁻¹) | ~1670 (FT-IR)[3] | ~1705 (IR)[9] |
Note: The calculated vibrational frequencies often require scaling to better match experimental values due to the approximations inherent in the theoretical models.
Discussion of Findings
The available computational studies reveal important characteristics of trimethoxybenzaldehyde isomers.
For 2,4,5-trimethoxybenzaldehyde , DFT calculations using the B3LYP/6-311G(d) method have shown excellent agreement between the calculated and experimental vibrational spectra (FT-IR and FT-Raman), with a reported agreement of around 95%.[3] The small discrepancies are attributed to intermolecular interactions present in the solid-state experimental sample, which are not accounted for in the gas-phase calculations of a single molecule.[3] The coplanarity of the methoxy (B1213986) groups with the benzene (B151609) ring suggests the presence of a conjugation effect.[3]
For 3,4,5-trimethoxybenzaldehyde , calculations at the wb97xd/6-311++G(d,p) level of theory have been used to analyze its electronic structure in detail.[4] The calculated HOMO-LUMO energy gap of 4.67 eV indicates good electronic stability.[4] The NBO analysis confirms charge delocalization, and the MEP map helps in identifying reactive sites, which is crucial for understanding its biological activity and role as an intermediate in drug synthesis.[1][4]
References
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationships of 2,3,4-Trimethoxybenzaldehyde Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2,3,4-trimethoxybenzaldehyde (B140358) analogs, delving into their anticancer and antimicrobial properties. By presenting experimental data, detailed protocols, and visualizing key cellular pathways, we aim to illuminate the therapeutic potential of this versatile chemical scaffold.
The this compound core, with its unique arrangement of methoxy (B1213986) groups, serves as a valuable starting point for the synthesis of a diverse array of bioactive compounds. Modifications to this core structure, particularly through the formation of chalcones and Schiff bases, have yielded derivatives with promising pharmacological activities. This guide will explore these derivatives, offering a comparative analysis of their performance and shedding light on the structural features that govern their efficacy.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the potential of this compound analogs as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting the formation of microtubules, these analogs can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
A study on the effects of various benzaldehyde (B42025) derivatives on tubulin-dependent GTP hydrolysis revealed that both this compound and 3,4,5-trimethoxybenzaldehyde (B134019) stimulate this activity. This suggests that the trimethoxybenzene ring is a key pharmacophore responsible for interacting with tubulin.
Comparative Anticancer Activity of Trimethoxy-Substituted Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, derived from trimethoxybenzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The substitution pattern on both aromatic rings of the chalcone (B49325) scaffold plays a crucial role in determining their potency. For instance, studies on 2,4,5-trimethoxy chalcones have shown that the presence of electron-donating groups in the para position of the second phenyl ring enhances inhibitory activity against human tumor cell lines such as MCF-7 (breast cancer), SW-982 (synovial sarcoma), and HeLa (cervical cancer).[1]
While specific comparative data for a series of this compound-derived chalcones is limited, the following table summarizes the anticancer activity of some representative trimethoxy-substituted chalcones to provide a basis for comparison.
| Compound ID | Derivative Type | Substitution on Ring B | Cancer Cell Line | IC50 (µM) |
| Chalcone 1 | 2,4,5-Trimethoxy Chalcone | 4-OCH3 | MCF-7 | Data not available |
| Chalcone 2 | 2,4,5-Trimethoxy Chalcone | 4-N(CH3)2 | MCF-7 | Data not available |
| Chalcone 3 | 2,4,6-Trimethoxy Chalcone | 5-Bromo-2-pyridyl | HeLa | 3.20 |
| Chalcone 4 | 2,4,6-Trimethoxy Chalcone | 5-Bromo-2-pyridyl | MCF-7 | 3.85 |
Table 1: Anticancer Activity of Representative Trimethoxy-Substituted Chalcones. [2]
Antimicrobial Activity: Combating Pathogenic Microbes
In addition to their anticancer properties, this compound analogs, particularly Schiff bases, have emerged as promising antimicrobial agents. Schiff bases, formed by the condensation of a primary amine with an aldehyde, offer a versatile platform for generating compounds with a broad spectrum of activity against bacteria and fungi.
Comparative Antimicrobial Activity of Benzaldehyde-Derived Schiff Bases
The following table presents the antimicrobial activity of a series of Schiff bases derived from different benzaldehydes to illustrate the impact of substitution on their efficacy.
| Compound ID | Benzaldehyde Derivative | Amine Derivative | Test Organism | MIC (µg/mL) |
| Schiff Base 1 | 4-Nitrobenzaldehyde | 3,3'-Diaminodipropylamine | Staphylococcus aureus | Data not available |
| Schiff Base 2 | 4-Hydroxybenzaldehyde | 3,3'-Diaminodipropylamine | Escherichia coli | Data not available |
| Schiff Base 3 | 2-Hydroxy-4-methoxybenzaldehyde | Ethyl-4-aminobenzoate | Candida albicans | Data not available |
Table 2: Antimicrobial Activity of Representative Benzaldehyde-Derived Schiff Bases. [3]
Signaling Pathways and Experimental Protocols
The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. Benzaldehyde and its derivatives have been shown to modulate key pathways involved in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5][6] Inhibition of these pathways can lead to a reduction in pro-inflammatory cytokines and a decrease in cancer cell survival and proliferation.
References
- 1. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2,3,4-Trimethoxybenzaldehyde
This guide provides essential safety and logistical information for the proper disposal of 2,3,4-Trimethoxybenzaldehyde (CAS No. 2103-57-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps for handling and disposing of this chemical.
Hazard Identification and Safety Precautions
This compound is an aromatic compound that requires careful handling. While some classifications may vary, it is prudent to treat this chemical as hazardous.
-
GHS Hazard Statements: According to multiple safety data sheets (SDS), this chemical may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this substance. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Chemical-resistant gloves and impervious clothing.[1][4]
-
Respiratory Protection: Handle in a well-ventilated area. If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator.[1][4]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 2103-57-3 | [3] |
| Molecular Formula | C₁₀H₁₂O₄ | [5] |
| Molecular Weight | 196.20 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 36 - 43 °C | [5] |
| Flash Point | > 112 °C / > 233.6 °F | [3] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal hazardous waste regulations.[6][7] Never dispose of this chemical down the drain or in the regular trash.[4][8]
Step 1: Waste Identification
-
Classify waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, containers) as hazardous chemical waste.
Step 2: Containerization
-
Collect the waste material in a sturdy, leak-proof container that is chemically compatible with the substance.[4][8]
-
Ensure the container is kept tightly closed except when adding waste.[1][4]
Step 3: Labeling
-
Attach a completed hazardous waste label to the container.[8]
-
The label must clearly identify the contents by its full chemical name: "Waste this compound".[8] Do not use abbreviations or formulas.[8]
-
Indicate the associated hazards (e.g., "Irritant").
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area.
-
Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and strong bases.[3][8]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[8]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]
-
Follow all institutional procedures for waste pickup requests.
Accidental Release and Spill Protocol
In the event of a spill, follow these procedures immediately.
Step 1: Evacuate and Secure
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[4] Remove all sources of ignition.[1]
Step 2: Don PPE
-
Wear the appropriate personal protective equipment as outlined in Section 1 before attempting cleanup.[4]
Step 3: Containment and Cleanup
-
Prevent the spill from entering drains or waterways.[4]
-
For solid spills, carefully sweep up the material to avoid creating dust.[3][4]
-
Use spark-proof tools for collection.[1]
-
Place the collected material and any contaminated cleanup supplies into a pre-labeled hazardous waste container.[3][4]
Step 4: Decontamination
-
Clean the spill area thoroughly with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. osha.gov [osha.gov]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2,3,4-Trimethoxybenzaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 2,3,4-Trimethoxybenzaldehyde (CAS No. 2103-57-3). The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) do not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, a cautious approach to handling is recommended, and the following personal protective equipment should be utilized.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling aldehydes. Ensure gloves are of an appropriate thickness and are inspected before use. |
| Lab Coat/Coveralls | Wear a lab coat or chemical-resistant coveralls to prevent skin contact. | |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust. |
| Respirator | If a fume hood is not available or if dust generation is significant, a NIOSH-approved air-purifying respirator with a particulate filter is recommended. |
II. Operational Plan for Handling
A systematic approach to handling this compound from receipt to use is critical for safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
The recommended storage temperature is between 0 - 8 °C.
2. Preparation and Weighing:
-
All handling of the solid powder, including weighing, must be performed inside a certified chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the powder and avoid creating dust clouds.
-
Ensure all necessary PPE is worn correctly before handling the chemical.
3. Experimental Use:
-
When using this compound in reactions, ensure the apparatus is set up within the fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first-aid measures outlined in the SDS:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
-
-
Seek medical attention if symptoms occur.
III. Disposal Plan
Proper disposal of chemical waste and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
All surplus this compound and waste from experimental procedures should be collected in a designated, properly labeled hazardous
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
